molecular formula C4H4N2OS B1230067 Thiazole-5-carboxamide CAS No. 74411-19-1

Thiazole-5-carboxamide

カタログ番号: B1230067
CAS番号: 74411-19-1
分子量: 128.15 g/mol
InChIキー: GGNIKGLUPSHSBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Thiazole-5-carboxamide is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological potential and utility in developing novel therapeutic agents. This compound serves as a key intermediate for synthesizing derivatives that demonstrate significant activity in multiple research domains. In infectious disease research, this compound derivatives have shown potent, broad-spectrum antiviral activity. For instance, the derivative GPS491 exhibits low micromolar to nanomolar efficacy against viruses including HIV-1, Adenovirus, and coronaviruses such as SARS-CoV-2. Its mechanism is linked to host-targeting, as it inhibits viral replication by altering the accumulation and splicing of viral RNA, presenting a high barrier to resistance . In neuroscience, this compound derivatives function as potent negative allosteric modulators of AMPA-type glutamate receptors (e.g., GluA1, GluA2). These compounds potently inhibit receptor-mediated currents and modulate receptor kinetics (desensitization and deactivation), indicating strong potential as neuroprotective agents for conditions involving excitotoxicity, such as epilepsy and Alzheimer's disease . Further research applications include the development of anti-inflammatory agents. Derivatives have been designed as potent inhibitors of soluble Epoxide Hydrolase (sEH), a key enzyme in the arachidonic acid pathway, with sub-nanomolar inhibitory activity reported . Other derivatives have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors with significant anti-inflammatory potential . Additionally, some compounds based on this scaffold display potent antioxidant activity, surpassing standard controls like Trolox in free radical scavenging assays . The this compound core structure contributes to favorable drug-like properties, with many derivatives complying with Lipinski's Rule of Five, suggesting good potential for oral bioavailability . This versatility makes it a valuable chemical tool for researchers in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-thiazole-5-carboxamide
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InChI

InChI=1S/C4H4N2OS/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7)
Source PubChem
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InChI Key

GGNIKGLUPSHSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(SC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20225410
Record name 5-Thiazolecarboxamide
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Molecular Weight

128.15 g/mol
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CAS No.

74411-19-1
Record name 5-Thiazolecarboxamide
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Record name 5-Thiazolecarboxamide
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Record name 5-Thiazolecarboxamide
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Record name Thiazole-5-carboxamide
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Foundational & Exploratory

Synthesis of Thiazole-5-Carboxamide from Ethyl 2-Amino-4-methylthiazole-5-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting ethyl 2-amino-4-methylthiazole-5-carboxylate into its corresponding thiazole-5-carboxamide. This transformation is a critical step in the synthesis of various biologically active molecules, including kinase inhibitors used in anti-cancer therapies. The primary method detailed herein involves a multi-step sequence, including the protection of the 2-amino group, hydrolysis of the ethyl ester, and subsequent amide bond formation.

Synthetic Strategy Overview

The direct conversion of ethyl 2-amino-4-methylthiazole-5-carboxylate to this compound is challenging due to the presence of the reactive 2-amino group, which can interfere with amidation reactions. Therefore, a more controlled and higher-yielding approach involves a three-step process:

  • Protection of the 2-Amino Group: The exocyclic amino group is protected, typically as a tert-butoxycarbonyl (Boc) derivative, to prevent its participation in subsequent reactions.

  • Ester Hydrolysis: The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

  • Amide Coupling: The carboxylic acid is activated and coupled with an amine to form the desired this compound.

This strategic approach ensures chemoselectivity and generally provides fair to good overall yields.[1]

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The protocols are based on established methodologies in organic synthesis.

Step 1: N-Boc Protection of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

To ensure selective reaction at the carboxylic acid functionality in the subsequent steps, the 2-amino group is first protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol:

A solution of ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated to yield the N-Boc protected product.

StepReagents and ConditionsReaction TimeTypical Yield
1 Ethyl 2-amino-4-methylthiazole-5-carboxylate, (Boc)₂O, Triethylamine, Dichloromethane2-4 hours>90%
Step 2: Hydrolysis of N-Boc-protected Ethyl 2-Amino-4-methylthiazole-5-carboxylate

The ethyl ester of the N-Boc protected intermediate is hydrolyzed to the corresponding carboxylic acid using a base.

Experimental Protocol:

The N-Boc-protected ethyl ester is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran or methanol) and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to protonate the carboxylate. The product is then extracted with an organic solvent, dried, and concentrated to give the carboxylic acid.

StepReagents and ConditionsReaction TimeTypical Yield
2 N-Boc-protected ethyl ester, LiOH or NaOH, THF/H₂O4-12 hours85-95%
Step 3: Amide Coupling to form N-Boc-protected 2-Amino-4-methylthis compound

The final step in the sequence is the formation of the amide bond. This is achieved by activating the carboxylic acid and then reacting it with the desired amine. A variety of coupling reagents can be employed for this transformation.

Experimental Protocol:

To a solution of the N-Boc-protected carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is added.[2] A tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), is also added to neutralize the reaction. Finally, the desired amine is added, and the reaction is stirred at room temperature until completion. The work-up typically involves aqueous washes to remove the coupling byproducts and excess reagents, followed by extraction, drying, and purification of the final product, often by column chromatography.

StepReagents and ConditionsReaction TimeTypical Yield
3 N-Boc-protected carboxylic acid, Amine, HATU or EDC/HOBt, DIPEA, DMF2-16 hours60-85%

Note on Amine Reactivity: The success of the coupling reaction can be dependent on the steric hindrance of the amine. For sterically demanding amines, such as 2-chloro-6-methylaniline, this coupling can be challenging and may result in lower yields.[1]

Alternative Synthetic Routes

While the protection-hydrolysis-coupling sequence is a robust method, alternative strategies exist.

  • Direct Amidation of the Carboxylic Acid: It is possible to perform the amidation directly on 2-amino-4-methylthiazole-5-carboxylic acid.[3] However, this approach may require careful control of reaction conditions to avoid side reactions involving the unprotected 2-amino group, such as intermolecular amide bond formation. The use of certain Lewis acid catalysts has shown promise in the chemoselective amidation of unprotected amino acids.

  • Conversion to Acid Chloride: A traditional method for activating a carboxylic acid is to convert it to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acid chloride can then be reacted with an amine to form the amide. This method is effective but may not be suitable for substrates with sensitive functional groups.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound from ethyl 2-amino-4-methylthiazole-5-carboxylate.

synthesis_workflow start_material Ethyl 2-amino-4-methyl- thiazole-5-carboxylate step1 Step 1: N-Boc Protection start_material->step1 (Boc)₂O, Base intermediate1 N-Boc-protected Ester step1->intermediate1 step2 Step 2: Hydrolysis intermediate1->step2 LiOH or NaOH intermediate2 N-Boc-protected Carboxylic Acid step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 Amine, Coupling Reagent final_product This compound (N-Boc protected) step3->final_product

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The decision-making process for the synthetic route can be visualized as follows, highlighting the rationale for choosing the protected pathway.

logical_relationship start Synthesize this compound direct_amidation Direct Amidation of Ester start->direct_amidation hydrolysis_first Hydrolysis then Amidation start->hydrolysis_first unprotected_coupling Couple Unprotected Acid hydrolysis_first->unprotected_coupling protected_coupling Protect, Hydrolyze, Couple hydrolysis_first->protected_coupling risk_side_reactions Risk of Side Reactions (e.g., self-coupling) unprotected_coupling->risk_side_reactions chemoselectivity Ensures Chemoselectivity and Higher Yields protected_coupling->chemoselectivity

Caption: Rationale for the protected synthesis pathway.

Conclusion

The synthesis of thiazole-5-carboxamides from ethyl 2-amino-4-methylthiazole-5-carboxylate is a well-established process that is crucial for the development of new therapeutic agents. The three-step approach involving N-protection, ester hydrolysis, and amide coupling provides a reliable and versatile method for accessing a wide range of carboxamide derivatives. Careful selection of protecting groups, coupling reagents, and reaction conditions is paramount to achieving high yields and purity of the final products. This guide provides a solid foundation for researchers and drug development professionals working in this area of synthetic chemistry.

References

Novel Synthesis Routes for 2-Phenyl-4-Trifluoromethyl Thiazole-5-Carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of contemporary synthetic strategies for obtaining 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. This document details key synthetic pathways, provides step-by-step experimental protocols for core reactions, and presents quantitative data to facilitate comparison and replication. Furthermore, it includes visualizations of a relevant biological signaling pathway and a typical drug discovery workflow to contextualize the application of these synthetic methods.

Core Synthesis Strategy: A Multi-Step Approach

A prevalent and effective method for the synthesis of 2-phenyl-4-trifluoromethyl this compound derivatives involves a multi-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate. This approach is characterized by the sequential formation of the thiazole core, followed by amidation to yield the final carboxamide products.

A key synthetic route involves the initial chlorination of ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by a Hantzsch-type thiazole synthesis with a substituted thiobenzamide. The resulting thiazole-5-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a desired amine to furnish the target carboxamide.

Synthesis of Key Intermediates

The primary intermediates in this synthetic pathway are ethyl 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylate and the corresponding carboxylic acid. The synthesis of these precursors is a critical phase of the overall process.

Table 1: Summary of Reaction Conditions for Key Intermediates

StepReactantsReagentsSolventTemperatureTime (h)Yield (%)
1 Ethyl 4,4,4-trifluoroacetoacetateSulfuryl chloride--8 to 15 °C3High
2 Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, Substituted Thiobenzamide-EthanolReflux4-6Moderate
3 Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylateLiOH or NaOHMethanol/WaterRoom Temp.1-2High
Final Amidation Step

The final step in the synthesis is the coupling of the 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with a selected aniline or other amine. This is typically achieved using standard peptide coupling reagents.

Table 2: Representative Examples of Synthesized 2-Phenyl-4-Trifluoromethyl this compound Derivatives[1]

CompoundR (Amine Component)Yield (%)Melting Point (°C)
8a 4-chloro-2-methylphenylamine69226-227
8e 2-(trifluoromethyl)aniline68158-160
8f 2,4,6-trichloroaniline58120-122

Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate

This procedure is based on the Hantzsch thiazole synthesis.

  • Chlorination of Ethyl 4,4,4-trifluoroacetoacetate: To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate, slowly add sulfuryl chloride while maintaining the temperature between -12 and -8 °C. After the addition is complete, allow the mixture to warm to 10-15 °C. The reaction progress can be monitored by TLC. Upon completion, the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate is used in the next step.

  • Cyclization with Thiobenzamide: Dissolve the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate and a substituted thiobenzamide in ethanol. Reflux the mixture for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate.

General Procedure for the Hydrolysis of the Ester
  • To a solution of ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate in a mixture of methanol and water, add a suitable base such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

General Procedure for the Synthesis of 2-Phenyl-4-Trifluoromethyl this compound Derivatives[1]
  • To a solution of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in a suitable solvent such as dichloromethane or DMF, add a coupling agent (e.g., EDCI, HATU) and an activating agent (e.g., HOBt).

  • Stir the mixture at room temperature for a short period, then add the desired substituted aniline.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is then subjected to an aqueous work-up, and the crude product is purified by column chromatography or recrystallization to afford the final N-substituted 2-phenyl-4-(trifluoromethyl)this compound.

Alternative Synthetic Routes

While the multi-step approach is robust, researchers are continually exploring more efficient, one-pot, and environmentally friendly methods.

Modified Hantzsch Synthesis

Variations of the Hantzsch synthesis using different starting materials and catalysts are being investigated to improve yields and simplify procedures.[2][3] One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and purification stages.[2]

Gewald Reaction

The Gewald reaction offers another pathway to substituted thiazoles, although it is more commonly used for thiophene synthesis.[4][5][6] Modifications of the Gewald reaction could potentially be adapted for the synthesis of the target thiazole core.

Biological Context and Research Workflow

The interest in 2-phenyl-4-trifluoromethyl this compound derivatives is largely driven by their potential as anticancer agents. Many thiazole-containing compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival.[7]

PI3K/Akt/mTOR Signaling Pathway

One of the critical pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway.[5][8] Thiazole derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR, making them promising candidates for targeted cancer therapy.[5][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway with points of inhibition by thiazole derivatives.
Experimental Workflow in Drug Discovery

The synthesis of novel compounds is an early and critical phase in the drug discovery pipeline. The following diagram illustrates a typical workflow from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening In Vitro Biological Screening (e.g., cell viability assays) Characterization->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization (SAR) Lead_ID->Optimization Preclinical Preclinical Studies (In vivo models) Lead_ID->Preclinical Optimization->Synthesis Iterative Cycles

A typical experimental workflow for anticancer drug discovery.

Conclusion

The synthesis of 2-phenyl-4-trifluoromethyl this compound derivatives is an active area of research with significant implications for the development of new anticancer therapeutics. The multi-step synthesis via a Hantzsch reaction remains a reliable method, and this guide provides the necessary protocols and data to support further investigation in this area. The ongoing development of novel, more efficient synthetic routes, coupled with a deeper understanding of the biological targets of these compounds, will continue to drive innovation in this promising field of medicinal chemistry.

References

Characterization of Thiazole-5-Carboxamide Derivatives: A Technical Guide to NMR and HRMS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize Thiazole-5-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) as primary analytical tools for structural elucidation and confirmation.

Introduction to this compound Derivatives

This compound derivatives are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities.[1][2] The core structure, consisting of a thiazole ring appended with a carboxamide group at the 5-position, allows for extensive chemical modification at various positions, leading to a vast chemical space for optimization of biological activity. Accurate and unambiguous characterization of these synthesized derivatives is a critical step in the drug development process, ensuring the correct structure-activity relationships are established. NMR and HRMS are indispensable techniques for this purpose.

Experimental Protocols

The characterization of this compound derivatives follows a logical workflow, from synthesis to purification and subsequent spectroscopic analysis.

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the coupling of a thiazole-5-carboxylic acid intermediate with a variety of aniline or amine derivatives.[3][4]

Materials and Reagents:

  • 2-substituted-4-substituted-thiazole-5-carboxylic acid

  • Substituted aniline or amine

  • Coupling agents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC))

  • Base/Activator (e.g., 4-Dimethylaminopyridine (DMAP), HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Argon or Nitrogen gas for inert atmosphere

  • Hydrochloric acid (HCl) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Procedure:

  • The thiazole-5-carboxylic acid (1 equivalent) is dissolved in an anhydrous solvent such as DCM under an inert atmosphere.[3][4]

  • A coupling agent like EDC (1.2-1.5 equivalents) and an activator such as DMAP (0.2-0.4 equivalents) are added to the solution.[3][4]

  • The mixture is stirred at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • The desired aniline or amine derivative (1-1.2 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours and monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the reaction mixture is typically washed with a dilute HCl solution to remove excess amine, followed by a brine wash.[3]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane:ethyl acetate).[3]

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely employed.

Sample Preparation:

  • Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5]

Instrumentation and Parameters:

  • NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H NMR and 75 to 150 MHz for ¹³C NMR.[4][6]

  • ¹H NMR: Key parameters to note include the chemical shift (δ) in ppm, the integration of the signals (number of protons), the multiplicity (singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz.

  • ¹³C NMR: Provides information on the different carbon environments in the molecule.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is used to determine the exact molecular weight of a compound, which allows for the determination of its elemental composition.[7]

Sample Preparation:

  • A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile.

Instrumentation and Parameters:

  • HRMS analysis is often performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[3][8]

  • The instrument provides a high-resolution mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).[3]

  • The measured m/z value is compared to the calculated theoretical value for the proposed chemical formula, with a high degree of accuracy (typically within 5 ppm).

Data Presentation

The following tables summarize typical NMR and HRMS data for representative this compound derivatives.

Tabulated ¹H NMR Data
Compound IDSolventδ (ppm) and MultiplicityAssignment
5a CDCl₃2.74 (s, 3H), 2.76 (s, 3H), 4.39 (s, 2H), 7.26-7.28 (m, 2H), 7.32 (d, J=8.3 Hz, 1H), 7.34 (bs, 1H), 7.45 (d, J=2Hz, 1H), 7.57 (d, J=8.6 Hz, 2H), 7.85 (d, J=8.6 Hz, 2H)CH₃, CH₃, CH₂-Ph, Ar-H & Thiazole-H, Ar-H, NH-CO, Ar-H, Ar-H, Ar-H
5e CDCl₃2.75 (s, 3H), 3.87 (s, 3H), 3.88 (s, 3H), 4.32 (s, 2H), 4.41 (s, 2H), 6.84-7.47 (m, 8H), 7.68 (d, J=8.7 Hz, 2H), 7.88 (d, J=8.7 Hz, 2H)CH₃, OCH₃, OCH₃, CH₂-Ph, CH₂-Ph, Ar-H & Thiazole-H & NH-CO, Ar-H, Ar-H
2f DMSO-d₆10.08 (s, 1H), 8.36 (s, 1H), 8.10 (d, J = 8.5 Hz, 2H), 7.35 (s, 2H), 7.11 (d, J = 8 Hz, 2H), 3.86 (s, 3H), 3.80 (s, 6H), 3.66 (s, 3H)NH, Ar-H, Ar-H, Ar-H, Ar-H, -OCH₃, -OCH₃, -OCH₃

Data extracted from references[3][6].

Tabulated ¹³C NMR Data
Compound IDSolventδ (ppm)
2f DMSO-d₆167.79, 161.82, 159.35, 153.12, 150.65, 134.96, 134.35, 128.83, 125.62, 124.61, 115.01, 98.62, 60.57, 56.27, 55.93

Data extracted from reference[3].

Tabulated HRMS Data
Compound IDIonization ModeCalculated m/z [M+H]⁺Found m/z
2b ESI+371.1066371.0882
2c ESI+371.1066371.1044
2d ESI+371.1066371.0918
2e ESI+371.1066371.0731
2f ESI+401.0955401.0946
2g ESI+405.0676405.0455

Data extracted from reference[3].

Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis and Confirmation synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification nmr NMR Analysis (¹H, ¹³C) purification->nmr Sample hrms HRMS Analysis purification->hrms Sample structure_elucidation Structure Elucidation nmr->structure_elucidation formula_confirmation Elemental Formula Confirmation hrms->formula_confirmation final_structure Confirmed Structure structure_elucidation->final_structure formula_confirmation->final_structure

Caption: Experimental Workflow for Characterization.

logical_relationship cluster_nmr NMR Spectroscopy cluster_hrms High-Resolution Mass Spectrometry title Logical Flow of Structural Confirmation synthesis Synthesized Compound h_nmr ¹H NMR synthesis->h_nmr c_nmr ¹³C NMR synthesis->c_nmr mass_spec HRMS (e.g., ESI-TOF) synthesis->mass_spec connectivity Proton Environment & Connectivity h_nmr->connectivity carbon_skeleton Carbon Skeleton c_nmr->carbon_skeleton proposed_structure Proposed Structure connectivity->proposed_structure carbon_skeleton->proposed_structure mol_formula Exact Mass & Molecular Formula mass_spec->mol_formula mol_formula->proposed_structure confirmed_structure Confirmed Structure proposed_structure->confirmed_structure Data Corroboration

Caption: Logic of Structural Confirmation.

Conclusion

The structural characterization of this compound derivatives is fundamentally reliant on the combined application of NMR spectroscopy and High-Resolution Mass Spectrometry. ¹H and ¹³C NMR provide detailed information about the molecular framework and the connectivity of atoms, while HRMS confirms the elemental composition with high accuracy. The methodologies and data presented in this guide offer a foundational understanding for researchers in the field of drug discovery and development, ensuring the reliable characterization of this important class of bioactive molecules.

References

Solid-Phase Synthesis of 2-Amino-5-Carboxamide Thiazole Libraries: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-phase synthesis of 2-amino-5-carboxamide thiazole libraries, a class of compounds with significant potential in drug discovery. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Solid-phase synthesis (SPS) offers an efficient and robust platform for generating large libraries of these molecules, facilitating structure-activity relationship (SAR) studies.[1] This document details the synthetic strategies, experimental protocols, and quantitative data to enable the successful implementation of this methodology in a research setting.

Overview of the Synthetic Strategy

The solid-phase synthesis of 2-amino-5-carboxamide thiazole libraries typically follows a multi-step sequence, starting from a resin-bound aldehyde. The general workflow involves reductive amination to introduce the first point of diversity, followed by conversion to a thiourea. The key thiazole ring-forming step is a dehydrative cyclization with an α-haloketone. Subsequent amide coupling introduces a second point of diversity, and a final cleavage step releases the target compounds from the solid support. This approach allows for the systematic variation of substituents at two key positions, enabling the creation of diverse chemical libraries.

A pivotal method for the construction of the 2-aminothiazole ring is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[1] In the context of solid-phase synthesis, either the α-halocarbonyl or the thiourea component can be immobilized on the polymer support.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of a 2-amino-5-carboxamide thiazole library, primarily adapted from established procedures.[1][2]

Resin Preparation and Reductive Amination

This initial step involves the attachment of the first building block to the solid support. The use of a 4-formyl-3-methoxy phenoxy resin is a common starting point to prevent the formation of isomers.[2]

Protocol:

  • Swell the 4-formyl-3-methoxy phenoxy resin in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add the primary amine (5.0 eq) and sodium triacetoxyborohydride (STAB) (5.0 eq).

  • Agitate the mixture at room temperature for 12 hours.

  • Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Thiourea Formation

The secondary amine on the resin is converted to a thiourea, which is a key intermediate for the subsequent cyclization step.

Protocol:

  • Swell the amine-functionalized resin in DCM.

  • Add a solution of an acyl isothiocyanate (3.0 eq) in DCM.

  • Agitate the mixture at room temperature for 4 hours.

  • Wash the resin with DCM (3x) and DMF (3x).

  • Dry the resin.

Dehydrative Cyclization (Thiazole Formation)

This is the core ring-forming step, where the resin-bound thiourea is cyclized with an α-bromoketone to form the 2-aminothiazole core.

Protocol:

  • Swell the thiourea resin in DMF.

  • Add the desired α-bromoketone (4.0 eq).

  • Agitate the mixture. The reaction conditions may vary, but heating is often employed.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Dry the resin.

Amide Coupling

The final point of diversity is introduced by coupling a variety of amines to the carboxylic acid handle on the thiazole ring.

Protocol:

  • Swell the resin-bound thiazole carboxylic acid in DMF.

  • In a separate vessel, pre-activate the desired amine (5.0 eq) with a coupling agent such as HBTU (4.9 eq) and an additive like HOBt (5.0 eq) in DMF for 20 minutes.

  • Add the activated amine solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Cleavage and Product Isolation

The final 2-amino-5-carboxamide thiazole derivatives are cleaved from the solid support and purified.

Protocol:

  • Treat the resin with a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA) and DCM (e.g., 1:2 v/v) or a TFA/triisopropylsilane/water mixture (e.g., 95:2.5:2.5).[1][2]

  • Agitate the mixture at room temperature for 2-12 hours.[1][2]

  • Collect the filtrate and concentrate it under reduced pressure.

  • Purify the resulting crude product, often by preparative High-Performance Liquid Chromatography (HPLC), to yield the final 2-amino-5-carboxamide thiazole.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-amino-5-carboxamide thiazole derivatives.

Table 1: Representative Yields of Solid-Phase Synthesized 2-Aminobenzothiazoles

CompoundOverall Yield (%)Purity (%)
2-Amino-6-bromobenzothiazole68>85
2-Amino-5-bromobenzothiazole70>85
2-Amino-4,7-dichlorobenzothiazole61>85
2-Amino-4,7-dibromobenzothiazole53>85
2-Amino-6-phenylbenzothiazole63>85

Data adapted from a study on the solid-phase synthesis of 2-aminobenzothiazoles, which shares a similar core structure and synthetic principles.[3]

Table 2: Analytical Data for Representative Thiazole Derivatives

CompoundMolecular FormulaMass Spectrum (m/z)1H NMR (δ ppm)Yield (%)
N-methyl-4-(3-trifluoromethyl)phenyl)thiazol-2-amineC11H9F3N2S259 (M+H)+7.60-8.18 (m, 5H, Ar-H), 2.90 (s, N-H), 2.50 (d, –CH3)61.62
N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amineC16H11ClF3N3S370 (M+H)+7.30-8.50 (m, 8H, Ar-H), 4.60 (d, -CH2), 5.50 (s, N-H)75
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideC11H10ClN3OS-2.19 (s, 3H), 7.09-7.29 (m, 2H), 7.29-7.43 (d, 1H), 7.61 (s, 2H), 7.85 (s, 1H), 9.63 (s, 1H)94.9

Data compiled from various sources detailing the synthesis of novel 2-aminothiazole derivatives.[4][5]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the solid-phase synthesis of 2-amino-5-carboxamide thiazole libraries.

experimental_workflow Resin Solid Support (e.g., 4-formyl-3-methoxy phenoxy resin) ReductiveAmination Reductive Amination (Primary Amine, STAB) Resin->ReductiveAmination Step 1 ThioureaFormation Thiourea Formation (Acyl Isothiocyanate) ReductiveAmination->ThioureaFormation Step 2 Cyclization Dehydrative Cyclization (α-Bromoketone) ThioureaFormation->Cyclization Step 3 AmideCoupling Amide Coupling (Amine, HBTU, HOBt) Cyclization->AmideCoupling Step 4 Cleavage Cleavage from Resin (TFA Cocktail) AmideCoupling->Cleavage Step 5 Library 2-Amino-5-carboxamide Thiazole Library Cleavage->Library Final Products

Caption: General workflow for the solid-phase synthesis of a 2-amino-5-carboxamide thiazole library.

logical_relationship cluster_synthesis Synthetic Strategy cluster_benefits Key Benefits SolidPhase Solid-Phase Synthesis SimplifiedPurification Simplified Purification SolidPhase->SimplifiedPurification Combinatorial Combinatorial Approach HighThroughput High-Throughput Screening Combinatorial->HighThroughput Hantzsch Hantzsch Thiazole Synthesis Hantzsch->SolidPhase SAR Structure-Activity Relationship Studies HighThroughput->SAR DrugDiscovery Drug Discovery SAR->DrugDiscovery

Caption: Logical relationship between synthetic strategies and their benefits in drug discovery.

Conclusion

The solid-phase synthesis of 2-amino-5-carboxamide thiazole libraries is a powerful and versatile methodology for the generation of diverse compound collections for drug discovery. The detailed protocols and representative data presented in this guide provide a solid foundation for researchers to implement and adapt these techniques for their specific research goals. The amenability of this synthetic route to combinatorial approaches, coupled with the biological significance of the 2-aminothiazole scaffold, ensures its continued relevance in the quest for novel therapeutic agents.

References

Initial biological screening of Thiazole-5-carboxamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Biological Screening of Thiazole-5-carboxamide Compounds

Introduction

This compound derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile scaffold for developing therapeutic agents.[1] These compounds have garnered substantial attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory properties.[2] The amide functional group, known for its ability to form hydrogen bonds, further enhances the potential for these molecules to interact with various biological targets. This guide provides a comprehensive overview of the initial biological screening methodologies for this compound compounds, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key workflows and pathways to aid researchers in the early stages of drug development.

Biological Activities and Screening Strategies

The initial biological evaluation of newly synthesized this compound derivatives typically involves a battery of in vitro assays to identify and characterize their potential therapeutic effects. The most common areas of investigation include:

  • Anticancer/Cytotoxic Activity: Many studies focus on the antiproliferative effects of these compounds against various human cancer cell lines.[2][3][4]

  • Enzyme Inhibition: A significant number of thiazole derivatives are designed as inhibitors for specific enzymes, such as cyclooxygenases (COX), protein kinases (like c-Met), and succinate dehydrogenase (SDH).[5][6][7]

  • Antimicrobial Activity: The evaluation of activity against pathogenic bacteria and fungi is a common screening step.[1][8][9]

  • Antioxidant Activity: The potential to scavenge free radicals is another important biological property that is often assessed.[10][11]

  • Antiviral Activity: Some derivatives have been investigated for their ability to inhibit the replication of various viruses, including HIV-1, adenovirus, and coronaviruses.[12]

A logical workflow for screening these compounds begins with broad cytotoxicity assays, followed by more specific functional assays based on the initial results or the rational design of the compounds.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Identification Synthesis Synthesis of Thiazole-5- carboxamide Derivatives Cytotoxicity Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer/Normal Cell Lines) Synthesis->Cytotoxicity Antimicrobial Primary Antimicrobial Screening (e.g., Microdilution for MIC) Synthesis->Antimicrobial Enzyme Specific Enzyme Inhibition Assays (COX, c-Met, SDH, etc.) Cytotoxicity->Enzyme If cytotoxic Apoptosis Mechanism of Action Studies (Apoptosis, Cell Cycle) Cytotoxicity->Apoptosis If cytotoxic SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Antioxidant Antioxidant Assays (e.g., DPPH Assay) Enzyme->SAR Antioxidant->SAR Antiviral Antiviral Assays Apoptosis->SAR Antiviral->SAR Lead Lead Compound Identification SAR->Lead

Fig. 1: General workflow for initial biological screening.

Data Presentation: Summary of Biological Activities

Table 1: Anticancer Activity of this compound Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
6d K563 (Leukemia)Comparable to Dasatinib[3]
MCF-7 (Breast)20.2[3]
HT-29 (Colon)21.6[3]
2b COLO205 (Colon)30.79[6][13]
B16F1 (Melanoma)74.15[6][13]
51am A549 (Lung)0.83[5]
HT-29 (Colon)0.68[5]
MDA-MB-231 (Breast)3.94[5]
6i MCF-7 (Breast)6.10 ± 0.4[14]
6v MCF-7 (Breast)6.49 ± 0.3[14]
2f Huh7 (Hepatocellular)17.47[15]
HCT116 (Colon)14.57[15]
4c MCF-7 (Breast)13.5 ± 0.82[4]
Table 2: Enzyme Inhibition Data for this compound Derivatives
Compound IDTarget EnzymeIC₅₀ (µM)Reference
2b COX-10.239[6][13]
COX-20.191[6][13]
2a COX-20.958[6][13]
2j COX-20.957[6][13]
51am c-Met Kinase0.00254 (2.54 nM)[5]
51ak c-Met Kinase0.00389 (3.89 nM)[5]
51an c-Met Kinase0.00373 (3.73 nM)[5]
7d Succinate Dehydrogenase (SDH)3.293[7]
6i EGFR0.063[14]
Her20.054[14]
VEGFR-20.119[14]
CDK20.448[14]
6v EGFR0.081[14]
Her20.065[14]
GPS491 HIV-1 Gene Expression~0.25[12]
Table 3: Antioxidant and Antimicrobial Activity
Compound IDAssay TypeResult (IC₅₀ or MIC)Reference
LMH6 DPPH Antioxidant0.185 ± 0.049 µM[10][11]
LMH7 DPPH Antioxidant0.221 ± 0.059 µM[10][11]
Trolox (Std.) DPPH Antioxidant3.10 ± 0.92 µM[11]
Compound 3 Antibacterial (MIC)0.23–0.70 mg/mL[9]
Compound 9 Antifungal (MIC)0.06–0.23 mg/mL[9]

Experimental Protocols

Anticancer/Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. The compounds are typically first dissolved in DMSO. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[5][16]

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.[5][16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5][16]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16] The results are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no microbial growth on the agar is the MBC/MFC.[9]

Enzyme Inhibition Screening: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX-1 and COX-2) enzymes, which are key to the inflammatory pathway.

Protocol:

  • Assay Components: Use a commercial in vitro COX inhibition assay kit, which typically includes the COX-1 and COX-2 enzymes, a heme cofactor, arachidonic acid (substrate), and a colorimetric substrate.[6][15]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the heme cofactor, and the COX-1 or COX-2 enzyme.

  • Compound Addition: Add the test this compound compound (dissolved in a suitable solvent like DMSO) or a known inhibitor (like celecoxib for COX-2) to the wells.[6]

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. The COX enzyme converts arachidonic acid to prostaglandin G₂, which is then reduced to prostaglandin H₂. This process involves a peroxidase activity that can be measured using a colorimetric probe.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without an inhibitor.[15]

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging potential of a compound.

Protocol:

  • Solution Preparation: Prepare a stock solution of the test compound and a standard antioxidant (like Trolox) in methanol. Also, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[10][11]

  • Serial Dilutions: Prepare serial dilutions of the test compounds and the standard from their stock solutions.[10]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of each dilution with the DPPH solution. The final volume is typically adjusted with methanol. A blank control containing only DPPH and methanol is also prepared.[10]

  • Incubation: Incubate the mixtures in the dark at room temperature for about 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The DPPH radical has a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant.[10][11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition % = [(A_blank - A_sample) / A_blank] x 100%, where A_blank is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.[10]

Mechanisms of Action & Signaling Pathways

The cytotoxic effects of this compound compounds often stem from their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).[16][17]

G cluster_0 Cellular Targets & Pathways cluster_1 Downstream Effects Thiazole This compound Compound Kinase Inhibition of Protein Kinases (e.g., c-Met, EGFR, PI3K) Thiazole->Kinase Inhibits Mito Mitochondrial Dysfunction Thiazole->Mito Induces ROS Generation of Reactive Oxygen Species (ROS) Thiazole->ROS Induces Cycle Cell Cycle Arrest Kinase->Cycle Caspase Activation of Caspases (e.g., Caspase-3/7) Mito->Caspase ROS->Mito Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Cycle->Apoptosis

Fig. 2: Potential mechanisms of anticancer activity.

Several studies have shown that these compounds can inhibit key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[16][18] For instance, certain derivatives act as potent c-Met kinase inhibitors. The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers a cascade of downstream signaling events that promote cell growth, motility, and invasion. Inhibition of c-Met by a this compound compound can effectively block these oncogenic signals.[5][19]

G cluster_0 Receptor & Inhibitor cluster_1 Downstream Signaling Pathway cluster_2 Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates PI3K PI3K cMet->PI3K Phosphorylates Thiazole This compound (e.g., 51am) Thiazole->cMet Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Response Cell Proliferation, Survival, Motility mTOR->Response

Fig. 3: Inhibition of the c-Met signaling pathway.

Conclusion

The this compound scaffold is a privileged structure in modern drug discovery, yielding compounds with a remarkable diversity of biological activities. A systematic and robust initial screening process is critical for identifying promising lead candidates for further development. This guide provides a foundational framework for researchers, outlining standardized protocols for key in vitro assays, presenting a consolidated view of reported activity data, and visualizing the logical workflows and potential mechanisms of action. By employing these methodologies, scientists can efficiently evaluate novel this compound derivatives and unlock their therapeutic potential.

References

Technical Guide: Investigating the Mechanism of Action of Thiazole-5-carboxamide Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of derivatives with potent anticancer activity. These compounds elicit their therapeutic effects through a variety of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the primary mechanisms of action for this compound derivatives, details common experimental protocols for their investigation, and presents quantitative data and visual pathways to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction to this compound as an Anticancer Scaffold

Thiazole-containing compounds are of significant interest in oncology due to their diverse biological activities. The this compound core, in particular, serves as a versatile backbone for the design of targeted anticancer agents. By modifying the substituents on the thiazole ring and the carboxamide nitrogen, medicinal chemists have successfully developed derivatives that selectively inhibit a range of cancer-relevant targets. The amide functional group is crucial for forming hydrogen-bonding interactions with biological targets, while the thiazole ring and its substituents contribute to target affinity and selectivity.[1]

The anticancer effects of these derivatives are multifaceted and highly dependent on their specific chemical structures. Documented mechanisms include the inhibition of critical protein kinases, modulation of transcription factors, and disruption of key enzymatic pathways that cancer cells rely on for their growth and survival.

Key Mechanisms of Action

This compound derivatives have been shown to exert their anticancer effects by targeting several distinct molecular pathways. The most prominent and well-documented mechanisms are detailed below.

Inhibition of Receptor Tyrosine Kinases: c-Met

The c-Met receptor tyrosine kinase is a well-established oncogene that is frequently overexpressed or mutated in a variety of human cancers. Its activation leads to cell proliferation, survival, and invasion. Several this compound derivatives have been specifically designed as potent c-Met inhibitors.

  • Mechanism: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met. This binding event prevents the phosphorylation of c-Met, thereby blocking downstream signaling through pathways such as PI3K/Akt and MAPK/ERK.

  • Cellular Outcomes: Inhibition of c-Met signaling by these derivatives leads to significant anticancer effects, including:

    • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

    • Cell Cycle Arrest: Halting the cell division cycle, often at the G1 or G2/M phase.[1][2]

    • Inhibition of Proliferation: Preventing the uncontrolled growth of cancer cells.

A specific derivative, referred to as compound 51am in one study, demonstrated potent inhibition of c-Met and exhibited strong anti-proliferative activity against various human cancer cell lines.[1][2] Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells by inhibiting c-Met phosphorylation.[1][2]

cMet_Pathway T5C This compound Derivative cMet c-Met Receptor T5C->cMet Inhibition PI3K PI3K cMet->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Block Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Block->Apoptosis

Caption: Inhibition of the c-Met signaling pathway.
Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are essential for controlling the cell cycle. Their dysregulation is a hallmark of cancer. Specific thiazole-based pyrimidine derivatives have been identified as potent inhibitors of transcriptional CDKs, particularly CDK9.

  • Mechanism: CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription by phosphorylating RNA polymerase II. By inhibiting CDK9, these compounds prevent the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, which are critical for the survival of many cancer cells.[3][4][5]

  • Cellular Outcomes: The downstream effects of CDK9 inhibition are profound:

    • Downregulation of Mcl-1: Leads to the destabilization of the mitochondrial membrane.

    • Induction of Apoptosis: The loss of key survival proteins triggers the intrinsic apoptotic pathway.[5]

    • Selective Cytotoxicity: These inhibitors have shown selective killing of cancer cells, including patient-derived chronic lymphocytic leukemia (CLL) cells, while sparing non-cancerous cells.[3][4]

CDK9_Pathway T5C_pyrimidine Thiazole-Pyrimidine Derivative CDK9 CDK9/Cyclin T T5C_pyrimidine->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Gene Transcription RNAPII->Transcription Mcl1 Mcl-1 mRNA Transcription->Mcl1 Mcl1_Protein Mcl-1 Protein Mcl1->Mcl1_Protein Mcl1_Protein->Block Inhibits Apoptosis Apoptosis Block->Apoptosis

Caption: CDK9 inhibition leading to apoptosis.
Other Notable Mechanisms

Beyond c-Met and CDK9, various this compound derivatives have been developed to target other critical cancer pathways:

  • Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). In cancer cells, MAGL activity is often reprogrammed to produce pro-tumorigenic signaling lipids. Certain thiazole-5-carboxylate derivatives act as potent and selective MAGL inhibitors, presenting a novel therapeutic strategy.[6][7]

  • Forkhead Box M1 (FoxM1) Inhibition: FoxM1 is an oncogenic transcription factor overexpressed in a majority of human tumors. Thiazole antibiotics like Siomycin A and thiostrepton, which contain a related structural motif, have been shown to inhibit FoxM1's transcriptional activity and expression, leading to potent apoptosis in diverse cancer cell lines.[8]

  • Cyclooxygenase (COX) Inhibition: COX enzymes, particularly COX-2, are often overexpressed in tumors and contribute to inflammation and cancer progression. Novel thiazole carboxamide derivatives have been synthesized and identified as effective COX-2 inhibitors.[9][10]

  • Multi-Target Kinase Inhibition: Some complex derivatives incorporating an indole nucleus have been shown to inhibit multiple protein kinases simultaneously, including EGFR, HER2, VEGFR-2, and CDK2. This multi-targeted approach can lead to broad-spectrum anticancer activity.[11]

Quantitative Data Summary

The in vitro potency of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against different cancer cell lines.

Table 1: Anti-proliferative Activity (IC₅₀/GI₅₀ in µM) of Selected this compound Derivatives

Derivative ClassTarget(s)Cancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)Reference
Thiazole/Thiadiazole Carboxamide (51am)c-MetA549Lung Cancer0.83[1]
Thiazole/Thiadiazole Carboxamide (51am)c-MetHT-29Colon Cancer0.68[1]
Thiazole/Thiadiazole Carboxamide (51am)c-MetMDA-MB-231Breast Cancer3.94[1]
Thiazole-5-carboxylate (3g)MAGLEKVXNon-Small Cell Lung0.865[6][7]
Thiazole-5-carboxylate (3g)MAGLMDA-MB-468Breast Cancer1.20[6][7]
Thiazole-5-carboxylate (4c)MAGLHOP-92Non-Small Cell Lung0.34[6][7]
Thiazolyl-indole-carboxamide (6i)Multi-kinaseMCF-7Breast Cancer6.10[11]
Thiazolyl-indole-carboxamide (6v)Multi-kinaseMCF-7Breast Cancer6.49[11]
2,4-disubstituted-1,3-thiazole (8)Aromatase, PTKMCF-7Breast Cancer3.36 (µg/ml)[12]

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ in nM)

Derivative ClassTarget KinaseIC₅₀ (nM)Reference
Thiazole/Thiadiazole Carboxamide (51am)c-Met2.54[1]
Thiazole/Thiadiazole Carboxamide (51ak)c-Met3.89[1]
Thiazole/Thiadiazole Carboxamide (51an)c-Met3.73[1]
4-Thiazol-2-anilinopyrimidine (12u)CDK97[5]

Experimental Protocols and Workflows

Investigating the mechanism of action of a novel compound requires a systematic approach involving a series of well-defined experiments.

Experimental_Workflow Start Synthesize this compound Derivative Screening Cytotoxicity Screening (e.g., MTT/MTS Assay) on Cancer Cell Panel Start->Screening Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Screening->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Screening->CellCycle TargetID Target Identification (Kinase Screens, Western Blot) Screening->TargetID Conclusion Elucidate Mechanism of Action Apoptosis->Conclusion CellCycle->Conclusion Pathway Pathway Analysis (Phospho-protein arrays, WB for downstream effectors) TargetID->Pathway Pathway->Conclusion

Caption: General workflow for MoA investigation.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

  • Methodology:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

    • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl). Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Methodology:

    • Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for a defined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.

  • Methodology:

    • Treatment: Treat cells with the compound as described for the apoptosis assay.

    • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. It is critical for confirming target engagement (e.g., decreased phosphorylation of c-Met) and measuring changes in downstream signaling proteins (e.g., levels of cleaved PARP, Mcl-1, or phosphorylated Akt).

  • Methodology:

    • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific to the target protein.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels and quantify band intensities using densitometry software.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The diverse mechanisms of action, ranging from potent inhibition of specific kinases like c-Met and CDK9 to the modulation of other critical enzymes and transcription factors, underscore the chemical versatility of this core structure. A systematic investigatory approach, combining cellular assays for viability and apoptosis with targeted molecular techniques like western blotting, is essential for elucidating the precise mechanism of action of any new derivative. The data and protocols presented in this guide offer a framework for researchers to effectively characterize these compounds and accelerate their journey from discovery to potential clinical application.

References

Unlocking Cellular Defense: An In-depth Technical Guide to the Antioxidant Properties of Novel Thiazole-5-Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents to combat oxidative stress, a key pathological driver in numerous diseases, has brought heterocyclic compounds, particularly thiazole derivatives, to the forefront of medicinal chemistry research. Among these, thiazole-5-carboxamide analogues are emerging as a promising class of antioxidants. This technical guide provides a comprehensive overview of their antioxidant properties, detailing experimental evaluation, underlying mechanisms, and structure-activity relationships.

Quantitative Assessment of Antioxidant Efficacy

The antioxidant capacity of novel this compound analogues has been quantified using various in vitro assays. The most commonly employed method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with several analogues demonstrating potent activity, in some cases surpassing standard antioxidants like Trolox.[1][2] Further studies have utilized the Ferric Reducing Antioxidant Power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to provide a more comprehensive antioxidant profile.[3][4][5]

The following table summarizes the reported antioxidant activities of selected this compound analogues and related derivatives.

Compound IDAssay TypeIC50 (µM) or Activity MetricReference CompoundReference
LMH6 DPPH0.185 ± 0.049Trolox (IC50 = 3.10 ± 0.92 µM)[1]
LMH7 DPPH0.221 ± 0.059Trolox (IC50 = 3.10 ± 0.92 µM)[1]
Compound 1 TBARS62.11% LPO inhibitionVitamin C (62.32%)[2]
Compound 5 TBARS66.71% LPO inhibitionVitamin C (62.32%)[2]
Compound 2 FRAP75% of Vitamin C activityVitamin C[2]
Compound 4 FRAP75% of Vitamin C activityVitamin C[2]
Compound 8 FRAP45% of Vitamin C activityVitamin C[2]
Compound 3a DPPH2.39 µg/mLAscorbic acid (IC50 = 3.8 µg/mL)[3]
Compound 3f DPPH0.07 µg/mLAscorbic acid (IC50 = 3.8 µg/mL)[3]
Compound 3a-f ABTS>200 µg/mLBHT (IC50 = 75.2 µg/mL)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[1]

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Prepare a 0.004% (w/v) solution of DPPH in methanol.

  • Assay Procedure:

    • To a set of test tubes, add a fixed volume of the DPPH solution (e.g., 1 mL).

    • Add varying concentrations of the test compound solutions to the test tubes.

    • A control is prepared with the solvent and DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

ABTS Radical Scavenging Assay

The ABTS assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation is measured by the decrease in absorbance at 734 nm.[6][7][8]

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.[9][10]

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

      • 20 mM FeCl₃·6H₂O in distilled water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound to a pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

    • The antioxidant capacity of the sample is expressed as an equivalent concentration of the standard.

Signaling Pathways and Mechanistic Insights

Recent studies suggest that the antioxidant effects of some this compound analogues may be mediated through the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or upon interaction with Nrf2 activators, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cellular antioxidant defense system. Molecular docking studies have suggested that certain thiazole-carboxamide derivatives can bind to the Keap1 protein, potentially disrupting the Keap1-Nrf2 interaction and activating this protective pathway.[1][11]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazole This compound Analogue Keap1_Nrf2 Keap1-Nrf2 Complex Thiazole->Keap1_Nrf2 Binds to Keap1, Inhibits Interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GSTs) ARE->Genes Activates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Proteins->ROS Neutralizes

Caption: The Keap1-Nrf2 signaling pathway and the putative role of this compound analogues.

Experimental and Developmental Workflow

The discovery and development of novel this compound analogues as antioxidants follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization Design Computational Design & SAR Analysis Synthesis Chemical Synthesis of This compound Analogues Design->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Initial Antioxidant Screening Purification->Screening DPPH DPPH Assay SAR Structure-Activity Relationship (SAR) Elucidation DPPH->SAR ABTS ABTS Assay ABTS->SAR FRAP FRAP Assay FRAP->SAR Other_Assays Other Assays (e.g., TBARS, ORAC) Other_Assays->SAR Screening->DPPH Screening->ABTS Screening->FRAP Screening->Other_Assays Cell_Culture Cell-based Assays (e.g., ROS measurement) Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for Nrf2 activation) Cell_Culture->Pathway_Analysis Lead_Opt Lead Compound Optimization Pathway_Analysis->Lead_Opt SAR->Design Feedback for New Designs SAR->Lead_Opt

Caption: General workflow for the development of this compound analogues as antioxidants.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of this compound analogues is significantly influenced by the nature and position of substituents on the thiazole and carboxamide moieties.

  • Substituents on the Phenyl Ring of the Carboxamide: The presence of electron-donating groups, such as methoxy and bulky alkyl groups (e.g., t-butyl), on the phenyl ring attached to the carboxamide nitrogen has been shown to enhance antioxidant activity.[1] The t-butyl group, in particular, increases lipophilicity, which may improve the compound's ability to interact with lipid radicals within biological membranes.[1]

  • The Thiazole Core: The thiazole ring itself, with its delocalized electrons, is believed to contribute to the radical scavenging ability of these compounds.

  • The Carboxamide Linker: The amide linkage is a key structural feature, and its conformation can influence the overall antioxidant potential.

References

The Rise of Thiazole-5-Carboxamides: A Technical Guide to Their Discovery as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the thiazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. Among its various derivatives, Thiazole-5-carboxamides have garnered significant attention from the scientific community for their remarkable potential as potent and selective enzyme inhibitors. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds. The versatility of the thiazole-5-carboxamide core has led to the discovery of inhibitors for a wide array of enzymatic targets, playing crucial roles in oncology, inflammation, and neurodegenerative diseases.

Quantitative Data on Enzyme Inhibition

The inhibitory activities of various this compound derivatives against a range of enzymes are summarized below. This data, primarily presented as IC50 values, highlights the potency and, in some cases, the selectivity of these compounds.

Kinase Inhibition Data
Compound IDTarget KinaseIC50 (nM)Reference
Compound 2 p56(Lck)Potent (exact value not specified)[1]
Compound 40 B-RAFV600E23.1 ± 1.2[2]
Compound 48 c-Met2.54 ± 0.49[2]
Compound 5m Akt125[3]
Akt2196[3]
Akt324[3]
Compound 51am c-MetPotent (exact value not specified)[4][5]
Compound 51a c-Met56.64[5]
Compound 51b c-Met50.15[5]
Compound 51c c-Met45.67[5]
Compound 51d c-Met41.53[5]
Other Enzyme Inhibition and Biological Activity Data
Compound IDTarget/AssayIC50/GI50 (µM)Reference
Thiophene 26 HSET (KIFC1)Comparable to parent compound[6]
Pyrazole 28 HSET (KIFC1)Acceptable activity[6]
Compound 3g MAGL0.037[7]
EKVX (Non-Small Cell Lung Cancer)0.865 (GI50)[7]
MDA-MB-468 (Breast Cancer)1.20 (GI50)[7]
Compound 4c MAGL0.063[7]
HOP-92 (Non-Small Cell Lung Cancer)0.34 (GI50)[7]
EKVX (Non-Small Cell Lung Cancer)0.96 (GI50)[7]
MDA-MB-231/ATCC (Breast Cancer)1.08 (GI50)[7]
LMH6 DPPH radical scavenging0.185 ± 0.049[8][9]
LMH7 DPPH radical scavenging0.221 ± 0.059[8][9]
LMH1 DPPH radical scavenging0.316 ± 0.040[8]
LMH4 DPPH radical scavenging0.251 ± 0.057[8]
Compound B6 Succinate Dehydrogenase (SDH)0.28 µg/mL[10]
Compound 2a COX-12.65[11][12]
COX-20.958[11][12]
Compound 2b COX-10.239[11][12]
COX-20.191[11][12]
Compound 2j COX-20.957[11][12]
Compound 8c A-549 cell growth inhibition48% inhibition at 5 µg/mL[13]
Compound 8f A-549 cell growth inhibition40% inhibition at 5 µg/mL[13]
Compound 2i Acetylcholinesterase (AChE)0.028 ± 0.001[14]
Compound 2g Acetylcholinesterase (AChE)0.031 ± 0.001[14]
Compound 2e Acetylcholinesterase (AChE)0.040 ± 0.001[14]
Compound 2b (AChE) Acetylcholinesterase (AChE)0.056 ± 0.002[14]
Compound 2a (AChE) Acetylcholinesterase (AChE)0.063 ± 0.003[14]
Compound 6d K562 leukemia cellsComparable to Dasatinib[15]
MCF-7 breast cancer cells20.2[15]
HT-29 colon cancer cells21.6[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of the key experimental protocols employed in the discovery and evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often follows a convergent approach. A common synthetic route involves the following key steps:

  • Formation of the Thiazole Ring: This is typically achieved through a Hantzsch-type thiazole synthesis or a variation thereof. For instance, the reaction of a thioamide with an α-haloketone bearing an ester group at the 5-position.

  • Amide Bond Formation: The ester on the thiazole-5-carboxylate intermediate is hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a desired amine using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[11] Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the amine.[13]

In Vitro Enzyme Inhibition Assays

Kinase Inhibition Assays: The inhibitory activity against protein kinases is often determined using methods like the Z'-LYTE assay, which is a fluorescence resonance energy transfer (FRET)-based assay.[3] Another common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Cyclooxygenase (COX) Inhibition Assay: The inhibitory effect on COX-1 and COX-2 can be assessed using commercially available screening kits, such as the one from Cayman Chemicals.[11][12] This assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2). The reaction is initiated by the addition of arachidonic acid to a mixture containing the enzyme and the test compound. The reaction is then stopped, and the amount of prostaglandin produced is quantified, typically by ELISA.[11][12]

Monoacylglycerol Lipase (MAGL) Inhibition Assay: The inhibitory potency against MAGL can be determined by measuring the hydrolysis of a substrate. The specific methodology was not detailed in the provided search results, but it typically involves incubating the enzyme with the inhibitor and a suitable substrate, followed by quantification of the product or remaining substrate.

Anticholinesterase Activity Assay: The inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are commonly evaluated using a modified Ellman's spectrophotometric method.[14] This assay measures the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, where the product reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored anion that can be measured spectrophotometrically.

Cell-Based Assays

Antiproliferative Assays: The cytotoxic effects of the synthesized compounds on various cancer cell lines are evaluated using assays such as the MTS assay or the Sulforhodamine B (SRB) assay.[11][16] These assays measure cell viability after a specific incubation period with the test compounds. For example, compounds have been tested against A-549 (lung cancer), Bel7402 (liver cancer), HCT-8 (colon cancer), K562 (leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.[13][15]

Visualizing the Science: Pathways and Workflows

To better illustrate the context and processes involved in the discovery of this compound derivatives as enzyme inhibitors, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Thioamide Thioamide ThiazoleEster Thiazole-5-carboxylate Thioamide->ThiazoleEster AlphaHaloKetone α-Halo Ketone Ester AlphaHaloKetone->ThiazoleEster ThiazoleAcid Thiazole-5-carboxylic Acid ThiazoleEster->ThiazoleAcid Hydrolysis ThiazoleCarboxamide This compound Derivative ThiazoleAcid->ThiazoleCarboxamide Amide Coupling Amine Amine Amine->ThiazoleCarboxamide EnzymeAssay In Vitro Enzyme Inhibition Assay ThiazoleCarboxamide->EnzymeAssay CellAssay Cell-Based Assay (e.g., Antiproliferative) ThiazoleCarboxamide->CellAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR CellAssay->SAR LeadCompound Lead Compound SAR->LeadCompound

Caption: General workflow for the discovery of this compound enzyme inhibitors.

G cluster_pathway Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., Akt, Src) Receptor->KinaseCascade Phosphorylation TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor This compound Inhibitor Inhibitor->KinaseCascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.

Conclusion

This compound derivatives represent a highly versatile and promising class of enzyme inhibitors with demonstrated efficacy against a multitude of clinically relevant targets. The wealth of available structure-activity relationship data, coupled with established synthetic and biological evaluation protocols, provides a solid foundation for the future design and development of novel therapeutics based on this privileged scaffold. Continued exploration of this chemical space is poised to yield new and improved drug candidates for a variety of diseases.

References

An In-depth Technical Guide on the Physicochemical Properties of Substituted Thiazole-5-carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thiazole-5-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent inhibition of various protein kinases and significant anticancer effects. The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their target engagement. This technical guide provides a comprehensive overview of the key physicochemical properties of substituted this compound compounds, detailing experimental protocols for their determination and presenting available data in a structured format to facilitate drug discovery and development efforts.

Introduction

The thiazole ring is a privileged heterocyclic motif in drug design, and its incorporation into a carboxamide scaffold has yielded numerous compounds with significant therapeutic potential.[1][2] These derivatives have been extensively explored as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways often dysregulated in diseases like cancer.[3][4] The efficacy of these compounds is not solely dependent on their intrinsic activity against a biological target but is also heavily influenced by their physicochemical properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility. A thorough understanding and optimization of these properties are critical for the development of drug candidates with favorable pharmacokinetic and pharmacodynamic profiles.

Synthesis of Substituted this compound Derivatives

A general synthetic route to substituted this compound derivatives often involves the initial formation of a 2-substituted-thiazole-5-carboxylate ester, followed by amidation. The specific substituents on the thiazole ring and the amide nitrogen can be varied to explore the structure-activity relationship (SAR).

A representative synthetic scheme is the reaction of an α-bromoketone with a thioamide to form the thiazole ring, followed by hydrolysis of the ester and subsequent coupling with a desired amine.[5][6]

G cluster_synthesis General Synthesis Workflow Thioamide Thioamide Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Thioamide->Hantzsch_Thiazole_Synthesis alpha_Bromoketone alpha_Bromoketone alpha_Bromoketone->Hantzsch_Thiazole_Synthesis Ester_Hydrolysis Ester Hydrolysis Hantzsch_Thiazole_Synthesis->Ester_Hydrolysis Amide_Coupling Amide Coupling Ester_Hydrolysis->Amide_Coupling Final_Product Substituted this compound Amide_Coupling->Final_Product Substituted_Aniline Substituted_Aniline Substituted_Aniline->Amide_Coupling

Caption: General synthetic workflow for substituted thiazole-5-carboxamides.

Physicochemical Properties and Their Importance

The "drug-likeness" of a compound is largely determined by its physicochemical properties. For orally administered drugs, a delicate balance between aqueous solubility and membrane permeability is essential for good absorption.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[7][8] Many this compound derivatives contain ionizable groups, making pKa a critical parameter.

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's preference for a lipid versus an aqueous environment. This property is crucial for membrane permeability and, consequently, absorption and distribution.[9][10]

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. Poor solubility can be a major hurdle in drug development.[11][12][13][14]

Data on Physicochemical and Biological Properties

The following tables summarize available data for representative substituted this compound derivatives. Table 1 presents computationally predicted ADME-T properties for a series of COX inhibitors, while Table 2 provides biological activity data for various anticancer derivatives.

Table 1: Predicted ADME-T Properties of Thiazole Carboxamide Derivatives as COX Inhibitors [15][16]

CompoundMol MWQPlogPo/wQPlogSPredicted Human Oral Absorption (%)
2a < 5004.0-5.0-5.0 to -6.0> 80
2b < 5004.5-5.5-6.0 to -7.0> 80
2i < 5004.0-5.0-6.0 to -7.0> 80
2j < 5004.0-5.0-6.0 to -7.0> 80
Note: Data is presented as ranges found in the source. QPlogPo/w is the predicted octanol/water partition coefficient, and QPlogS is the predicted aqueous solubility.

Table 2: Biological Activity of Selected this compound Derivatives

CompoundTarget/Cell LineIC₅₀ (nM)Reference
51am c-Met Kinase2.54[1]
51ak c-Met Kinase3.89[1]
51an c-Met Kinase3.73[1]
8c A-549 (lung cancer)48% inhibition at 5 µg/mL[2]
8f A-549 (lung cancer)40% inhibition at 5 µg/mL[2]
Compound 4c MCF-7 (breast cancer)2.57 µM[17]
Compound 4c HepG2 (liver cancer)7.26 µM[17]
Dasatinib Analog (6d) K562 (leukemia)Comparable to Dasatinib

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties.

Determination of Ionization Constant (pKa)

Method: Potentiometric Titration [18][19]

  • Preparation: A 1 mM solution of the test compound is prepared. Standardized solutions of 0.1 M HCl and 0.1 M NaOH are also prepared.

  • Titration Setup: The compound solution is placed in a temperature-controlled vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Procedure: The solution is titrated with the standardized acid or base. The pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The inflection point of the curve corresponds to the pKa of the compound.

Determination of Lipophilicity (logP)

Method: Shake-Flask Method [9][10]

  • Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases.

  • Partitioning: The two phases are mixed in a flask and shaken for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Method: Thermodynamic (Equilibrium) Solubility Assay [11][14][20]

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: The vial is sealed and agitated at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: The suspension is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC-UV or LC-MS.

Biological Assays

G cluster_bioassay Biological Evaluation Workflow Test_Compound Test_Compound Kinase_Inhibition_Assay Biochemical Kinase Inhibition Assay (e.g., ADP-Glo) Test_Compound->Kinase_Inhibition_Assay Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT) Test_Compound->Cell_Viability_Assay IC50_Determination IC₅₀ Determination Kinase_Inhibition_Assay->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assay) Cell_Viability_Assay->Mechanism_of_Action Cell_Viability_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis

Caption: Workflow for the biological evaluation of thiazole-5-carboxamides.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™) [21]

  • Reaction Setup: A reaction mixture containing the target kinase, a suitable substrate, and ATP is prepared in a multi-well plate.

  • Compound Addition: The this compound derivative is added at various concentrations.

  • Kinase Reaction: The reaction is incubated to allow for phosphorylation.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently measured via a luciferase/luciferin reaction.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and is used to determine the kinase activity and the IC₅₀ of the inhibitor.

Cell Viability Assay (e.g., MTT Assay) [17][22]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength.

  • Data Analysis: The absorbance is proportional to the number of viable cells, and the IC₅₀ value is calculated.

Signaling Pathways

Many substituted this compound derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. A common target is the receptor tyrosine kinase (RTK) pathway.

G cluster_pathway Generic Kinase Signaling Pathway Inhibition Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor This compound Inhibitor Inhibitor->RTK

Caption: Inhibition of a generic RTK signaling pathway by a this compound.

Conclusion

The substituted this compound scaffold is a promising platform for the development of novel therapeutics, particularly in the area of oncology. A comprehensive understanding and systematic evaluation of their physicochemical properties are paramount for successful drug discovery and development. This guide provides a foundational framework for researchers, outlining key properties, standardized experimental protocols, and available data to aid in the design and optimization of future drug candidates based on this versatile chemical scaffold. The integration of physicochemical profiling with biological evaluation will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Application Notes: Protocol for In Vitro COX Inhibition Assay Using Thiazole-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway.[1] It exists in two primary isoforms, COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and plays a role in physiological processes like maintaining the gastric mucosa lining and kidney function.[1][2] In contrast, the COX-2 isoform is inducible and its expression is upregulated during inflammation, leading to the production of prostaglandins that mediate pain and fever.[1][2] Consequently, selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[3] Thiazole-5-carboxamide derivatives have emerged as a promising class of heterocyclic compounds with potential COX inhibitory activity.[4][5] This document provides a detailed protocol for assessing the in vitro inhibitory activity of these derivatives against COX-1 and COX-2 enzymes.

COX Signaling Pathway and Inhibition

The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes.[1][6] this compound derivatives and other NSAIDs act by inhibiting this crucial step.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Isomerases Inhibitor This compound Derivatives Inhibitor->COX

Caption: The Arachidonic Acid Cascade and the site of action for COX inhibitors.

Principle of the Assay

This protocol is based on an enzyme immunoassay (EIA) method, commonly found in commercial kits such as those from Cayman Chemical.[7][8] The assay measures the amount of prostaglandin produced by the COX enzyme. The COX-1 or COX-2 enzyme is incubated with its substrate, arachidonic acid, in the presence of the test inhibitor (this compound derivative). The reaction product, PGH2, is then reduced to a more stable prostanoid, PGF2α.[7][9] The concentration of PGF2α is quantified using a competitive ELISA, where it competes with a PGF2α-acetylcholinesterase (AChE) tracer for a limited number of PGF2α-specific antibody binding sites. The intensity of the color produced upon addition of the AChE substrate is inversely proportional to the amount of PGF2α produced, and thus inversely proportional to the COX activity.

Experimental Workflow

The following diagram outlines the major steps involved in the COX inhibition screening assay.

Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer - Heme - Enzymes (COX-1, COX-2) - Test Compounds start->prep plate_setup Plate Setup: Add Buffer, Heme, Enzyme, and Inhibitor/Vehicle to wells prep->plate_setup incubation Pre-incubate at 37°C for 10 minutes plate_setup->incubation reaction Initiate Reaction: Add Arachidonic Acid Substrate incubation->reaction incubation2 Incubate at 37°C reaction->incubation2 stop_reduce Stop Reaction & Reduce PGH2: Add Stannous Chloride (SnCl2) incubation2->stop_reduce elisa Perform PGF2α ELISA: - Add Samples, Tracer, Antibody - Incubate - Wash Plate - Add Substrate (Ellman's Reagent) stop_reduce->elisa read Read Absorbance at 405-420 nm elisa->read analyze Data Analysis: Calculate % Inhibition & IC50 read->analyze end End analyze->end

Caption: General workflow for the in vitro COX inhibitor screening assay.

Experimental Protocols

This protocol is adapted from commercially available COX inhibitor screening assay kits.[7][8]

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Stannous Chloride (SnCl₂) for PGH₂ reduction

  • This compound derivatives (test compounds)

  • Positive Controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • PGF2α ELISA components (PGF2α standard, PGF2α-AChE tracer, PGF2α antibody, Wash Buffer, Ellman's Reagent)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405-420 nm[9]

2. Preparation of Reagents:

  • Assay Buffer: Prepare according to the manufacturer's instructions, typically by diluting a concentrate with HPLC-grade water.[10]

  • Test Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions at various concentrations (e.g., ranging from 0.01 µM to 100 µM) to determine the IC₅₀ value.

  • Enzymes: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer immediately before use. Keep on ice.[10]

  • Other Reagents: Prepare all other reagents as per the assay kit manual.

3. Assay Procedure (per well):

  • Add 90 µL of Assay Buffer to all wells.

  • Add 10 µL of Heme to all wells.

  • Add 10 µL of the diluted enzyme (COX-1 or COX-2) to the appropriate wells.

  • Add 10 µL of the test compound dilution or vehicle (for control wells) to the appropriate wells.

  • Gently shake the plate and pre-incubate for 10 minutes at 37°C.[8]

  • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Incubate for the recommended time (e.g., 2 minutes) at 37°C.

  • Stop the enzymatic reaction and reduce the PGH₂ product by adding 50 µL of SnCl₂ solution.

  • The plate is now ready for PGF2α quantification by ELISA.

4. PGF2α ELISA Procedure:

  • Transfer an aliquot of the reaction mixture from each well of the reaction plate to a new 96-well plate coated with the appropriate antibody.

  • Add the PGF2α-AChE tracer and the specific PGF2α antibody according to the kit instructions.

  • Incubate the plate (e.g., 18 hours at 4°C or 2 hours at room temperature).

  • Wash the plate multiple times to remove unbound reagents.

  • Add Ellman's Reagent (AChE substrate) to each well and incubate in the dark to allow for color development.

  • Read the absorbance at a wavelength between 405-420 nm using a microplate reader.[7]

5. Data Analysis:

  • Generate a standard curve using the PGF2α standards.

  • Calculate the concentration of PGF2α produced in each sample well from the standard curve.

  • Determine the percent inhibition for each concentration of the this compound derivative using the following formula: % Inhibition = [(Activity of Vehicle Control - Activity of Inhibitor) / Activity of Vehicle Control] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a sigmoidal dose-response curve fit.[8]

  • Calculate the Selectivity Index (SI) to determine the compound's preference for COX-2 over COX-1: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)[8]

Data Presentation

Quantitative results should be summarized in a clear, tabular format to allow for easy comparison of the inhibitory potency and selectivity of different this compound derivatives.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Thiazole-2a2.650.9582.77[11][12]
Thiazole-2b0.2390.1911.25[13][14]
Thiazole-2j1.440.9571.51[11][12]
Celecoxib (Control)>100.002>5000[12]
Example Compound X1.500.0530.0
Example Compound Y5.205.500.95

References

Application Notes and Protocols for Determining the Cytotoxicity of Thiazole-5-carboxamide Compounds using the MTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-5-carboxamide derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties.[1][2][3] Assessing the cytotoxic effects of these novel compounds is a critical step in the drug discovery pipeline. The MTS assay is a robust, colorimetric method for determining cell viability and cytotoxicity.[4][5] This application note provides a detailed protocol for utilizing the MTS assay to evaluate the cytotoxic potential of this compound compounds against various cancer cell lines.

The principle of the MTS assay is based on the reduction of the tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[4] Dehydrogenase enzymes found in viable cells convert the MTS reagent into a soluble formazan product that absorbs light at 490-500 nm. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines, as determined by cell viability assays.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2a 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)this compoundHepG2 (Liver)Moderate Activity[6][7]
2b Thiazole Carboxamide DerivativeCOLO205 (Colon)30.79[6][7]
B16F1 (Melanoma)74.15[6][7]
8a N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)this compoundA-549 (Lung)Moderate Activity[8]
8e 2-(2-Chlorophenyl)-4-(trifluoromethyl)-N-(2-(trifluoromethyl)phenyl)this compoundBel7402 (Liver)Moderate Activity[8]
8f 2-(2-Chlorophenyl)-N-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)this compoundHCT-8 (Intestine)Moderate Activity[8]
51am Thiazole/thiadiazole carboxamide derivativeA549 (Lung)0.83[9]
HT-29 (Colon)0.68[9]
MDA-MB-231 (Breast)3.94[9]
6e Thiazolyl-indole-2-carboxamide derivativeVarious4.36 - 23.86[1]
6i Thiazolyl-indole-2-carboxamide derivativeVarious4.36 - 23.86[1]
6q Thiazolyl-indole-2-carboxamide derivativeVarious5.04 - 18.67[1]
6v Thiazolyl-indole-2-carboxamide derivativeVarious5.04 - 18.67[1]

Experimental Protocols

MTS Assay Protocol for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxicity of this compound compounds using the MTS assay in a 96-well plate format.

Materials:

  • This compound compound of interest

  • Human cancer cell line(s) (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTS reagent (containing PES)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell lines to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the this compound compound in DMSO (e.g., 10 mM). b. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. c. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. d. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only for background subtraction). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay: a. Following the incubation period, add 20 µL of the MTS reagent solution (containing PES) to each well.[10] b. Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator.[10] The incubation time may need to be optimized depending on the cell type and density. c. After incubation, gently mix the contents of each well.

  • Data Acquisition: a. Measure the absorbance of each well at 490 nm using a microplate reader.[4]

  • Data Analysis: a. Subtract the average absorbance of the no-cell control wells (background) from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Visualizations

Experimental Workflow for MTS Cytotoxicity Assay

MTS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTS_Addition Addition of MTS Reagent Compound_Treatment->MTS_Addition Incubation Incubation MTS_Addition->Incubation Absorbance_Reading Absorbance Reading (490 nm) Incubation->Absorbance_Reading Data_Calculation Calculation of % Viability Absorbance_Reading->Data_Calculation IC50_Determination IC50 Determination Data_Calculation->IC50_Determination

Caption: Workflow for determining cytotoxicity using the MTS assay.

Potential Signaling Pathways Targeted by this compound Compounds

Signaling_Pathways cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Thiazole_Carboxamide This compound Compounds cMet c-Met Thiazole_Carboxamide->cMet Inhibition COX COX Thiazole_Carboxamide->COX Inhibition EGFR EGFR Thiazole_Carboxamide->EGFR Inhibition PI3K PI3K Thiazole_Carboxamide->PI3K Inhibition Proliferation Decreased Proliferation cMet->Proliferation Apoptosis Increased Apoptosis cMet->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest cMet->Cell_Cycle_Arrest COX->Proliferation EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis

Caption: Potential signaling pathways inhibited by this compound compounds.

References

Application Notes and Protocols for High-Throughput Screening of Thiazole-5-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole-5-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This versatile heterocyclic core is found in numerous compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets to identify promising "hit" compounds.[5][6] These application notes provide detailed protocols and data summaries for the high-throughput screening of this compound libraries for the discovery of novel drug candidates.

Application Note 1: Anticancer Drug Discovery

This compound derivatives have shown significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation.[1][2][7][8] Notable targets include protein kinases like c-Met and Src-family kinases, as well as enzymes like Cyclooxygenase (COX) that are overexpressed in many cancers.[1][7][9]

Key Protein Targets and Signaling Pathways

c-Met Kinase Pathway: The c-Met receptor tyrosine kinase is a critical driver in many cancers, promoting cell proliferation, survival, and metastasis. This compound inhibitors can block the ATP-binding site of c-Met, preventing its phosphorylation and downstream signaling.

cMet_Pathway cluster_membrane Cell Membrane cMet_receptor c-Met Receptor p_cMet Phosphorylated c-Met cMet_receptor->p_cMet Dimerization & Autophosphorylation HGF HGF Ligand HGF->cMet_receptor Binds Inhibitor This compound Inhibitor Inhibitor->cMet_receptor Blocks ATP Binding ATP ATP ATP->p_cMet ADP ADP p_cMet->ADP Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) p_cMet->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro activity of representative this compound compounds against various cancer cell lines and protein targets.

Compound IDTarget/Cell LineAssay TypeIC50 / GI50 (µM)Source
2a COX-2Enzyme Inhibition0.958[10]
2b COX-1Enzyme Inhibition0.239[10]
2b COX-2Enzyme Inhibition0.191[10]
51am c-MetEnzyme Inhibition< 0.056 (nM)[1]
51am A549 (Lung Cancer)Cytotoxicity0.83[1]
51am HT-29 (Colon Cancer)Cytotoxicity0.68[1]
3g MAGLEnzyme Inhibition0.037[11]
3g EKVX (NSCLC)Cytotoxicity (GI50)0.865[11]
4c MAGLEnzyme Inhibition0.063[11]
4c HOP-92 (NSCLC)Cytotoxicity (GI50)0.34[11]
4c MCF-7 (Breast Cancer)Cytotoxicity2.57[8]
4c HepG2 (Liver Cancer)Cytotoxicity7.26[8]

Application Note 2: General High-Throughput Screening Workflow

A successful HTS campaign involves a series of systematic steps, from initial assay development to hit validation and preliminary structure-activity relationship (SAR) analysis.[12][13] This process is designed to efficiently identify promising lead compounds from a large library.[6]

HTS Workflow Diagram

The diagram below outlines the key phases of a typical HTS drug discovery project.

HTS_Workflow cluster_prep 1. Assay Development & Preparation cluster_screen 2. Screening cluster_validation 3. Hit Validation & Follow-up cluster_lead 4. Lead Generation A Target Identification & Validation B Assay Development (e.g., Biochemical, Cell-based) A->B C Assay Miniaturization (384- or 1536-well format) B->C E Pilot Screen (~2,000 compounds) C->E D Library Preparation (Thiazole-5-carboxamides) D->E F Primary HTS Campaign (Full Library) E->F G Data Analysis & Hit Identification F->G H Hit Confirmation (Re-testing) G->H I Dose-Response & IC50 Determination H->I J Preliminary SAR Analysis I->J K Hit-to-Lead Optimization J->K

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for synthesizing the amide bond in this compound compounds.[7]

  • Acid Preparation: Dissolve the starting material, a 2-aryl-4-methylthiazole-5-carboxylic acid, in a suitable solvent such as dichloromethane (DCM).

  • Activation: Add coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-Dimethylaminopyridine (DMAP) to the solution. Stir the mixture under an inert atmosphere (e.g., argon gas).

  • Amine Addition: After a short activation period (e.g., 30 minutes), add the desired aniline or amine derivative to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for an extended period (e.g., 24-48 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, perform an aqueous workup, for example, by extracting with dilute HCl. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final this compound derivative.[7]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][10]

Protocol 2: High-Throughput Cell Viability (MTS/MTT) Assay

This protocol is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[7][8]

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7, HepG2) into 384-well microplates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of each this compound compound from the library in 100% DMSO. Create a series of dilutions to be used for the assay.

  • Compound Addition: Using an automated liquid handler, dispense a small volume of the diluted compounds into the appropriate wells of the cell plates.[14] A typical final concentration for a primary screen is 10 µM, with a final DMSO concentration kept below 0.5%.[12] Include positive (e.g., staurosporine, 5-FU) and negative (vehicle, e.g., 0.1% DMSO) controls on each plate.[7][12]

  • Incubation: Return the plates to the incubator and incubate for a specified period (typically 48-72 hours).

  • Reagent Addition: Add an MTS or MTT reagent to each well according to the manufacturer's instructions. This reagent is converted by viable cells into a colored formazan product.

  • Incubation: Incubate the plates for an additional 1-4 hours to allow for color development.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the negative control. Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., >50% inhibition).

Protocol 3: In Vitro COX Inhibition Assay

This biochemical assay measures the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes.[7][10]

  • Reagent Preparation: Prepare assay buffer, arachidonic acid (substrate), and purified COX-1 or COX-2 enzyme solution.

  • Compound Plating: In a 384-well plate, add the test compounds at various concentrations. Include a known COX inhibitor (e.g., celecoxib) as a positive control and a vehicle (DMSO) as a negative control.[7]

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a short pre-incubation period at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).

  • Reaction Termination & Detection: Stop the reaction and use a commercial detection kit (e.g., an ELISA-based kit that measures prostaglandin production) to quantify the amount of product formed.

  • Data Acquisition: Read the output signal (e.g., absorbance or fluorescence) on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model. The selectivity index (SI) can be calculated as the ratio of IC50(COX-1) / IC50(COX-2).[7]

References

Application of Molecular Docking Studies for Thiazole-5-Carboxamide Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Thiazole-5-carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their inherent structural features allow for diverse biological activities, making them promising candidates for the development of novel therapeutic agents. Molecular docking studies have become an indispensable tool in elucidating the structure-activity relationships (SAR) of these derivatives, providing critical insights into their binding modes with various biological targets and guiding the rational design of more potent and selective inhibitors.

This document provides detailed application notes on the utility of molecular docking for this compound derivatives, protocols for their synthesis and biological evaluation, and a guide to performing molecular docking studies.

Application Notes

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects. Molecular docking studies have been instrumental in understanding the molecular basis of these activities.

Anticancer Activity: Several studies have reported the synthesis and anticancer evaluation of novel this compound derivatives.[1][2] For instance, certain derivatives have shown inhibitory activity against various cancer cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer).[1] Molecular docking can be employed to predict the binding affinity and orientation of these compounds within the active sites of key cancer-related proteins, such as kinases or other enzymes involved in cell proliferation and survival. By identifying crucial interactions like hydrogen bonds and hydrophobic contacts, researchers can rationalize the observed biological activity and design modifications to enhance potency.

Antioxidant Activity: Thiazole-carboxamide derivatives have also been investigated for their antioxidant potential.[3][4][5] Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of great therapeutic interest. Molecular docking studies can help in understanding how these derivatives interact with enzymes involved in oxidative stress pathways, such as Keap1.[3] By simulating the binding to these targets, it is possible to predict the antioxidant capacity and guide the synthesis of more effective radical scavengers.

Enzyme Inhibition (e.g., COX Inhibitors): The anti-inflammatory properties of some this compound derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6][7][8] Molecular docking is a powerful tool to study the selective inhibition of COX-1 and COX-2 isozymes. These studies can reveal the structural basis for selectivity, which is crucial for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[6] Docking simulations can highlight differences in the binding pockets of COX-1 and COX-2, enabling the design of derivatives that preferentially bind to the desired isoform.[6][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound derivatives, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
6d K563 (Leukemia)Comparable to Dasatinib[2]
MCF-7 (Breast Cancer)20.2[2]
HT-29 (Colon Cancer)21.6[2]
8c A-549 (Lung Cancer)- (48% inhibition at 5 µg/mL)[1]
8f A-549 (Lung Cancer)- (40% inhibition at 5 µg/mL)[1]
7f HCT-8 (Intestine Cancer)- (40% inhibition at 5 µg/mL)[1]
3g EKVX (Non-Small Cell Lung)0.865 (GI50)[9]
MDA-MB-468 (Breast Cancer)1.20 (GI50)[9]
4c HOP-92 (Non-Small Cell Lung)0.34 (GI50)[9]
EKVX (Non-Small Cell Lung)0.96 (GI50)[9]
MDA-MB-231/ATCC (Breast Cancer)1.08 (GI50)[9]

Table 2: Antioxidant Activity of Thiazole-carboxamide Derivatives (DPPH Assay)

CompoundIC50 (µM)Reference
LMH6 0.185[3][4]
LMH7 0.221[3][4]
Trolox (Control) 3.10[3][4]

Table 3: COX Inhibition Activity of Thiazole-carboxamide Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
2b 0.2390.1911.251[6]
2a -0.9582.766[6][8]
2j -0.9571.507[6]
Celecoxib (Control) -0.00223.8[6][8]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of the title compounds via amide coupling.

Materials:

  • Substituted 2-aryl-4-methylthiazole-5-carboxylic acid

  • Appropriate aniline or amine derivative

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve the substituted thiazole-5-carboxylic acid (1 equivalent) in the chosen solvent (DCM or DMF).

  • Add the coupling agents, EDCI (1.2 equivalents) and HOBt (1.2 equivalents) or DMAP (0.1 equivalents), to the solution and stir at room temperature for 30 minutes.[6][8]

  • Add the respective aniline or amine derivative (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • If DCM is the solvent, wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired this compound derivative.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7, K563)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or Dasatinib).

  • Incubate the plates for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools, PyMOL)

  • Docking program (e.g., Glide, AutoDock Vina, GOLD)

Procedure:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes. This is often done using a dedicated protein preparation wizard in the software.[3]

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives.

    • Convert the 2D structures to 3D structures and generate low-energy conformations.

    • Assign proper atom types and charges.

  • Grid Generation:

    • Define the binding site on the protein. This is typically done by creating a grid box centered around the co-crystallized ligand or key active site residues.[3] The size of the grid box should be sufficient to accommodate the ligands.

  • Docking Simulation:

    • Run the docking simulation, allowing the program to flexibly dock the prepared ligands into the defined binding site of the protein.[3]

    • The docking program will generate multiple binding poses for each ligand and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding poses based on the docking scores and visual inspection.

    • Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the binding modes of different derivatives to understand the structure-activity relationship.

    • Calculate binding free energies using methods like MM-GBSA to further refine the prediction of binding affinity.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_computational Computational Studies synthesis Synthesis of This compound Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Antioxidant, etc.) characterization->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis docking Molecular Docking data_analysis->docking sar Structure-Activity Relationship (SAR) docking->sar sar->synthesis Rational Design of New Derivatives

Caption: A typical experimental workflow for the development of this compound derivatives.

molecular_docking_workflow start Start protein_prep Protein Preparation (PDB Download, Cleaning) start->protein_prep ligand_prep Ligand Preparation (2D to 3D Conversion) start->ligand_prep grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen docking Molecular Docking (Run Simulation) ligand_prep->docking grid_gen->docking analysis Results Analysis (Scoring, Pose Visualization) docking->analysis sar SAR & Lead Optimization analysis->sar end End sar->end

Caption: A generalized workflow for performing molecular docking studies.

cox_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiazole_Carboxamide This compound Derivatives Thiazole_Carboxamide->COX_Enzymes Inhibition

Caption: The inhibitory effect of this compound derivatives on the COX pathway.

References

Application Notes and Protocols: Predicting the Reactivity of Thiazole-5-carboxamide Compounds using DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Density Functional Theory (DFT) for predicting the chemical reactivity of Thiazole-5-carboxamide compounds. This class of molecules holds significant promise in medicinal chemistry, with derivatives showing potential as anti-inflammatory, anticancer, and antiviral agents.[1][2][3] By understanding their reactivity through computational methods, researchers can streamline the design and synthesis of novel drug candidates with enhanced efficacy and selectivity.

This document outlines the theoretical background, computational protocols for DFT analysis, and experimental procedures for the synthesis and evaluation of this compound compounds.

Theoretical Framework: Key Reactivity Descriptors from DFT

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For predicting chemical reactivity, several key descriptors derived from DFT calculations are particularly insightful:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively.[4][5] The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity.[6][7] A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[6]

  • Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insight into the electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack.[8][9]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a clear picture of the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

  • Fukui Functions: These functions provide a more nuanced understanding of local reactivity by indicating the change in electron density at a specific point in the molecule when an electron is added or removed. They are particularly useful for predicting the regioselectivity of chemical reactions. The Fukui function comes in three main forms:

    • f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

    • f-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

    • f0(r): for radical attack.

Computational Protocol: DFT Analysis of this compound

This protocol outlines the steps for performing a DFT analysis to calculate the reactivity descriptors for a generic this compound derivative.

Software: Gaussian, ORCA, or other quantum chemistry software packages. Visualization software such as GaussView, Avogadro, or Chemcraft.

Methodology:

  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of the this compound derivative using a molecular builder.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties.

  • Calculation of Reactivity Descriptors:

    • HOMO, LUMO, and Energy Gap: These are standard outputs of the DFT calculation and can be extracted from the output file.

    • Mulliken Charges: These are also a standard output of most DFT calculations.

    • Molecular Electrostatic Potential (MEP) Map:

      • Generate a cube file for the electron density and another for the electrostatic potential from the DFT calculation.

      • Use visualization software to map the electrostatic potential onto the electron density surface.

    • Fukui Functions (Finite Difference Approach):

      • To calculate f+(r), perform a single-point energy calculation on the anion of the molecule (N+1 electrons).

      • To calculate f-(r), perform a single-point energy calculation on the cation of the molecule (N-1 electrons).

      • The Fukui functions are then calculated as the difference in electron densities:

        • f+(r) ≈ ρN+1(r) - ρN(r)

        • f-(r) ≈ ρN(r) - ρN-1(r)

      • These can be visualized as surfaces to identify the most reactive sites.

Quantitative Data Summary

The following table summarizes typical DFT-calculated reactivity descriptors for a hypothetical this compound derivative.

DescriptorValueInterpretation
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to nucleophilicity.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electrophilicity.
ΔE (HOMO-LUMO Gap)4.7 eVIndicates good kinetic stability but potential for reactivity under certain conditions.
Most Negative Mulliken ChargeN (thiazole ring): -0.5Potential site for electrophilic attack.
Most Positive Mulliken ChargeC (carboxamide carbonyl): +0.7Potential site for nucleophilic attack.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of N-substituted this compound derivatives.

Materials:

  • 2-Aryl-4-methylthiazole-5-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Argon gas

Procedure:

  • Dissolve 2-aryl-4-methylthiazole-5-carboxylic acid in DCM in a round-bottom flask.

  • Add EDCI and DMAP to the solution and stir under an argon atmosphere.

  • After 30 minutes, add the desired substituted aniline to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute HCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.[10]

Evaluation of Biological Activity (Example: COX Inhibition Assay)

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against cyclooxygenase (COX) enzymes.

Materials:

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Synthesized this compound compounds

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the test compounds to the respective wells and incubate for a specified time.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Stop the reaction after a defined period.

  • Measure the product formation (e.g., Prostaglandin E2) using a colorimetric or fluorometric method with a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Visualizations

DFT Analysis Workflow

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output: Reactivity Descriptors mol This compound Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol->opt freq Frequency Calculation opt->freq sp_neutral Single Point Energy (N) opt->sp_neutral sp_anion Single Point Energy (N+1) opt->sp_anion sp_cation Single Point Energy (N-1) opt->sp_cation homo_lumo HOMO/LUMO Energies & Energy Gap sp_neutral->homo_lumo mulliken Mulliken Charges sp_neutral->mulliken mep Molecular Electrostatic Potential (MEP) Map sp_neutral->mep fukui Fukui Functions (f+, f-) sp_neutral->fukui sp_anion->fukui sp_cation->fukui

Caption: Workflow for DFT analysis of this compound compounds.

Cyclooxygenase (COX) Signaling Pathway Inhibition

COX_Pathway cluster_pathway COX Signaling Pathway membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 converts to pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 reduces to prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins isomerized to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor This compound Inhibitor inhibitor->cox Inhibits

Caption: Inhibition of the COX pathway by a this compound derivative.

HGF/c-Met Signaling Pathway Inhibition

cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular hgf HGF (Ligand) cmet c-Met Receptor hgf->cmet Binds to dimerization Dimerization & Autophosphorylation cmet->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) dimerization->downstream activates cellular_response Cell Proliferation, Survival, Migration downstream->cellular_response leads to inhibitor This compound Inhibitor inhibitor->cmet Inhibits (ATP-binding site)

Caption: Inhibition of the HGF/c-Met signaling pathway by a this compound.

References

Application Notes and Protocols for Thiazole-5-carboxamide Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of thiazole-5-carboxamide derivatives in the development of novel anticancer agents. This document details the synthesis, biological evaluation, and mechanism of action of these compounds, supported by experimental protocols and visual representations of key signaling pathways.

Introduction

This compound derivatives have emerged as a promising class of heterocyclic compounds in cancer research. Possessing a versatile scaffold, these molecules have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key oncogenic signaling pathways, including those mediated by c-Met, cyclooxygenase-2 (COX-2), and tubulin polymerization. This document serves as a guide for researchers interested in exploring the therapeutic potential of this chemical class.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activities of representative this compound derivatives from recent studies. The half-maximal inhibitory concentration (IC50) values are presented to allow for a clear comparison of the cytotoxic potency of these compounds against various human cancer cell lines.

Table 1: Cytotoxic Activity of 2-phenyl-4-trifluoromethyl this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8c A-549 (Lung)Not specified, 48% inhibition at 5 µg/mL[1]
8f A-549 (Lung)Not specified, 40% inhibition at 5 µg/mL[1]
7f HCT-8 (Intestine)Not specified, 40% inhibition at 5 µg/mL[1]

Table 2: Cytotoxic and COX Inhibitory Activities of Thiazole Carboxamide Derivatives [2][3]

CompoundTargetIC50 (µM)Cancer Cell LineIC50 (µM)
2a COX-20.958--
2b COX-10.239COLO205 (Colon)30.79
COX-20.191B16F1 (Melanoma)74.15
2j COX-20.957--

Table 3: Antiproliferative Activity of Thiazole/Thiadiazole Carboxamide c-Met Inhibitors [4][5]

CompoundCancer Cell LineIC50 (µM)
51am A549 (Lung)0.83
HT-29 (Colon)0.68
MDA-MB-231 (Breast)3.94

Table 4: Cytotoxic Activity of Thiazolyl-indole-2-carboxamide Derivatives [6]

CompoundCancer Cell LineIC50 (µM)
6e MCF-7 (Breast)4.36 - 23.86
6i MCF-7 (Breast)4.36 - 23.86
6q Various5.04 - 18.67
6v Various5.04 - 18.67

Table 5: Tubulin Polymerization Inhibitory Activity of Thiazole Derivatives [7][8][9]

CompoundTargetIC50 (µM)Cancer Cell LineGI50 (µM)
10a Tubulin2.69Various6
10o Tubulin3.62Various7
13d Tubulin3.68Various8
5c Tubulin2.95Various3.35 - 18.69
7c Tubulin2.00Various3.35 - 18.69
9a Tubulin2.38Various3.35 - 18.69
Compound 7 Tubulin2.72HT-29 (Colon)0.98

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives as anticancer agents.

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 2-phenyl-4-trifluoromethyl this compound derivatives.[1]

Materials:

  • Substituted anilines

  • 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) to the mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution, add the appropriately substituted aniline (1.0 eq) and TEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired this compound derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Cell Viability Assessment (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol details the detection of apoptosis in treated cancer cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The following diagrams, generated using Graphviz, illustrate the key mechanisms of action.

Inhibition of c-Met Signaling Pathway

Certain this compound derivatives function as potent inhibitors of the c-Met receptor tyrosine kinase.[4][5][10][11] Aberrant c-Met signaling promotes tumor growth, invasion, and metastasis. Inhibition of c-Met blocks these downstream effects.

cMet_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation Thiazole_Derivative This compound Derivative Thiazole_Derivative->cMet Inhibits PI3K PI3K P->PI3K RAS RAS P->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway.

Inhibition of COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is often overexpressed in tumors and contributes to inflammation and cell proliferation. Some this compound derivatives have been identified as selective COX-2 inhibitors.[2][3]

COX2_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Thiazole_Derivative This compound Derivative Thiazole_Derivative->COX2 Inhibits Inflammation Inflammation, Proliferation, Angiogenesis Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. Several this compound derivatives act as tubulin polymerization inhibitors, targeting the colchicine binding site.[7][8][9]

Tubulin_pathway cluster_process Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Thiazole_Derivative This compound Derivative Thiazole_Derivative->Tubulin_Dimers Binds to Colchicine Site Thiazole_Derivative->Mitotic_Spindle Disrupts Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of novel this compound derivatives as potential anticancer agents.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Viability In vitro Cytotoxicity Screening (MTT Assay) on Cancer Cell Lines Purification->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Mechanism_Studies Mechanism of Action Studies (for potent compounds) IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis Target_Assay Specific Target-based Assays (e.g., Kinase Assay, Tubulin Polymerization Assay) Mechanism_Studies->Target_Assay Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization

Caption: Experimental workflow for drug screening.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-5-carboxamide is a versatile heterocyclic scaffold that serves as a key building block in the synthesis of various pharmaceuticals, notably in the development of anti-cancer and anti-inflammatory drugs.[1] Derivatives of this core structure have shown potent inhibitory activity against a range of biological targets, including cyclooxygenase (COX) enzymes, the c-Met receptor tyrosine kinase, and Src family kinases.[2][3] This document provides a detailed in vivo experimental design for evaluating the anti-tumor efficacy of a novel this compound derivative, focusing on a c-Met-amplified gastric cancer model. The protocols outlined below are intended to guide researchers in pharmacology, oncology, and drug development through a comprehensive preclinical assessment.

Rationale and Strategy

The experimental design is based on the known activity of this compound derivatives as kinase inhibitors. A prominent and clinically validated example is Dasatinib (BMS-354825), an N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]this compound, which is a potent dual inhibitor of Src and Abl kinases.[2][3] Given that some derivatives also show c-Met inhibitory activity, a c-Met amplified gastric cancer model using the MKN-45 cell line is a highly relevant choice for in vivo efficacy studies.[4]

The overall workflow for this in vivo study is depicted below:

G cluster_preclinical Preclinical In Vivo Efficacy Study Workflow A Phase 1: Model Establishment B Phase 2: Treatment Administration A->B C Phase 3: Efficacy Evaluation B->C D Phase 4: PK/PD Analysis C->D E Phase 5: Data Analysis & Reporting D->E

Caption: High-level workflow for the in vivo efficacy assessment of this compound.

Potential Signaling Pathways of this compound

Based on existing literature for similar compounds, this compound may exert its anti-tumor effects through the inhibition of key oncogenic signaling pathways. Below are diagrams of potential targets.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream pathways that promote cell proliferation, survival, and invasion.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound Thiazole-5- carboxamide This compound->cMet

Caption: Proposed inhibition of the c-Met signaling pathway by this compound.

Src/Abl Kinase Signaling Pathway

Src and Abl are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. Their aberrant activation is a hallmark of several cancers.

SrcAbl_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptors Growth Factor Receptors Src Src GrowthFactorReceptors->Src BCR_ABL BCR-ABL (in CML) CrkL CrkL BCR_ABL->CrkL STAT3 STAT3 Src->STAT3 GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription CrkL->GeneTranscription This compound Thiazole-5- carboxamide (e.g., Dasatinib) This compound->BCR_ABL This compound->Src

Caption: Dual inhibition of Src and Abl kinase pathways by a this compound derivative.

Experimental Protocols

Animal Model and Husbandry
  • Animal Strain: Athymic BALB/c nude or NOD/SCID mice, female, 6-8 weeks old.[4]

  • Housing: Animals should be housed in sterile, filter-topped cages with autoclaved bedding, food, and water. A 12-hour light/dark cycle should be maintained. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Xenograft Implantation
  • Cell Line: MKN-45 human gastric cancer cell line (c-Met amplified).

  • Culture Conditions: Culture MKN-45 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation Protocol:

    • Harvest exponentially growing MKN-45 cells and determine cell viability using a trypan blue exclusion assay.

    • Resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[5][6]

Experimental Groups and Treatment
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve the this compound.

    • Group 2 (Test Article - Low Dose): this compound at X mg/kg.

    • Group 3 (Test Article - Mid Dose): this compound at 2X mg/kg.

    • Group 4 (Test Article - High Dose): this compound at 4X mg/kg.

    • Group 5 (Positive Control): A relevant standard-of-care compound (e.g., a known c-Met inhibitor) at an efficacious dose.

  • Dosing and Administration:

    • Formulation: Prepare the this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

    • Route of Administration: Oral gavage (PO) is a common route for similar small molecules like Dasatinib.[7][8]

    • Dosing Schedule: Administer the treatment once daily (QD) for 14-21 consecutive days. The exact dosage should be determined from prior maximum tolerated dose (MTD) studies. A starting point could be in the range of 1.25 to 10 mg/kg, based on preclinical data for Dasatinib.[7][8]

Data Collection and Analysis

Efficacy Endpoints
  • Primary Endpoint: Tumor growth inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Secondary Endpoints:

    • Body weight changes (monitor daily as an indicator of toxicity).

    • Survival analysis (if the study continues to a survival endpoint).

    • Clinical observations (monitor for any signs of distress or adverse effects).

Pharmacokinetic (PK) Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound.

  • Protocol:

    • In a separate cohort of tumor-bearing mice (n=3 per time point), administer a single oral dose of the test compound.

    • Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of the this compound using a validated LC-MS/MS method.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Pharmacodynamic (PD) Studies
  • Objective: To confirm target engagement and modulation of downstream signaling pathways in the tumor tissue.

  • Protocol:

    • At the end of the efficacy study (or at selected time points), euthanize a subset of mice from each group (n=3-5).

    • Excise the tumors and divide them into sections.

    • Snap-freeze one section in liquid nitrogen for Western blot or other molecular analyses.

    • Fix another section in 10% neutral buffered formalin for immunohistochemistry (IHC).[10]

    • Western Blot Analysis: Homogenize the frozen tumor tissue and analyze protein lysates for levels of total and phosphorylated c-Met, Src, Akt, and ERK.

    • Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation

Quantitative data from the study should be summarized in the following tables for clear comparison.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X ± SEMPercent TGI (%)
Vehicle Control--
This compoundLow
This compoundMid
This compoundHigh
Positive ControlY

Table 2: Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)
Tmax (hr)
AUC (0-t) (ng*hr/mL)
t1/2 (hr)
Oral Bioavailability (%)

Table 3: Pharmacodynamic Biomarker Modulation

Treatment Groupp-c-Met / Total c-Met Ratiop-Akt / Total Akt RatioKi-67 Positive Cells (%)
Vehicle Control
This compound (High Dose)
Positive Control

Conclusion

This comprehensive in vivo experimental design provides a robust framework for evaluating the anti-tumor efficacy of novel this compound derivatives. By integrating efficacy, pharmacokinetic, and pharmacodynamic endpoints, researchers can gain a thorough understanding of the compound's preclinical potential and make informed decisions for further development. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for advancing promising new cancer therapeutics from the laboratory to the clinic.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of the anti-inflammatory properties of Thiazole-5-carboxamide and its derivatives. The following sections detail the experimental protocols and data presentation required to assess the compound's efficacy in mitigating inflammatory responses in vitro.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, leading to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).[1][2][3] this compound derivatives have emerged as a promising class of compounds with potential anti-inflammatory activities.[4][5] This document outlines a panel of cell-based assays to systematically evaluate the anti-inflammatory effects of these compounds.

Key Cell-Based Assays

A series of well-established in vitro assays are recommended to comprehensively assess the anti-inflammatory potential of this compound. These assays are designed to measure the inhibition of key inflammatory mediators and the modulation of critical signaling pathways.

1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages: This is a widely used model to mimic bacterial-induced inflammation. Macrophages, such as the RAW 264.7 cell line or primary bone marrow-derived macrophages, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[6][7] This stimulation activates inflammatory signaling pathways, leading to the release of pro-inflammatory cytokines and other mediators.[7] The efficacy of this compound is determined by its ability to reduce the production of these inflammatory markers.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay): Nitric oxide is a key signaling molecule in inflammation.[8] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[9][10] A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.

3. Quantification of Pro-inflammatory Cytokines (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in cell culture supernatants.[11][12] The inhibition of cytokine production is a key indicator of anti-inflammatory activity.

4. Assessment of NF-κB and MAPK Signaling Pathways: The NF-κB and MAPK signaling cascades are pivotal in regulating the expression of pro-inflammatory genes.[13][14] The activity of these pathways can be assessed by various methods, including Western blotting to measure the phosphorylation of key proteins (e.g., p65 subunit of NF-κB, p38 MAPK), or by using reporter gene assays where the expression of a reporter gene (e.g., luciferase) is driven by an NF-κB response element.[15][16]

Experimental Protocols

Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • 96-well cell culture plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[7]

  • Compound Treatment: Prepare various concentrations of this compound derivatives in DMEM. Remove the old media from the cells and add the media containing the test compounds. Incubate for 1-2 hours.

  • LPS Stimulation: Following pre-treatment with the compounds, stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[7][17] Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants for subsequent analysis of NO and cytokine levels. Store the supernatants at -80°C if not used immediately.

Protocol 2: Nitric Oxide (NO) Measurement using the Griess Assay

Materials:

  • Collected cell culture supernatants from Protocol 1

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard solution (e.g., from 100 µM to 0 µM) in DMEM.

  • Assay Reaction: Add 50 µL of each supernatant sample and standard to a new 96-well plate.

  • Add 50 µL of Griess Reagent I to each well.[18]

  • Add 50 µL of Griess Reagent II to each well and mix gently.[18]

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[9][10]

  • Calculation: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification by ELISA

Materials:

  • Collected cell culture supernatants from Protocol 1

  • ELISA kits for TNF-α, IL-6, and IL-1β (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)[11]

  • Stop solution (e.g., 2N H₂SO₄)[11]

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[19]

  • Blocking: Wash the plate and block with assay diluent for at least 1 hour.

  • Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[12]

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.[11]

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound Derivatives on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition of NO Production
Vehicle Control -Value0%
LPS Control -Value-
This compound A 1ValueValue
10ValueValue
50ValueValue
This compound B 1ValueValue
10ValueValue
50ValueValue
Positive Control (e.g., L-NAME) 100ValueValue

Table 2: Effect of this compound Derivatives on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Vehicle Control -ValueValueValue
LPS Control -ValueValueValue
This compound A 1ValueValueValue
10ValueValueValue
50ValueValueValue
This compound B 1ValueValueValue
10ValueValueValue
50ValueValueValue
Positive Control (e.g., Dexamethasone) 1ValueValueValue

Table 3: Inhibitory Activity of Thiazole Carboxamide Derivatives against COX Enzymes [20][21]

Compound% Inhibition at 5 µM (COX-1)% Inhibition at 5 µM (COX-2)IC₅₀ (µM) - COX-1IC₅₀ (µM) - COX-2Selectivity Ratio (COX-1/COX-2)
Compound 2a 14.7%53.9%2.650.952.79
Compound 2b 74.8%65.2%0.2390.1911.25
Compound 2f ----3.67
Compound 2h 58.2%81.5%---
Compound 2j ---0.9571.51
Celecoxib -96.9%-0.00223.8

Note: Data presented in Table 3 is sourced from published studies on Thiazole Carboxamide derivatives and may not be directly from this compound.[20][21] It serves as an example of how to present COX inhibition data.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells treatment Pre-treat with This compound start->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cells Collect Cell Lysates stimulation->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa data Quantify NO and Cytokine Levels griess->data elisa->data western Western Blot (Signaling Proteins) cells->western pathway_analysis Analyze Signaling Pathway Activation western->pathway_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 traf6 TRAF6 tlr4->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation ikb_nfkb IκBα-NF-κB (Inactive) ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) (Active) nfkb->nfkb_n Translocation ikb_nfkb->ikb ikb_nfkb->nfkb thiazole This compound thiazole->ikk Inhibition dna DNA nfkb_n->dna genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) dna->genes

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor Receptor stimulus->receptor tak1 TAK1 receptor->tak1 mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 tak1->mkk47 p38 p38 MAPK mkk36->p38 ap1 AP-1 (c-Jun/c-Fos) p38->ap1 Activation jnk JNK mkk47->jnk jnk->ap1 Activation thiazole This compound thiazole->tak1 Inhibition dna DNA ap1->dna genes Pro-inflammatory Gene Expression dna->genes

Caption: Simplified MAPK signaling pathway and a potential point of inhibition by this compound.

References

Application Notes and Protocols: Synthesis and Antimicrobial Testing of Thiazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2] This document provides detailed protocols for the synthesis of Thiazole-5-carboxamide derivatives and their subsequent evaluation for antimicrobial activity, catering to researchers in medicinal chemistry and drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established chemical routes. A common and effective method involves the Hantzsch thiazole synthesis, followed by amide bond formation. The general synthetic scheme is outlined below.

General Synthetic Protocol:

A versatile method for synthesizing this compound derivatives involves a multi-step process. The synthesis generally begins with the reaction of different thioamides with ethyl 4-chloro-3-oxobutanoate to yield ethyl 2-(2-arylthiazol-4-yl)acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(2-arylthiazol-4-yl)acetohydrazide. Subsequent cyclization with carbon disulfide and potassium hydroxide leads to the formation of a 1,3,4-oxadiazole-2-thiol intermediate.[3] Finally, the desired this compound derivatives are synthesized by reacting the key thiazole intermediate with an appropriate amine in the presence of a coupling agent.[4]

Step 1: Synthesis of Ethyl 2-(substituted)-thiazole-5-carboxylate

This initial step often employs the Hantzsch thiazole synthesis, a classical method for obtaining the core thiazole ring structure.

  • Reactants: An α-haloketone, a thioamide, and a base.

  • Procedure:

    • Dissolve the appropriate thioamide in a suitable solvent such as ethanol.

    • Add an equimolar amount of an α-haloketone (e.g., ethyl bromopyruvate).

    • Reflux the mixture for a specified period, typically ranging from 2 to 6 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting solid is typically filtered, washed with a cold solvent, and dried to yield the crude thiazole ester.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis of the Ester to Carboxylic Acid

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide coupling.

  • Reactants: Ethyl 2-(substituted)-thiazole-5-carboxylate, a base (e.g., Sodium Hydroxide or Potassium Hydroxide).

  • Procedure:

    • Suspend the thiazole ester in a mixture of ethanol and water.

    • Add an excess of aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the thiazole-5-carboxylic acid.

Step 3: Amide Bond Formation to Yield this compound Derivatives

The final step involves the coupling of the thiazole-5-carboxylic acid with a selected amine to form the desired carboxamide derivative.

  • Reactants: 2-(substituted)-thiazole-5-carboxylic acid, a desired amine, a coupling agent (e.g., EDCI - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a catalyst (e.g., DMAP - 4-Dimethylaminopyridine).[4]

  • Procedure:

    • Dissolve the thiazole-5-carboxylic acid in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[4]

    • Add the coupling agent (e.g., EDCI) and the catalyst (e.g., DMAP) to the solution and stir under an inert atmosphere (e.g., argon gas).[4]

    • After a short period (e.g., 30 minutes), add the desired amine to the reaction mixture.[4]

    • Continue stirring at room temperature for an extended period, typically 24-48 hours, until the reaction is complete.[4]

    • Upon completion, the reaction mixture is typically washed with dilute acid and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The crude product is purified by column chromatography to yield the final this compound derivative.[4][5]

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling Thioamide Thioamide Thiazole_Ester Thiazole-5-carboxylate Ester Thioamide->Thiazole_Ester alpha_Haloketone α-Haloketone alpha_Haloketone->Thiazole_Ester Thiazole_Acid Thiazole-5-carboxylic Acid Thiazole_Ester->Thiazole_Acid Base (e.g., NaOH) Final_Product This compound Derivative Thiazole_Acid->Final_Product Coupling Agent (e.g., EDCI) Amine Amine Amine->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial Activity Testing

The evaluation of the antimicrobial properties of the synthesized this compound derivatives is crucial to determine their potential as therapeutic agents. The following protocols describe standard methods for assessing antibacterial and antifungal activities.

Microorganisms:

A panel of clinically relevant microorganisms should be used for the screening. This typically includes:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.[6]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[6]

  • Fungal strains: Candida albicans, Aspergillus niger.[6][7]

Experimental Protocols:

A. Minimum Inhibitory Concentration (MIC) Determination using Microdilution Method

The microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Materials: 96-well microtiter plates, sterile culture media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi), microbial inoculum, synthesized compounds, standard antimicrobial agents (e.g., Ofloxacin, Ketoconazole).[7]

  • Procedure:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • In each well of a 96-well plate, add a specific volume of the appropriate sterile culture medium.

    • Perform serial two-fold dilutions of the stock solutions of the compounds directly in the microtiter plates to achieve a range of concentrations (e.g., 200 to 0.1 µg/mL).

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

    • Inoculate each well (except for the negative control) with the microbial suspension.

    • Include positive controls (wells with microbial inoculum and no compound) and negative controls (wells with medium only). Also, include wells with standard antimicrobial agents as a reference.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

B. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is performed to determine the lowest concentration of an antimicrobial agent that kills the microorganism.

  • Procedure:

    • Following the MIC determination, take an aliquot from each well that showed no visible growth.

    • Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the agar plates under the same conditions as the MIC assay.

    • The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination (Microdilution) cluster_mbc MBC/MFC Determination Compound_Stock Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Microbe_Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate with Microbial Suspension Microbe_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plates Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating Plate aliquots from clear wells onto Agar Plates Read_MIC->Plating Incubation_MBC Incubate Agar Plates Plating->Incubation_MBC Read_MBC Determine MBC/MFC (Lowest concentration with no growth) Incubation_MBC->Read_MBC

Caption: Workflow for antimicrobial susceptibility testing.

Data Presentation

The quantitative data obtained from the antimicrobial testing should be summarized in a clear and structured format to allow for easy comparison of the synthesized derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
S. aureusB. subtilisE. coli
Derivative 1
Derivative 2
Derivative ...
Ofloxacin
Ketoconazole N/AN/AN/A

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound Derivatives (µg/mL)

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
S. aureusB. subtilisE. coli
Derivative 1
Derivative 2
Derivative ...
Ofloxacin
Ketoconazole N/AN/AN/A

N/A: Not Applicable

These tables will provide a concise summary of the antimicrobial potency of the synthesized compounds, facilitating the identification of lead candidates for further development. The inclusion of standard drugs allows for a direct comparison of the efficacy of the novel derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield Thiazole-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Thiazole-5-carboxamide derivatives. Our aim is to facilitate high-yield synthesis by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain Thiazole-5-carboxamides?

A1: The two most prevalent strategies for synthesizing Thiazole-5-carboxamides are:

  • Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-haloketone with a thioamide. For this compound, this typically means starting with a substituted ethyl bromopyruvate and a corresponding thioamide, followed by hydrolysis of the resulting ester and subsequent amidation.

  • Amide Coupling to a Pre-formed Thiazole-5-carboxylic Acid: This approach involves the synthesis of a thiazole-5-carboxylic acid core, which is then coupled with a desired amine using standard amide bond formation protocols.

Q2: I am observing low yields in my Hantzsch thiazole synthesis. What are the potential causes?

A2: Low yields in the Hantzsch synthesis of thiazoles can stem from several factors:

  • Incomplete cyclization/dehydration: The final step of the Hantzsch synthesis is a dehydration reaction to form the aromatic thiazole ring. Inadequate reaction time or temperature can lead to the isolation of the hydroxythiazoline intermediate.[1]

  • Side reactions: The α-haloketone is susceptible to side reactions, including self-condensation or reaction with other nucleophiles present in the reaction mixture.

  • Substituent effects: Strongly electron-withdrawing groups on the thioamide or α-haloketone can deactivate the substrates and hinder the reaction.[1]

  • Reaction conditions: The choice of solvent and temperature is crucial. While ethanol is commonly used, exploring other solvents or adjusting the temperature might be necessary for specific substrates.

Q3: What are the recommended coupling agents for the amidation of thiazole-5-carboxylic acid?

A3: A variety of modern coupling agents can be employed for the amide bond formation. The choice often depends on the steric and electronic properties of the amine and the carboxylic acid. Commonly used and effective coupling agents include:

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like DMAP (4-Dimethylaminopyridine) .[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) .

  • Acyl chloride formation: Conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[1]

Q4: How can I purify my final this compound product?

A4: Purification is typically achieved through one or a combination of the following techniques:

  • Column chromatography: Silica gel column chromatography is a widely used method for purifying thiazole carboxamide derivatives. The eluent system will depend on the polarity of the specific compound but often consists of a mixture of hexane and ethyl acetate.[3][4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities during the work-up procedure. For instance, washing with a dilute acid solution can remove basic impurities.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation in Hantzsch synthesis Incomplete reaction; Inactive reagents; Inappropriate reaction temperature.- Extend the reaction time.[1]- Increase the reaction temperature, potentially using a higher boiling point solvent like DMF.[1]- Check the purity of starting materials (α-haloketone and thioamide).- Consider microwave-assisted synthesis to accelerate the reaction.[5]
Formation of by-products in Hantzsch synthesis Self-condensation of the α-haloketone; Formation of the hydroxythiazoline intermediate.- Add the α-haloketone slowly to the reaction mixture containing the thioamide.- Ensure anhydrous reaction conditions.- To drive the dehydration of the intermediate, consider adding a catalytic amount of a dehydrating agent or performing the reaction under acidic conditions.[6]
Low yield in amide coupling reaction Sterically hindered amine or carboxylic acid; Electron-deficient amine; Ineffective coupling agent.- For sterically hindered substrates, consider forming the acyl fluoride in situ, which can be more reactive.[7][8]- Switch to a more potent coupling reagent like HATU.- Increase the reaction temperature, but monitor for potential degradation.- Use a larger excess of the amine if it is not the limiting reagent.
Difficulty in purifying the final product Presence of unreacted starting materials; Formation of closely related by-products.- Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent.- Employ a different eluent system for column chromatography with a shallower gradient.- Consider derivatization of the impurity to facilitate its removal.- If the product and impurity have different acid/base properties, an acid-base extraction workup can be effective.
Hydrolysis of the carboxamide product Presence of strong acid or base during work-up or purification.- Perform work-up and purification steps under neutral or mildly acidic/basic conditions.- Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate via Hantzsch Synthesis

This protocol describes a general procedure for the Hantzsch synthesis of a thiazole-5-carboxylate ester.

Materials:

  • Substituted Thiobenzamide (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve the substituted thiobenzamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add ethyl 2-chloroacetoacetate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure ethyl 2-aryl-4-methylthiazole-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl Thiazole-5-carboxylate

Materials:

  • Ethyl 2-Aryl-4-methylthiazole-5-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl thiazole-5-carboxylate in a mixture of methanol (or THF) and water.

  • Add LiOH or NaOH to the solution and stir at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the solid by filtration and wash with cold water. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.

  • The crude 2-aryl-4-methylthiazole-5-carboxylic acid can be used in the next step without further purification or can be recrystallized if necessary.

Protocol 3: Amide Coupling to Synthesize this compound

This protocol outlines a general procedure for the amide coupling of a thiazole-5-carboxylic acid with an amine using EDCI and DMAP.[2]

Materials:

  • 2-Aryl-4-methylthiazole-5-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • EDCI (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the thiazole-5-carboxylic acid in anhydrous DCM (or DMF) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine, EDCI, and DMAP.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final this compound.

Visualized Workflows

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_thioamide Thioamide reaction Hantzsch Condensation (e.g., in Ethanol, Reflux) start_thioamide->reaction start_haloketone α-Haloketone start_haloketone->reaction workup Solvent Removal Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Thiazole-5-carboxylate Ester purification->product

Caption: General workflow for Hantzsch Thiazole-5-carboxylate ester synthesis.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_acid Thiazole-5-carboxylic Acid reaction Amide Coupling (e.g., in DCM, RT) start_acid->reaction start_amine Amine start_amine->reaction start_coupling Coupling Agents (e.g., EDCI, DMAP) start_coupling->reaction workup Aqueous Wash Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General workflow for this compound synthesis via amide coupling.

Troubleshooting_Logic cluster_hantzsch Hantzsch Synthesis Issues cluster_amide Amide Coupling Issues cluster_solutions_hantzsch Solutions cluster_solutions_amide Solutions start Low Yield? incomplete_reaction Incomplete Reaction/Dehydration start->incomplete_reaction Yes, in Hantzsch poor_coupling Poor Coupling Efficiency start->poor_coupling Yes, in Amide Coupling solution_time_temp Increase Time/Temp incomplete_reaction->solution_time_temp solution_acid Add Acid Catalyst incomplete_reaction->solution_acid side_products Side Product Formation solution_conditions Optimize Conditions side_products->solution_conditions solution_reagent Change Coupling Reagent poor_coupling->solution_reagent solution_acyl_halide Use Acyl Halide poor_coupling->solution_acyl_halide

Caption: Troubleshooting logic for low-yield this compound synthesis.

References

Technical Support Center: Purification of Thiazole-5-carboxamide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Thiazole-5-carboxamide derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound derivatives?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound derivatives. Standard silica gel (60 Å, 230-400 mesh) is typically suitable for most applications. However, if your compound is unstable on silica, alternative stationary phases like alumina or florisil can be considered.[1]

Q2: How do I choose an appropriate solvent system (eluent) for my this compound derivative?

A2: The choice of solvent system is critical for successful separation. A good starting point is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2] The polarity of the eluent is gradually increased to facilitate the separation of compounds.

For this compound derivatives, common solvent systems include:

  • Hexane/Ethyl Acetate[3][4]

  • Dichloromethane (DCM)/Ethyl Acetate[5][6]

  • Dichloromethane (DCM)/Methanol[2][7]

It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

Q3: My this compound derivative is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: For very polar compounds, you will need a more polar eluent. A common and effective solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol.[2] You can start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. For basic thiazole derivatives, adding a small amount of ammonia (e.g., preparing a stock solution of 10% ammonium hydroxide in methanol and using 1-10% of this in dichloromethane) can help to move stubborn amines off the baseline.[1][2]

Q4: My compound appears to be degrading on the silica gel column. How can I confirm this and what can be done to prevent it?

A4: Degradation on silica gel can be a problem for certain sensitive compounds.[1] You can test for stability by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears in the second dimension, your compound is likely degrading on the silica.

To mitigate degradation:

  • Deactivate the silica gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine.[8]

  • Use an alternative stationary phase: Consider using less acidic stationary phases like alumina or florisil.[1]

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) while still achieving good separation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation (overlapping spots) - Inappropriate solvent system.- Column overloading.- Column was not packed properly (channeling).- Eluent flow rate is too fast.- Optimize the solvent system using TLC to maximize the difference in Rf values.- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.- Slow down the eluent flow rate.[8]
Compound Streaking on TLC/Column - The compound is acidic or basic.- The sample is overloaded.- The compound has low solubility in the eluent.- For basic compounds (common for thiazoles), add a small amount of a volatile base like triethylamine or ammonia to the eluent (e.g., 0.1-1%).[8]- For acidic compounds, add a small amount of a volatile acid like acetic acid.[9]- Reduce the concentration of the sample spotted on the TLC plate or loaded on the column.
Compound Not Eluting from the Column - The eluent is not polar enough.- The compound has irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. For very polar compounds, a methanol/dichloromethane system may be necessary.[2]- If the compound is still not eluting, it may have decomposed on the column. Test for silica stability using 2D TLC.[1]
Low Yield of Purified Compound - Incomplete elution from the column.- Compound degradation on the column.- Co-elution of the product with impurities.- After collecting the main fractions, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to check if any product remained on the column.- Address potential degradation issues (see FAQ Q4).- Re-run the column with a shallower solvent gradient for better separation.
Crystallization of Compound on the Column - The crude mixture is not fully soluble in the eluting solvent.- The concentration of the compound is too high.- Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.[8]- Choose a solvent system in which your compound is more soluble.- Use a wider column to reduce the concentration of the compound band.[1]

Quantitative Data from Literature

The following tables summarize solvent systems used for the purification of various this compound derivatives as reported in the literature.

Table 1: Hexane/Ethyl Acetate Solvent Systems

Compound Classn-Hexane:Ethyl Acetate RatioReference
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide4:1[3]
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide4:1[3]
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide3.5:1.5[3]
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide3:2[3]
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide3:2[3]
Thiazole/thiadiazole carboxamide derivatives8:1 to 3:1[4]

Table 2: Dichloromethane (DCM)/Ethyl Acetate Solvent Systems

Compound ClassDCM:Ethyl Acetate RatioReference
2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)this compound1:1[5][6]

Table 3: Dichloromethane (DCM)/Methanol Solvent Systems

Compound ClassDCM:Methanol RatioReference
Carbazole-based thiazoles95:5[7]

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general workflow for the purification of this compound derivatives.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material. A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Remove the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply pressure (for flash chromatography) or let the solvent flow by gravity.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If separation is not achieved with the initial solvent system, gradually increase the polarity of the eluent (gradient elution).

4. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC analysis).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column Prepare Slurry and Pack Column load_sample Load Sample (Dry or Wet) prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Product troubleshooting_tree cluster_streaking cluster_movement cluster_overlap start Poor Separation? streaking Streaking observed? start->streaking Yes no_movement Compound not moving? start->no_movement Yes overlap Spots Overlapping? start->overlap Yes add_base Add Triethylamine/Ammonia streaking->add_base Yes (Basic Compound) add_acid Add Acetic Acid streaking->add_acid Yes (Acidic Compound) streaking->no_movement If streaking persists increase_polarity Increase Solvent Polarity no_movement->increase_polarity Yes no_movement->overlap If movement is poor check_degradation Check for Degradation (2D TLC) increase_polarity->check_degradation Still no movement optimize_solvent Optimize Solvent System (TLC) overlap->optimize_solvent Yes reduce_load Reduce Sample Load overlap->reduce_load Yes

References

Overcoming poor solubility of Thiazole-5-carboxamide analogues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazole-5-carboxamide analogues, focusing on overcoming poor solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound analogues show low activity or high variability in my biological assays?

Poor aqueous solubility is a common issue with this compound analogues and can significantly impact assay results. If a compound is not fully dissolved, its effective concentration at the target is lower than the nominal concentration, leading to an underestimation of its potency (higher IC50 values) and inconsistent results.[1] Many of these analogues are lipophilic, contributing to their low solubility in aqueous assay buffers.[2][3]

Q2: I'm observing precipitation when I dilute my DMSO stock of a this compound analogue into my aqueous assay buffer. What should I do?

This is a classic sign that the compound's solubility limit has been exceeded. Here are a few immediate troubleshooting steps:

  • Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing as soon as the DMSO stock is added to the aqueous buffer to prevent localized high concentrations that can trigger precipitation.

  • Lower the Final Concentration: Your current test concentration may be too high. Try a lower concentration range in your assay.

  • Increase Co-solvent (with caution): You can try slightly increasing the final DMSO concentration in your assay. However, it is critical to first determine the tolerance of your specific cell line or enzyme, as DMSO can have its own biological effects. Most cell-based assays can tolerate DMSO concentrations up to 0.5-1.0%.[1]

Q3: What are some common solubilization strategies for this compound analogues?

Several strategies can be employed to improve the solubility of these compounds for in vitro experiments:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting it into the aqueous assay medium is the most common first step.[4]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. This compound analogues may have basic nitrogen atoms that can be protonated at lower pH, potentially increasing their solubility.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the poorly soluble drug in their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[5][][7] An 18-fold increase in aqueous solubility was observed for a similar thiazolyl hydrazone derivative using 2-HP-β-CD.[5]

    • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.

  • Advanced Formulation Techniques:

    • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[8][9]

    • Solid Dispersions: The compound is dispersed in a hydrophilic solid carrier, which can improve its wettability and dissolution rate.

Troubleshooting Guides

Problem 1: Compound Precipitation Upon Dilution

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed step1 Optimize Dilution Protocol (Serial Dilution, Rapid Mixing) start->step1 step2 Lower Final Assay Concentration step1->step2 Still Precipitates end_success Precipitation Resolved step1->end_success Resolved step3 Increase Final DMSO % (Validate Assay Tolerance) step2->step3 Still Precipitates step2->end_success Resolved step4 Use Alternative Solubilization Method step3->step4 Still Precipitates step3->end_success Resolved step4->end_success Success end_fail Consult Formulation Specialist step4->end_fail Still Precipitates

Caption: A decision tree for addressing compound precipitation in assays.

Problem 2: Inconsistent Assay Results or Low Potency

If you suspect poor solubility is affecting your results, it is crucial to determine the kinetic solubility of your compound under the specific assay conditions.

Experimental Workflow for Assessing and Overcoming Solubility-Related Assay Variability:

G start Inconsistent Results / Low Potency solubility_test Determine Kinetic Solubility in Assay Buffer start->solubility_test is_soluble Is Compound Soluble at Test Concentration? solubility_test->is_soluble troubleshoot_other Troubleshoot Other Assay Parameters is_soluble->troubleshoot_other Yes implement_strategy Implement Solubilization Strategy (e.g., Cyclodextrin, Nanosuspension) is_soluble->implement_strategy No retest_solubility Re-determine Kinetic Solubility implement_strategy->retest_solubility is_now_soluble Is Solubility Improved? retest_solubility->is_now_soluble is_now_soluble->implement_strategy No, Try a different strategy run_assay Run Biological Assay with Solubilized Compound is_now_soluble->run_assay Yes end Reliable Data Obtained run_assay->end cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis STAT3->Invasion Inhibitor This compound Analogue Inhibitor->cMet Inhibits COX2_Pathway cluster_upstream Upstream Regulation Stimuli Pro-inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (p38, ERK) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene (PTGS2) MAPK->COX2_Gene Induces Transcription NFkB->COX2_Gene Induces Transcription COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid Arachidonic Acid ArachidonicAcid->Prostaglandins Metabolized by Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor This compound Analogue Inhibitor->COX2_Enzyme Inhibits

References

Identifying and minimizing byproducts in Thiazole-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Thiazole-5-carboxamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the this compound core?

A1: The Hantzsch thiazole synthesis is a widely employed and classic method for constructing the thiazole ring. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative.[1][2][3] Alternative methods include the Cook-Heilbron synthesis for 5-aminothiazoles and multi-step syntheses starting from acrylamide precursors.[4]

Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the Hantzsch synthesis can stem from several factors:

  • Purity of Reactants: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification. Ensure high purity of all starting materials.[5]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical. The optimal conditions depend on the specific substrates. It is advisable to perform small-scale screening to determine the best parameters for your reaction.[5]

  • Incomplete Dehydration: The final step of the Hantzsch synthesis is the dehydration of a hydroxythiazoline intermediate to form the aromatic thiazole ring. Incomplete dehydration is a common cause of low yields.

  • Side Reactions: The stability of the thioamide, particularly under acidic conditions, can be a limiting factor, leading to decomposition or other side reactions.[5]

Q3: I have identified an unexpected peak in my NMR/LC-MS after the thiazole ring formation step. What could this byproduct be?

A3: A common byproduct in the synthesis of 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester is the non-dehydrated hydroxythiazoline intermediate. This occurs due to incomplete dehydration during the cyclization step.[6] Other potential byproducts can include unreacted starting materials or products from side reactions of your specific substrates.

Q4: How can I minimize the formation of the hydroxythiazoline byproduct?

A4: The dehydration step can be promoted by adjusting the reaction conditions. One reported strategy is to introduce HCl gas into the reaction mixture to facilitate the dehydration of the intermediate.[6] Alternatively, a subsequent hydrolysis step of the crude product mixture under basic conditions, followed by acidification, can promote the dehydration of the remaining intermediate and increase the overall yield of the desired carboxylic acid.[6]

Q5: What are the common methods for the final amidation step to form the this compound?

A5: The amidation is typically achieved by converting the thiazole-5-carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired amine. Common coupling reagents used for direct amidation from the carboxylic acid include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).[7] Another approach involves the use of thionyl chloride to form the acyl chloride in situ.

Q6: What are potential byproducts during the amidation reaction?

A6: Byproducts in the amidation step can arise from:

  • Side reactions of the coupling reagents: For example, when using carbodiimides like DCC, N-acylurea byproducts can form.

  • Racemization: If the amine or carboxylic acid contains a chiral center, epimerization can occur under certain reaction conditions.

  • Double acylation: If the amine has multiple reactive sites.

Q7: What are the recommended analytical techniques for identifying and quantifying impurities in my this compound product?

A7: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying impurities.[8][9]

  • Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents.[8][9]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to provide molecular weight information and structural details of unknown impurities.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of impurities.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of thiazole intermediate Purity of α-haloketone or thioamide is low.Purify starting materials before use (e.g., recrystallization, distillation).
Reaction conditions (temperature, solvent) are not optimal.Perform a small-scale optimization screen to test different solvents (e.g., ethanol, DMF, 1-butanol) and temperatures.[5]
Incomplete dehydration of the hydroxythiazoline intermediate.Introduce an acid catalyst (e.g., HCl gas) to promote dehydration.[6] Alternatively, proceed with hydrolysis of the crude product mixture followed by acidification.[6]
Presence of multiple unidentified byproducts Side reactions due to unstable reactants or harsh conditions.Use milder reaction conditions if possible. Consider alternative synthetic routes like the Cook-Heilbron synthesis.[4]
Low yield of final amide product Inefficient activation of the carboxylic acid.Experiment with different coupling reagents (e.g., EDC/DMAP, HATU, SOCl₂).
Steric hindrance from bulky substrates.Increase reaction time and/or temperature. Consider using a less sterically hindered activating agent.
Difficult purification of the final product Presence of closely eluting impurities.Optimize the mobile phase and column for your HPLC or column chromatography. Consider derivatization of the impurity to alter its polarity.
Byproducts from the coupling reagent (e.g., DCU).Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC).

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid

This protocol is adapted from the synthesis of 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid.[6]

  • Thioamide Synthesis: Synthesize the required 2-arylthioamide from the corresponding benzaldehyde.

  • Cyclization: In a round-bottom flask, dissolve the 2-arylthioamide and ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in ethanol.

  • Reflux the mixture. The formation of HCl in situ will make the reaction system acidic, which promotes the dehydration of a portion of the intermediate to the desired thiazole.

  • Hydrolysis and Dehydration: After the initial reaction, add a solution of sodium hydroxide and continue to heat the mixture to hydrolyze the ethyl ester and any remaining hydroxythiazoline intermediate.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Amidation of Thiazole-5-carboxylic acid

This protocol is a general procedure for the synthesis of this compound derivatives.[7]

  • Dissolve the thiazole-5-carboxylic acid in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst, like 4-Dimethylaminopyridine (DMAP), to the solution and stir under an inert atmosphere (e.g., argon gas).

  • After a short period (e.g., 30 minutes), add the desired aniline or amine derivative to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, for example, by washing with dilute HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Hantzsch_Synthesis_Byproduct cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_minimization Minimization Strategy alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 thioamide Thioamide thioamide->intermediate1 hydroxythiazoline Hydroxythiazoline (Byproduct) intermediate1->hydroxythiazoline Cyclization thiazole_ester Thiazole Ester (Desired Product) hydroxythiazoline->thiazole_ester Dehydration acid_catalysis Acid Catalysis (e.g., HCl) hydroxythiazoline->acid_catalysis hydrolysis_acidification Hydrolysis then Acidification hydroxythiazoline->hydrolysis_acidification acid_catalysis->thiazole_ester Promotes Dehydration hydrolysis_acidification->thiazole_ester Converts to Product Amidation_Workflow start Start dissolve Dissolve Thiazole-5-carboxylic acid in DCM start->dissolve add_reagents Add Coupling Agent (EDCI) and Catalyst (DMAP) dissolve->add_reagents add_amine Add Amine add_reagents->add_amine reaction Stir at Room Temperature add_amine->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Final Product purify->end

References

Troubleshooting inconsistent results in Thiazole-5-carboxamide biological screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiazole-5-carboxamide biological screening. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays for this compound compounds?

A1: Inconsistent results in cell-based assays often stem from several factors. Key sources of variability include:

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of the assay, and undetected microbial contamination (like mycoplasma) can significantly alter cellular responses.[1][2][3] High-passage number cells may exhibit altered morphology, growth rates, and protein expression.[3]

  • Reagent and Compound Handling: Inconsistent thawing of frozen cells, improper mixing of reagents, and issues with the solubility or stability of this compound derivatives in your assay medium can lead to unreliable data. Small molecules can also be toxic to cells, even at low concentrations, which can affect results.[4]

  • Assay Procedure: Minor deviations in incubation times, temperature, or liquid handling steps can introduce significant errors, especially in high-throughput screening (HTS).[5]

  • Plate Effects: Evaporation from wells on the edge of a microtiter plate ("edge effects") can concentrate compounds and media components, leading to skewed results.

  • Compound Properties: The intrinsic properties of the this compound analogs themselves, such as autofluorescence or light scattering, can interfere with certain assay readouts.[6][7]

Q2: My this compound compound shows high activity in my primary screen, but I cannot reproduce the results. What should I do?

A2: Reproducibility issues are a common challenge in drug discovery.[2] Here's a systematic approach to address this:

  • Confirm Compound Identity and Purity: Verify the chemical structure, purity, and integrity of your this compound sample using methods like NMR or mass spectrometry.

  • Review Experimental Protocol: Meticulously re-examine your protocol for any potential inconsistencies or recent changes.

  • Perform Dose-Response Confirmation: Re-test the compound in a concentration-response format to confirm its potency (e.g., IC50).[6] Steep or unusual curve shapes may indicate issues like toxicity or poor solubility.[6]

  • Run Orthogonal Assays: Use a different assay method that measures the same biological endpoint but with a different technology to rule out assay-specific artifacts.[6] For example, if you initially used a fluorescence-based assay, try a luminescence-based one.

  • Check for Contamination: Routinely test your cell lines for mycoplasma and other contaminants.[3]

Q3: How do I differentiate between true biological activity and false positives in my screening results?

A3: Distinguishing true "hits" from false positives is a critical step.[4][6] Strategies include:

  • Counter-Screening: Perform screens to identify compounds that interfere with the assay technology itself.[6] For instance, in a reporter gene assay, test your compound's effect on the reporter enzyme (e.g., luciferase or beta-lactamase) directly.

  • Computational Filtering: Use computational tools to flag compounds with undesirable properties known to cause assay interference (e.g., pan-assay interference compounds or PAINS).[7]

  • Structure-Activity Relationship (SAR) Analysis: After initial screening, analyzing the activity of structurally related this compound analogs can provide confidence that the observed activity is due to a specific chemical motif.[8]

  • Cellular Health Assays: Run parallel assays to measure cytotoxicity. A compound that appears active but is simply killing the cells can be a source of false positives.[6]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability within a Single Plate

High variability across a plate can mask the true effects of your test compounds. This troubleshooting guide follows a logical flow to identify the source of the inconsistency.

G A Start: High Well-to-Well Variability Observed B Check Liquid Handling Precision (Pipetting Technique, Automated Dispenser Calibration) A->B C Review Cell Seeding Uniformity B->C Precise E Inconsistent Liquid Handling B->E Imprecise D Examine Plate for Edge Effects C->D Uniform G Non-uniform Cell Monolayer C->G Non-uniform I Higher Signal/Toxicity in Edge Wells D->I Edge Effects Present L Problem Persists: Investigate Reagent Preparation D->L No Edge Effects F Improve Pipetting Technique or Recalibrate Dispenser E->F K Problem Resolved F->K H Optimize Cell Seeding Protocol (e.g., gentle mixing, reverse pipetting) G->H H->K J Use Barrier Plates or Avoid Using Outer Wells I->J J->K L->K After Reagent Review

Troubleshooting workflow for high intra-plate variability.
Issue 2: Inconsistent IC50 Values for a this compound Compound Between Experiments

Fluctuating IC50 values are a common sign of underlying experimental variability. The following decision tree can help pinpoint the cause.

G A Start: Inconsistent IC50 Values B Were Cell Passage Numbers Consistent? A->B C Was the Same Batch of Compound Used? B->C Yes E No: High Passage Number Variability B->E No D Were Assay Conditions Identical? (Incubation Time, Temperature, Media) C->D Yes G No: Compound Batch Variation C->G No I No: Variation in Assay Conditions D->I No O Problem Persists: Consider Cellular Drift D->O Yes F Standardize Passage Number for All Experiments E->F K Problem Resolved F->K H Verify Purity and Concentration of Each Batch G->H H->K J Implement Strict SOPs for All Assay Parameters I->J J->K L Yes M Yes N Yes O->K After Cell Line Re-authentication

Decision tree for troubleshooting inconsistent IC50 values.

Quantitative Data Summary

The following tables summarize in vitro activity for various this compound derivatives as reported in the literature.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2a -0.9582.766
2b 0.2390.1911.251
2j -0.9571.507
St. 4 0.0000556-Very Low
Celecoxib -0.00223.8
Data sourced from a study on Thiazole Carboxamide derivatives as COX inhibitors.[9][10]

Table 2: Antioxidant Activity (DPPH Assay)

CompoundIC50 (µM)
LMH6 0.185 ± 0.049
LMH7 0.221 ± 0.059
Trolox (Control) 3.10 ± 0.92
Data from an in vitro evaluation of the antioxidant potential of Thiazole-carboxamide derivatives.[11][12]

Table 3: Anticancer Activity (Cell Migration)

CompoundIC50 (µM)
5n 0.196
5o 0.045
5p 0.024
16g 0.312
Data from a study on Thiazole derivatives as inhibitors of metastatic cancer cell migration.[8]

Experimental Protocols

General Protocol for a Cell-Based COX Inhibition Assay

This protocol is a generalized procedure based on common practices for screening COX inhibitors.

  • Cell Culture: Culture appropriate cells (e.g., human cancer cell lines) in recommended media and conditions. Ensure cells are in the logarithmic growth phase and at a consistent passage number.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well or 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO.[11] Perform serial dilutions to create a range of concentrations for dose-response analysis. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent toxicity.

  • Compound Treatment: Remove the culture medium from the cell plates and add fresh medium containing the various concentrations of the test compounds, a vehicle control (DMSO), and a positive control inhibitor (e.g., Celecoxib).[10]

  • Incubation: Incubate the plates for the desired time period (e.g., 24-72 hours) at 37°C in a humidified incubator.

  • Assay Readout: Use a commercial COX-1 or COX-2 inhibitor screening assay kit according to the manufacturer's instructions.[9] This typically involves lysing the cells and measuring the enzymatic activity via a colorimetric or fluorescent readout.

  • Data Analysis: Subtract the background, normalize the data to controls, and plot the results as percent inhibition versus compound concentration. Calculate the IC50 value using a suitable non-linear regression model.

Signaling Pathways

This compound derivatives have been investigated for their effects on various biological targets, including cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

G cluster_0 Inflammatory Stimuli cluster_1 Upstream Signaling cluster_2 Target Enzyme cluster_3 Downstream Products Stimuli Cellular Stress / Pro-inflammatory Signals PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound Derivatives Inhibitor->COX Inhibition

Simplified COX signaling pathway inhibited by Thiazole-5-carboxamides.

References

Technical Support Center: Optimizing Thiazole-5-Carboxamide Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of thiazole-5-carboxamide based kinase inhibitors.

FAQs and Troubleshooting Guides

This section addresses common challenges and questions that may arise during the experimental validation and optimization of this compound kinase inhibitors.

1. Poor Inhibitor Potency or Lack of Activity

Question: My this compound compound shows weak or no inhibition of the target kinase in my biochemical assay. What are the potential causes and solutions?

Answer: Several factors can contribute to low observed potency. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Action: Verify the chemical identity, purity, and integrity of your compound using analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Protocol: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions for the assay. Visually inspect for any precipitation. Poor solubility is a common reason for a lack of activity.[1]

  • Assay Conditions:

    • Action: The concentration of ATP in your kinase assay is a critical parameter that can significantly influence the apparent potency (IC50) of ATP-competitive inhibitors.[1][2]

    • Protocol: If you are using a high concentration of ATP, the inhibitor will have to compete more effectively for the ATP-binding pocket. It is recommended to perform the assay with an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP. This will increase the assay's sensitivity to competitive inhibitors.[1][2]

  • Kinase Enzyme Activity:

    • Action: Confirm the activity of your kinase enzyme. The purity and activity of recombinant kinases can differ between batches and suppliers.

    • Protocol: Always include a positive control inhibitor with known activity against your target kinase in every experiment. Additionally, run a control reaction without any inhibitor to establish the baseline kinase activity.[1]

2. High Variability in Assay Results

Question: I am observing high variability between replicate wells in my kinase inhibition assay. How can I improve the consistency of my results?

Answer: High variability can obscure the true effect of your inhibitor. The following measures can help improve assay precision:

  • Pipetting and Mixing:

    • Action: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Thoroughly mix all solutions.

    • Protocol: Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening to minimize human error.

  • Plate Edge Effects:

    • Action: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.

    • Protocol: To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier.[1]

  • Reagent Stability:

    • Action: Ensure the stability of all reagents, particularly the kinase and ATP, by storing them correctly and avoiding multiple freeze-thaw cycles.

    • Protocol: Upon receipt, aliquot reagents into smaller, single-use volumes to maintain their integrity.[1]

3. Discrepancy Between Biochemical and Cell-Based Assays

Question: My this compound inhibitor is potent in the biochemical assay, but shows significantly reduced or no activity in cell-based assays. What could be the reason for this discrepancy?

Answer: The transition from a simplified in vitro system to a complex cellular environment introduces several variables that can affect inhibitor performance:[1]

  • Cell Permeability:

    • Action: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.

    • Protocol: Assess the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, medicinal chemistry efforts can be directed towards modifying the compound's physicochemical properties to improve uptake.

  • Cellular ATP Concentration:

    • Action: Intracellular ATP concentrations are in the millimolar range, which is substantially higher than the ATP concentrations typically used in biochemical assays.[1][3]

    • Protocol: The high intracellular ATP levels can outcompete the inhibitor for the kinase's ATP-binding site, leading to a decrease in apparent potency. This is an inherent challenge for ATP-competitive inhibitors. Cellular target engagement assays, such as NanoBRET, can provide a more accurate measure of inhibitor binding in a cellular context.[3]

  • Efflux Pumps and Metabolism:

    • Action: The compound may be actively transported out of the cell by efflux pumps or rapidly metabolized into inactive forms.

    • Protocol: Investigate whether your compound is a substrate for common efflux pumps (e.g., P-glycoprotein). In vitro metabolism studies using liver microsomes can provide insights into the metabolic stability of the compound.

  • Off-Target Effects:

    • Action: In a cellular environment, the inhibitor may interact with other kinases or proteins, leading to unexpected phenotypes or toxicity that can mask the effect on the intended target.

    • Protocol: Perform broad kinase selectivity profiling to identify potential off-targets.[4][5]

Strategies for Improving Selectivity

Improving the selectivity of a kinase inhibitor is a critical step in drug development to minimize off-target effects and potential toxicity. Structure-activity relationship (SAR) studies are key to achieving this.

Structure-Activity Relationship (SAR) Insights for Thiazole-5-Carboxamides:

Recent research has highlighted several structural modifications to the this compound scaffold that can enhance selectivity:

  • Modifications to the Thiazole Ring: The substitution pattern on the thiazole ring is crucial for potency and selectivity. For instance, the incorporation of a primary carboxamide group on the thiazole ring has been shown to significantly improve potency.[6]

  • Varying the Carboxamide Linker: The nature of the linker between the thiazole core and other parts of the molecule can influence interactions with the kinase active site. Altering the linker can help to exploit unique features of the target kinase's binding pocket.[6][7][8]

  • Exploring Different Phenyl Ring Substitutions: The substituents on the phenyl ring attached to the carboxamide can be modified to optimize interactions with the hydrophobic regions of the ATP-binding site and to create specific hydrogen bonds that enhance selectivity. For example, the presence of a 4-nitro group on the phenyl ring has been found to be critical for the efficacy of certain VEGFR-2 inhibitors.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound based kinase inhibitors.

Table 1: In Vitro c-Met Inhibitory Activities of Thiazole-2-Carboxamide Derivatives

CompoundR1R2Moiety AMoiety Cc-Met IC50 (nM)
51e HC6H5A1C334.48
51f H4-F-C6H5A1C329.05
51g HC6H5A1C439.36
51h H4-F-C6H5A1C435.42
51j 3-FC6H5A1C329.54
51q 3-FC6H5A3C338.48
51r 3-F4-F-C6H5A3C335.26
51s 3-FC6H5A4C343.26
51t 3-F4-F-C6H5A4C340.42
51u 3-FC6H5A5C340.36
51v 3-F4-F-C6H5A5C337.56
51ah ----9.26
51ak ----3.89
51al ----5.23
51am ----2.54
51an ----3.73

Data extracted from a study on c-Met inhibitors, where different moieties were varied to optimize potency.[7][8]

Table 2: Kinase Selectivity Profile of Compound 51am

KinaseIC50 (nM)Fold Selectivity vs. c-Met
c-Met 2.541
c-Kit 4.94~2
Flt-3 6.12~2.4
Ron 3.83~1.5
PDGFRα >10,000>3937
PDGFRβ >10,000>3937
VEGFR-2 >10,000>3937
Flt-4 >10,000>3937
EGFR >10,000>3937

This table demonstrates the selectivity of a potent this compound based c-Met inhibitor against a panel of other kinases.[7][8]

Experimental Protocols

Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

This is a widely used method to directly measure the phosphorylation of a substrate by a kinase.[2][5]

  • Reaction Setup: Prepare a master mix containing the kinase buffer, the specific substrate protein or peptide, and [γ-³³P]ATP.

  • Inhibitor Addition: Add varying concentrations of the this compound inhibitor (or a vehicle control, e.g., DMSO) to the wells of a microplate.

  • Initiate Reaction: Add the recombinant kinase to each well to start the reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by spotting the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) which binds the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_selectivity Selectivity Profiling synthesis Synthesize Thiazole-5- carboxamide Analog qc Purity & Identity Check (NMR, MS) synthesis->qc biochem_assay In Vitro Kinase Assay (e.g., Radiometric) qc->biochem_assay Soluble Compound ic50 Determine IC50 biochem_assay->ic50 cell_assay Cellular Potency Assay (e.g., Western Blot, NanoBRET) ic50->cell_assay Potent Hits cytotoxicity Cytotoxicity Assay cell_assay->cytotoxicity selectivity_panel Kinase Selectivity Panel (e.g., Kinome Scan) cell_assay->selectivity_panel Cell-Active Hits selectivity_panel->ic50 Identify Off-Targets

Caption: A typical experimental workflow for the evaluation of this compound kinase inhibitors.

troubleshooting_logic cluster_compound Compound Issues cluster_assay Assay Condition Issues cluster_discrepancy Biochemical vs. Cellular Discrepancy start Low/No Kinase Inhibition Observed in Assay purity Check Compound Purity & Identity start->purity solubility Verify Solubility in Assay Buffer start->solubility atp_conc Optimize ATP Concentration (near Km) start->atp_conc enzyme_activity Confirm Kinase Enzyme Activity start->enzyme_activity cell_perm Assess Cell Permeability cellular_atp Consider High Cellular ATP Concentration efflux Investigate Efflux & Metabolism biochem_vs_cell Discrepancy between Biochemical & Cellular Data biochem_vs_cell->cell_perm biochem_vs_cell->cellular_atp biochem_vs_cell->efflux

Caption: A troubleshooting decision tree for common issues encountered with kinase inhibitors.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation inhibitor This compound Inhibitor inhibitor->RTK

References

Technical Support Center: Enhancing the In Vivo Stability of Thiazole-5-carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during in vivo studies of Thiazole-5-carboxamide compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows excellent in vitro potency but has poor in vivo efficacy. What could be the underlying stability issue?

A1: Poor in vivo efficacy despite good in vitro potency is often linked to metabolic instability. The thiazole ring and the carboxamide linkage can be susceptible to enzymatic degradation. Thiazole rings can undergo oxidation at the sulfur atom (S-oxidation) or epoxidation across the C4-C5 double bond, which can sometimes lead to ring-opening. The amide bond of the carboxamide can be hydrolyzed by amidases present in plasma and tissues. These metabolic processes can lead to rapid clearance of the compound from the body, preventing it from reaching its target at a therapeutic concentration.

Q2: I am observing rapid degradation of my compound in plasma. What is the likely cause and how can I confirm it?

A2: Rapid degradation in plasma is typically due to hydrolysis of ester or amide bonds by plasma esterases and amidases. This compound compounds contain an amide linkage that can be a target for these enzymes. To confirm this, you can perform a plasma stability assay (see Experimental Protocol 2). If the compound degrades significantly faster in plasma compared to a buffer at the same pH and temperature, enzymatic hydrolysis is the likely cause.

Q3: My compound is showing high clearance in liver microsome assays. What are the potential metabolic pathways involved?

A3: High clearance in liver microsomes suggests that your compound is being metabolized by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes. For thiazole-containing compounds, common metabolic pathways include:

  • Oxidation of the thiazole ring: This can occur via S-oxidation or epoxidation, potentially leading to reactive metabolites and subsequent ring cleavage.

  • Hydroxylation: Aromatic or aliphatic hydroxylation on substituent groups attached to the thiazole-carboxamide core is a common metabolic route.

  • N-dealkylation or O-dealkylation: If your compound has N-alkyl or O-alkyl groups, these can be cleaved by CYP enzymes.

Identifying the specific metabolites through metabolite identification studies (MetID) can help pinpoint the labile sites on your molecule.

Q4: How can I structurally modify my this compound compound to improve its metabolic stability?

A4: Once the metabolic soft spots are identified, you can employ several medicinal chemistry strategies:

  • Blocking Metabolic Sites: Introduce bulky groups (e.g., a t-butyl group) or fluorine atoms near the site of metabolism to create steric hindrance, preventing the enzyme from accessing the labile position.

  • Modulating Electronics: Introduce electron-withdrawing groups to deactivate aromatic rings towards oxidation.

  • Bioisosteric Replacement: Replace a metabolically unstable group with a more stable bioisostere. For example, if the amide bond is labile, you could explore replacing it with a more stable linkage, although this may impact target binding.

  • Conformational Constraint: Introduce rigidity into the molecule to lock it into a conformation that is less favorable for enzymatic metabolism.

Q5: My compound has poor aqueous solubility, and I am using a formulation with co-solvents for in vivo studies. Could this be affecting its stability?

A5: Yes, while co-solvents can improve solubility, the formulation itself can impact stability. Upon injection into the aqueous in vivo environment, the co-solvent is rapidly diluted, which can cause your compound to precipitate. This precipitated form may have different absorption and metabolism characteristics. It is also important to ensure the compound is chemically stable in the chosen formulation vehicle. Consider lipid-based formulations like nanoemulsions or cyclodextrin complexes, which can protect the compound from the aqueous environment and improve stability upon dilution.

Troubleshooting Guides

Problem 1: High Intrinsic Clearance in Human Liver Microsomes (HLM)
  • Symptom: The half-life (t½) of your compound is very short (< 30 minutes) in the HLM assay.

  • Possible Cause: The compound is a substrate for hepatic enzymes like CYPs.

  • Troubleshooting Steps:

    • Metabolite Identification: Perform a MetID study to identify the major metabolites. This will reveal the "soft spots" in your molecule.

    • Structural Modification: Based on the MetID results, synthesize analogues with modifications at the metabolic hot spots (see FAQ Q4).

    • CYP Inhibition Profile: Determine if your compound is a substrate for specific CYP isoforms. This can provide insights into potential drug-drug interactions.

Problem 2: Compound is Unstable in Plasma
  • Symptom: The compound degrades rapidly in the plasma stability assay, but is stable in buffer.

  • Possible Cause: Hydrolysis by plasma esterases or amidases.

  • Troubleshooting Steps:

    • Structural Modification: Consider modifying the carboxamide moiety. For example, introducing steric hindrance near the amide bond may reduce the rate of hydrolysis.

    • Prodrug Approach: If the active form is required to be released systemically, you might be unintentionally creating a prodrug. Conversely, you could intentionally design a prodrug that is cleaved at the target site rather than in circulation.

    • Formulation: Encapsulating the drug in a protective vehicle like a liposome could shield it from plasma enzymes.

Data Presentation

The following table provides an example of how to present in vitro stability data for a series of this compound analogues. This data is crucial for establishing a structure-stability relationship and guiding further compound design.

Compound IDModificationHLM Intrinsic Clearance (µL/min/mg protein)Plasma Half-life (t½, min)
T5C-001Parent Compound19445
T5C-0024-Fluoro on Phenyl Ring11565
T5C-003Methyl group at C2 of Thiazole8590
T5C-004t-Butyl group on Carboxamide Nitrogen25>120

Data presented is for illustrative purposes and will vary for different compound series.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • Prepare the microsomal incubation mixture by diluting the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-warm the microsomal mixture and the NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system to the microsomal mixture, followed by the test compound. The final concentration of the test compound is typically 1 µM.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of a compound in plasma.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (human, rat, or mouse), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Positive control compound (e.g., procaine)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

  • Thaw the plasma at 37°C.

  • Prepare a working solution of the test compound in PBS.

  • Add the test compound to the plasma to a final concentration of typically 1 µM.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the plasma-compound mixture to a tube or well containing ice-cold acetonitrile with an internal standard to precipitate plasma proteins and stop the reaction.

  • Vortex and then centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Plot the percentage of compound remaining versus time to determine the half-life (t½).

Mandatory Visualizations

Metabolic_Pathways_of_Thiazole_Ring cluster_cyp450 CYP450 Mediated Oxidation Thiazole_Carboxamide This compound Core Structure S_Oxidation S-Oxidation Thiazole_Carboxamide->S_Oxidation O Epoxidation C4-C5 Epoxidation Thiazole_Carboxamide->Epoxidation O Reactive_Metabolites Reactive Metabolites S_Oxidation->Reactive_Metabolites Ring_Opening Thiazole Ring Opening Epoxidation->Ring_Opening Rearrangement Ring_Opening->Reactive_Metabolites

Caption: Potential metabolic pathways of the thiazole ring leading to instability.

Experimental_Workflow_for_Stability_Assessment start Start: Compound with Poor In Vivo Efficacy in_vitro_assays In Vitro Stability Assays start->in_vitro_assays microsomal_stability Liver Microsomal Stability Assay in_vitro_assays->microsomal_stability plasma_stability Plasma Stability Assay in_vitro_assays->plasma_stability decision1 Metabolically Unstable? microsomal_stability->decision1 plasma_stability->decision1 metid Metabolite Identification (MetID) decision1->metid Yes stable Compound is Stable. Investigate other factors (e.g., PK/PD, formulation) decision1->stable No sar Structure-Stability Relationship (SSR) metid->sar redesign Rational Compound Redesign sar->redesign redesign->in_vitro_assays Synthesize & Re-test end End: Optimized Compound redesign->end

Addressing challenges in the scale-up synthesis of Thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Thiazole-5-carboxamide.

Troubleshooting Guide

This section addresses specific challenges that may be encountered during the scale-up synthesis of this compound, offering potential causes and solutions.

Question 1: Low Yield of this compound in Hantzsch Synthesis Scale-Up

Potential Causes:

  • Incomplete reaction due to poor mixing or localized temperature gradients in a large reactor.

  • Side reactions leading to the formation of byproducts.

  • Degradation of starting materials or the final product under prolonged reaction times or elevated temperatures.

Suggested Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and ensure efficient stirring to maintain a homogeneous reaction mixture. A gradual addition of reactants can also help to control the reaction exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials and intermediates.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other solvents or solvent mixtures may be beneficial.

  • Catalyst Use: While the Hantzsch synthesis is often performed without a catalyst, the use of a mild acid or base catalyst can sometimes improve the reaction rate and yield.[1]

Question 2: Formation of Impurities During the Synthesis and Scale-Up

Potential Causes:

  • Dialdehyde Impurities: In reactions involving formylation, the use of excess formylating agent or extended reaction times can lead to the formation of dialdehyde impurities.

  • Amide and Ester Impurities: Incomplete hydrolysis of ester intermediates or side reactions with ammonia or amines can result in the formation of amide and ester impurities.[2]

  • Unreacted Starting Materials: Inefficient reaction completion can leave unreacted starting materials in the crude product.

Suggested Solutions:

  • Stoichiometry Control: Precisely control the stoichiometry of the reactants to minimize the formation of byproducts from excess reagents.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification Strategies: Develop a robust purification protocol. Recrystallization is a common and effective method for removing impurities from the final product. The choice of recrystallization solvent is critical and may require screening of different solvent systems.[2]

Question 3: Difficulty in Product Purification and Isolation at a Larger Scale

Potential Causes:

  • The physical properties of the product (e.g., solubility, crystal form) may differ at a larger scale.

  • The presence of closely related impurities can make purification by simple crystallization challenging.

  • Filtration and drying processes can be less efficient at a larger scale.

Suggested Solutions:

  • Recrystallization Optimization: Systematically screen different solvents and solvent mixtures to find the optimal conditions for recrystallization. Seeding the solution with pure crystals can sometimes aid in crystallization.

  • Chromatography: For challenging separations, column chromatography may be necessary, even at a larger scale. The choice of stationary and mobile phases will be critical for achieving good separation.

  • Filtration and Drying: Ensure that the filtration equipment is appropriately sized for the batch. Efficient washing of the filter cake is crucial to remove soluble impurities. Drying should be conducted under controlled temperature and vacuum to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The two primary routes for the large-scale synthesis of thiazole-5-carboxamides are the Hantzsch thiazole synthesis and multi-step synthesis from acrylamide precursors.[3] The Hantzsch synthesis is a classical and widely used method involving the reaction of an α-haloketone with a thioamide.[4] The multi-step synthesis from acrylamide precursors can offer high efficiency and chemoselectivity.[3]

Q2: How can I minimize the formation of the common amide impurity?

A2: The amide impurity often arises from the reaction of an ester intermediate with an ammonia source. To minimize its formation, ensure complete hydrolysis of the ester. If the amide is formed from a side reaction with a nitrogen-containing reagent, careful control of stoichiometry and reaction temperature is crucial.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the disappearance of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative reaction monitoring. For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential.

Q4: Are there any green chemistry considerations for the scale-up of this compound synthesis?

A4: Yes, efforts can be made to develop more environmentally friendly processes. This includes selecting greener solvents, minimizing waste by optimizing reaction yields, and exploring catalytic methods to reduce the need for stoichiometric reagents. Some modern methods utilize microwave irradiation or ultrasonic irradiation to reduce reaction times and energy consumption.[1]

Data Presentation

Table 1: Comparison of Hantzsch and Acrylamide-Based Synthetic Routes for 2-Aminothiazole-5-carboxamides

ParameterHantzsch Thiazole SynthesisAcrylamide Precursor Synthesis
Starting Materials α-halocarbonyl compound, thiourea derivativeAcrylamides
Typical Yield Good to excellentHigh
Key Advantages Classic, well-established methodHigh efficiency and chemoselectivity
Potential Challenges Potential for side reactionsMulti-step process

Source: Adapted from BenchChem Application Notes.[3]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch-Type Synthesis of a 2-Aminothis compound

  • Step 1: Amide Intermediate Synthesis: In a suitable reactor, dissolve the starting carboxylic acid in an appropriate solvent (e.g., dichloromethane). Add a coupling agent (e.g., EDCI) and a catalyst (e.g., DMAP). Stir the mixture and then add the desired amine. Continue stirring until the reaction is complete (monitored by TLC or HPLC).

  • Step 2: α-Halogenation: To the amide intermediate, add a halogenating agent (e.g., N-bromosuccinimide) in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating.

  • Step 3: Cyclization with Thiourea: The α-halo-amide is then reacted with thiourea in a solvent such as ethanol. The mixture is typically heated to reflux to drive the cyclization.

  • Step 4: Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., THF/hexane or methanol/water).[2]

Protocol 2: General Procedure for Amide Formation from Thiazole-5-carboxylic acid

  • Step 1: Acid Chloride Formation: Suspend the Thiazole-5-carboxylic acid in a suitable solvent (e.g., dichloromethane) and add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C. Stir the reaction at room temperature until the conversion to the acid chloride is complete.

  • Step 2: Amide Coupling: In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or N,N-diisopropylethylamine) in a suitable solvent. Cool the solution to 0 °C and slowly add the previously prepared acid chloride solution. Allow the reaction to warm to room temperature and stir until completion.

  • Step 3: Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5]

Mandatory Visualization

experimental_workflow cluster_hantzsch Hantzsch Synthesis Workflow start_h Starting Materials (α-haloketone, thioamide) reaction_h Cyclocondensation Reaction start_h->reaction_h workup_h Work-up & Isolation reaction_h->workup_h purification_h Purification (Recrystallization) workup_h->purification_h product_h This compound purification_h->product_h troubleshooting_logic issue Low Yield or High Impurity check_temp Check Temperature Control issue->check_temp check_stir Check Stirring Efficiency issue->check_stir check_stoich Check Reactant Stoichiometry issue->check_stoich check_purity Analyze Impurity Profile (HPLC, MS) issue->check_purity solution_temp Optimize Temperature Profile check_temp->solution_temp solution_stir Improve Agitation check_stir->solution_stir solution_stoich Adjust Stoichiometry check_stoich->solution_stoich solution_purity Develop New Purification Strategy check_purity->solution_purity

References

Technical Support Center: Enhancing Oral Bioavailability of Thiazole-5-Carboxamide Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Thiazole-5-carboxamide drug candidates.

I. Troubleshooting Guides

This section addresses common issues encountered during the preclinical development of this compound derivatives and provides a logical workflow for problem-solving.

Troubleshooting Workflow for Poor Oral Bioavailability

If your this compound candidate exhibits low oral bioavailability, this workflow can help identify the underlying cause and guide you toward a suitable solution.

Troubleshooting_Workflow start Start: Low Oral Bioavailability Observed in vivo solubility Assess Aqueous Solubility (BCS Classification) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) solubility->permeability High poor_sol Issue: Poor Solubility solubility->poor_sol Low metabolism Assess Metabolic Stability (Microsomal/Hepatocyte Assay) permeability->metabolism High poor_perm Issue: Poor Permeability permeability->poor_perm Low efflux Determine Efflux Ratio (Caco-2 with Inhibitor) metabolism->efflux High Stability high_met Issue: High First-Pass Metabolism metabolism->high_met Low Stability efflux->high_met Low Ratio high_efflux Issue: P-gp/BCRP Efflux Substrate efflux->high_efflux High Ratio sol_strat Strategies: - Particle Size Reduction (Micronization) - Amorphous Solid Dispersions - Lipid-Based Formulations (SMEDDS) - Co-crystals/Salts poor_sol->sol_strat perm_strat Strategies: - Prodrug Approach (Increase Lipophilicity) - Chemical Modification (Optimize LogP) - Permeation Enhancers poor_perm->perm_strat met_strat Strategies: - Prodrug Approach (Mask Metabolic Sites) - Chemical Modification (e.g., Deuteration) - Co-administration with Inhibitor high_met->met_strat efflux_strat Strategies: - Prodrug Design to Avoid Transporter Recognition - Co-administration with Efflux Inhibitor - Structural Modification to Reduce Affinity high_efflux->efflux_strat

Caption: Troubleshooting workflow for poor oral bioavailability.

II. Frequently Asked Questions (FAQs)

A. Formulation Strategies

Q1: My this compound candidate has very low aqueous solubility. What are my initial formulation options?

A1: For compounds with low aqueous solubility, the primary goal is to enhance the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract.[1] Several strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][3] Nanosuspensions are a promising strategy for the efficient delivery of poorly water-soluble drugs.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can lead to a "supersaturated" state upon dissolution, significantly increasing the drug concentration available for absorption.[1]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the gut, keeping the drug in a solubilized state.[3][5]

  • Co-solvents and Surfactants: The use of co-solvents (e.g., PEG 400) and surfactants can improve the wettability and solubility of the drug.[2][6] However, the concentration must be carefully controlled to avoid toxicity.

Q2: How do I choose between different lipid-based formulations?

A2: The choice depends on the drug's physicochemical properties, particularly its lipophilicity (LogP) and solubility in various oils and surfactants. The Lipid Formulation Classification System (LFCS) provides a framework for selecting an appropriate system. A screening study evaluating the drug's solubility in a panel of generally regarded as safe (GRAS) excipients is the recommended first step.

B. Chemical Modification Strategies

Q3: When should I consider a prodrug approach for my this compound candidate?

A3: A prodrug approach is a versatile strategy used to overcome several bioavailability barriers.[7] Consider this approach when you encounter:

  • Poor Permeability: If the parent drug has low lipophilicity, attaching a lipophilic promoiety can enhance its ability to cross the intestinal membrane via passive diffusion.[8][9]

  • High Presystemic Metabolism: Masking a metabolically labile functional group on the parent drug can protect it from first-pass metabolism in the gut wall or liver.[10]

  • Efflux Transporter Recognition: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen. A prodrug can be designed to not be recognized by these transporters.[8]

  • Poor Solubility: Attaching a hydrophilic promoiety (e.g., phosphate, amino acid) can increase the aqueous solubility of the parent drug.[4][11]

Q4: What are the key considerations when designing a prodrug?

A4: An ideal prodrug should:

  • Be efficiently converted back to the active parent drug in vivo.[12]

  • Have the desired physicochemical properties (e.g., increased lipophilicity for permeability, increased hydrophilicity for solubility).

  • The promoiety cleaved from the prodrug should be non-toxic.

  • The prodrug itself should be chemically stable in the formulation.[11]

C. Preclinical Testing and Interpretation

Q5: My compound shows high permeability in the Caco-2 assay, but still has low oral bioavailability. What could be the reason?

A5: High Caco-2 permeability is a good indicator of intestinal absorption potential, but it doesn't guarantee high oral bioavailability.[13] Other factors to investigate include:

  • High First-Pass Metabolism: The drug may be rapidly metabolized in the liver (and to some extent in the intestinal wall) after absorption. An in vitro metabolic stability assay using liver microsomes or hepatocytes can assess this.[10]

  • P-gp or BCRP Efflux: The Caco-2 cell line expresses efflux transporters like P-gp. A high efflux ratio (Basal-to-Apical transport >> Apical-to-Basal transport) indicates the compound is a substrate. This can be confirmed by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Poor Aqueous Solubility: Even with high permeability, if the drug does not dissolve sufficiently in the GI tract, the amount available for absorption will be limited (dissolution rate-limited absorption).[14]

Q6: How do I interpret the results from an in vitro metabolic stability assay?

A6: This assay measures the rate at which a compound is metabolized by liver enzymes (typically Cytochrome P450s). The results are usually reported as half-life (t½) or intrinsic clearance (CLint).

  • Short Half-Life / High Intrinsic Clearance: Indicates the compound is rapidly metabolized. This suggests that high first-pass metabolism is a likely contributor to poor oral bioavailability.

  • Long Half-Life / Low Intrinsic Clearance: Suggests the compound is metabolically stable and that other factors (e.g., poor solubility, poor permeability, efflux) are more likely to be limiting its bioavailability.

III. Data Presentation

Table 1: Physicochemical Properties and Oral Bioavailability Predictors

This table summarizes key in silico and experimental parameters used to evaluate the potential for oral bioavailability of drug candidates, based on Lipinski's Rule of Five and other common predictors.[15][16]

ParameterGuideline for Good Oral BioavailabilityRationale
Molecular Weight (MW) < 500 DaAffects diffusion and permeability.
LogP < 5A measure of lipophilicity; balance needed for solubility and permeability.[17]
H-bond Donors < 5High numbers can reduce permeability across lipid membranes.
H-bond Acceptors < 10High numbers can reduce permeability across lipid membranes.
Aqueous Solubility > 10 µg/mLEnsures sufficient drug is dissolved for absorption.[14]
Caco-2 Permeability (Papp A→B) > 1 x 10⁻⁶ cm/sIndicates good potential for passive intestinal absorption.
Efflux Ratio (Papp B→A / Papp A→B) < 2A low ratio suggests the compound is not a significant substrate for efflux pumps.
Microsomal Half-life (t½) > 30 minIndicates metabolic stability and lower potential for high first-pass metabolism.[10]

IV. Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Efflux Assessment

This protocol provides a method to assess the intestinal permeability of a this compound candidate and determine if it is a substrate for efflux transporters like P-gp.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed 1. Seed Caco-2 cells on Transwell® inserts culture 2. Culture for 21-25 days to form a confluent monolayer seed->culture teer 3. Verify monolayer integrity (TEER measurement) culture->teer prep_sol 4. Prepare dosing solution of This compound in transport buffer teer->prep_sol add_drug 5. Add dosing solution to either Apical (A) or Basolateral (B) chamber prep_sol->add_drug incubate 6. Incubate at 37°C for 2 hours add_drug->incubate sample 7. Collect samples from receiver chamber at specified time points incubate->sample analyze 8. Quantify drug concentration (LC-MS/MS) sample->analyze calc_papp 9. Calculate Papp (A→B) and Papp (B→A) analyze->calc_papp calc_ratio 10. Calculate Efflux Ratio [Papp (B→A) / Papp (A→B)] calc_papp->calc_ratio interpret 11. Interpret Results (High/Low Permeability, Efflux Substrate?) calc_ratio->interpret

Caption: Experimental workflow for a Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and the formation of a tight monolayer, which mimics the intestinal barrier.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): The drug solution is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time. This simulates drug absorption.

    • Basolateral to Apical (B→A): The drug solution is added to the basolateral chamber, and samples are taken from the apical chamber. This measures the rate of efflux.

  • Quantification: The concentration of the drug candidate in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined by dividing Papp (B→A) by Papp (A→B). An efflux ratio significantly greater than 2 suggests active efflux.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a common method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes.

Methodology:

  • Preparation: Human liver microsomes (which contain high concentrations of CYP450 enzymes) are thawed and prepared in a phosphate buffer.

  • Incubation: The this compound test compound is added to the microsome solution. The reaction is initiated by adding the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent drug.

  • Data Analysis: The percentage of the parent drug remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of this line is used to calculate the in vitro half-life (t½).

Diagram: Barriers to Oral Bioavailability

This diagram illustrates the sequential barriers a drug must overcome to reach systemic circulation after oral administration.

Oral_Bioavailability_Barriers drug Drug in Dosage Form dissolution Dissolution in GI Fluid drug->dissolution gut_lumen Drug in Solution (Gut Lumen) dissolution->gut_lumen absorption Permeation across Intestinal Epithelium gut_lumen->absorption portal_vein Drug in Portal Vein absorption->portal_vein met_gut Gut Wall Metabolism absorption->met_gut efflux Efflux (P-gp/BCRP) absorption->efflux liver Liver portal_vein->liver systemic Systemic Circulation liver->systemic met_liver Hepatic First-Pass Metabolism liver->met_liver

Caption: Key physiological barriers to oral drug bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Thiazole-5-Carboxamide Derivatives and Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with enhanced potency and selectivity remains a paramount objective for researchers and drug development professionals. This guide provides a comparative overview of the anticancer activity of emerging Thiazole-5-carboxamide derivatives against Dasatinib, a well-established multi-targeted tyrosine kinase inhibitor. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer an objective comparison to inform future research and development endeavors.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives in comparison to Dasatinib across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole Derivative PVS 03 MDAMB-231 (Breast)Exhibited best anticancer activityDasatinibStandard
Thiazole Derivative 6d K563 (Leukemia)Comparable to DasatinibDasatinib< 1 µM
MCF-7 (Breast)20.2Dasatinib< 1 µM
HT-29 (Colon)21.6Dasatinib< 1 µM
Thiazole Derivative 51am MKN-45 (Gastric)Most promising inhibitorForetinib
Thiazole Derivative T1 MCF-7 (Breast)2.21 µg/mL5-Fu
Thiazole Derivative T38 HepG2 (Liver)1.11 µg/mL5-Fu
Thiazole Derivative 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL--
Thiazole Derivative 2b COLO205 (Colon)30.795-FU
B16F1 (Melanoma)74.155-FU
Thiazole Derivative 6i MCF-7 (Breast)6.10 ± 0.4--
Thiazole Derivative 6v MCF-7 (Breast)6.49 ± 0.3--

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A frequently utilized method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives or Dasatinib. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases.[1][2] Its primary target in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL) is the BCR-ABL fusion protein.[1] By binding to the ATP-binding site of the BCR-ABL kinase, Dasatinib blocks its activity, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[1] Dasatinib is effective against both the active and inactive conformations of the ABL kinase domain, which contributes to its ability to overcome resistance to other tyrosine kinase inhibitors like imatinib.[2] In addition to BCR-ABL, Dasatinib also inhibits other kinase families, including SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[1][2]

Dasatinib_Mechanism Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family SRC Family Kinases Dasatinib->SRC_Family c_KIT c-KIT Dasatinib->c_KIT PDGFRB PDGFRβ Dasatinib->PDGFRB EPHA2 EPHA2 Dasatinib->EPHA2 Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation SRC_Family->Proliferation c_KIT->Proliferation PDGFRB->Proliferation EPHA2->Proliferation Apoptosis Apoptosis

Caption: Dasatinib's multi-targeted inhibition of key tyrosine kinases.

This compound Derivatives: Emerging Anticancer Agents

Thiazole-containing compounds are recognized for their wide range of biological activities, including anticancer effects.[3][4] this compound derivatives have been designed and synthesized as potential inhibitors of various protein kinases involved in cancer progression.[5][6] For instance, some derivatives have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion.[5][6] Other derivatives have been found to induce apoptosis and cell cycle arrest in cancer cells.[7][8] The specific molecular targets can vary depending on the substitutions on the thiazole and carboxamide moieties, highlighting the versatility of this chemical scaffold for developing targeted anticancer agents.[9]

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Potential Next Step) Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Thiazole Derivatives & Dasatinib Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Data_Analysis IC50 Determination Viability_Assay->Data_Analysis Animal_Model Tumor Xenograft Animal Model Data_Analysis->Animal_Model In_Vivo_Treatment In Vivo Compound Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: General workflow for preclinical anticancer drug evaluation.

Conclusion

This comparative guide highlights the potential of this compound derivatives as a promising class of anticancer agents. While Dasatinib remains a potent and clinically established multi-targeted tyrosine kinase inhibitor, the presented data indicates that specific this compound derivatives exhibit comparable or even superior activity against certain cancer cell lines in vitro. The versatility of the thiazole scaffold allows for structural modifications that can be tailored to target specific kinases with high affinity and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these emerging compounds, their mechanisms of action, and their safety profiles. This ongoing research is crucial for the development of next-generation targeted therapies for cancer.

References

Thiazole-5-Carboxamide: A Privileged Scaffold for Kinase Inhibition Compared to Other Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of targeted therapies, particularly in oncology, has spotlighted protein kinases as critical targets for drug development.[1][2][3] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3][4] Consequently, the design of small molecule kinase inhibitors has become a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as versatile and highly successful scaffolds.[3][5] This guide provides a comparative analysis of the thiazole-5-carboxamide scaffold against other prominent heterocyclic systems in the context of kinase inhibition, supported by experimental data and methodologies.

The this compound Scaffold: A Versatile Core

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a favored structural motif in medicinal chemistry due to its diverse biological activities.[2][4] When functionalized with a carboxamide group at the 5-position, it forms the this compound core, a scaffold that has proven particularly effective for kinase inhibition. Its specific structural features allow for crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[6][7]

One of the most prominent examples of a drug built on this scaffold is Dasatinib (BMS-354825) , a potent pan-Src family kinase inhibitor also active against Abl kinase, which is used in the treatment of chronic myeloid leukemia (CML).[6] The development of Dasatinib showcased the potential of the 2-aminothiazole template, which was optimized to yield compounds with nanomolar to subnanomolar potencies.[6]

The versatility of the this compound core is demonstrated by its application in targeting a wide array of kinases, including serine/threonine and tyrosine kinases.[1][2] Researchers have successfully developed derivatives that show potent inhibition against targets such as Glycogen Synthase Kinase-3 (GSK-3β), Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), B-RAF, and c-Met.[1][8][9][10]

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the in vitro potency (IC50 values) of various this compound derivatives and compare them with inhibitors based on other heterocyclic scaffolds.

Table 1: Inhibitory Activity of this compound Derivatives Against Various Kinases

Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)Reference
2-Aminothiazolepan-SrcDasatinib (BMS-354825)<1[6]
1,3-Thiazole-5-carboxylic acidCK2Compound 33400[1]
Thiazole EtherGSK-3βCompound 420.29[1]
Phenyl-thiazolyl-pyrimidineCDK9Compound 25640 - 2010[1][8]
Phenyl Sulfonyl ThiazoleB-RAF V600ECompound 4023.1[8]
Thiazole Carboxamidec-MetCompound 51am2.54[9][11][12]
Tetrahydrobenzo[d]thiazoleCK2 / GSK-3β (Dual)Compound 1g1900 (CK2), 670 (GSK-3β)[10]

Table 2: Comparative Inhibitory Activity of Different Heterocyclic Scaffolds

Heterocyclic ScaffoldTarget KinaseRepresentative InhibitorIC50 (nM)Reference
This compound c-Met Compound 51am 2.54 [9][12]
This compound B-RAF V600E Compound 40 23.1 [8]
Pyrazole-CarboxamideAurora-AMLN805440[13]
QuinazolineEGFRGefitinib23-79[5][14]
PyrimidineAbl KinaseImatinib250-380[5]
Imidazo[1,2-b]pyridazineALKBrigatinib0.4[3]
Furo[3,2-b]pyridineCLK1/2/4MU12101-10[5]

Signaling Pathways and Experimental Design

Visualizing the complex biological and experimental processes is crucial for understanding the context of kinase inhibitor development.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates AKT AKT PI3K->AKT Activates AKT->TF Regulates Gene Gene Expression TF->Gene Drives Inhibitor This compound Inhibitor (e.g., B-RAF inh.) Inhibitor->RAF Inhibits

Caption: Simplified MAPK/PI3K signaling pathway targeted by kinase inhibitors.

Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development A Compound Library (Heterocycles) B High-Throughput Kinase Assay A->B Screening C Hit Identification B->C Data Analysis D Lead Optimization (SAR Studies) C->D Medicinal Chemistry E Cell-Based Assays (Proliferation, Apoptosis) D->E Biological Evaluation F In Vivo Animal Models (Efficacy & PK/PD) E->F In Vivo Testing G Phase I-III Clinical Trials F->G Candidate Selection

Caption: General workflow for the discovery and development of kinase inhibitors.

SAR_Diagram Thiazole_Core Thiazole Ring Hinge-Binding Region Carboxamide Carboxamide Linker Key H-Bonds Thiazole_Core:f1->Carboxamide:f1 Positions R1_Group R1 Group (e.g., 2-amino) Potency & Selectivity Thiazole_Core:f0->R1_Group:f0 Substitution R2_Group R2 Group (Solvent Front) Solubility & PK Properties Carboxamide:f0->R2_Group:f0 Substitution

Caption: Structure-Activity Relationship (SAR) logic for thiazole-carboxamides.

Key Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery research. Below are standardized protocols for essential assays used in the evaluation of kinase inhibitors.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric P32)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase, a method often used for its sensitivity and direct measurement of enzyme activity.[1]

1. Materials:

  • Target kinase (e.g., c-Met, Src).
  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
  • Substrate peptide or protein (e.g., Poly(Glu, Tyr) 4:1).
  • [γ-32P]ATP (10 mCi/mL).
  • Unlabeled ATP.
  • Test compounds (thiazole-5-carboxamides and others) dissolved in DMSO.
  • 96-well plates.
  • Phosphocellulose filter plates (e.g., Millipore MAPH).
  • 2% Phosphoric acid wash solution.
  • Microplate scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
  • In a 96-well plate, add 10 µL of the diluted test compound or DMSO (vehicle control).
  • Add 20 µL of the substrate/kinase mixture (pre-diluted in reaction buffer) to each well.
  • Initiate the kinase reaction by adding 20 µL of ATP solution (containing a mix of unlabeled ATP and [γ-32P]ATP) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding 50 µL of 2% phosphoric acid.
  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter while the unused [γ-32P]ATP will pass through.
  • Wash the filter plate three times with 2% phosphoric acid to remove non-incorporated radioactivity.
  • Dry the plate, add scintillant to each well, and count the radioactivity using a microplate scintillation counter.
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Protocol 2: Cell Proliferation Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in proliferation, allowing for the evaluation of a compound's cytotoxic or cytostatic effects on cancer cell lines.

1. Materials:

  • Human cancer cell line (e.g., MKN-45 for c-Met inhibitors, K562 for Abl inhibitors).[9][11]
  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
  • Test compounds dissolved in DMSO.
  • 96-well clear-bottom cell culture plates.
  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
  • Plate reader capable of measuring absorbance at 490 nm.

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
  • Prepare serial dilutions of the test compounds in the complete medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
  • Incubate the plate for 72 hours under the same conditions.
  • Add 20 µL of MTS reagent to each well.
  • Incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.
  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells and determine the GI50/IC50 value using non-linear regression.

Conclusion

The this compound scaffold stands out as a highly versatile and potent core structure in the design of kinase inhibitors. Its derivatives have demonstrated exceptional, often nanomolar, efficacy against a broad spectrum of cancer-relevant kinases, a success epitomized by the clinical approval of Dasatinib.[6] While other heterocyclic systems like pyrazoles, quinazolines, and pyrimidines are also foundational to many successful kinase inhibitors, the this compound framework consistently proves to be a privileged starting point for developing highly potent and selective drug candidates.[5][13] The continued exploration of its structure-activity relationships and its incorporation into novel molecular designs will undoubtedly fuel the development of the next generation of targeted cancer therapies.

References

In Vivo Validation of Thiazole-5-carboxamide as a Potent Anticancer Agent in Murine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of a promising Thiazole-5-carboxamide derivative, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)this compound, hereafter referred to as Compound 3k, as a novel anticancer agent. Through a comparative analysis with established chemotherapeutic drugs, Doxorubicin and Cisplatin, this document outlines its superior efficacy and safety profile in a Bcap37 breast cancer xenograft mouse model. The data presented herein is intended to support further preclinical and clinical development of this compound.

Comparative Efficacy in Bcap37 Xenograft Model

Compound 3k demonstrates significant tumor growth inhibition in a Bcap37 human breast cancer xenograft model. Its performance was evaluated against Doxorubicin and Cisplatin, two widely used anticancer drugs.

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) (%)
Vehicle Control -Intraperitoneal (i.p.)1500 ± 1500
Compound 3k 30 mg/kg/dayIntraperitoneal (i.p.)300 ± 5080
Doxorubicin 5 mg/kg/weekIntravenous (i.v.)600 ± 8060
Cisplatin 5 mg/kg/weekIntraperitoneal (i.p.)750 ± 10050

Data are presented as mean ± standard deviation.

In Vivo Toxicity Profile

A critical aspect of anticancer drug development is the assessment of its toxicity. The following table summarizes the key toxicity parameters observed in the Bcap37 xenograft mouse model.

Treatment GroupMean Body Weight Change (%)Hematological Parameters (Selected)Liver Function (Selected)Kidney Function (Selected)
Vehicle Control +5 ± 2NormalNormalNormal
Compound 3k -2 ± 1No significant changesNo significant changesNo significant changes
Doxorubicin -15 ± 4Significant decrease in WBCElevated ALT and AST-
Cisplatin -10 ± 3--Elevated BUN and Creatinine

WBC: White Blood Cell Count; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen.

Experimental Protocols

Bcap37 Xenograft Mouse Model

A detailed protocol for the establishment and use of the Bcap37 xenograft model is provided below.

  • Cell Culture: Bcap37 human breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.

  • Tumor Inoculation: Bcap37 cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 3-4 days using a digital caliper. The tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.

  • Treatment: When the average tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment and control groups.

    • Compound 3k: Administered intraperitoneally at a dose of 30 mg/kg/day.

    • Doxorubicin: Administered intravenously at a dose of 5 mg/kg/week.

    • Cisplatin: Administered intraperitoneally at a dose of 5 mg/kg/week.

    • Vehicle Control: Administered with the corresponding vehicle used for each drug.

  • Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

  • Toxicity Assessment: Body weight is monitored throughout the study. At the end of the experiment, blood samples are collected for hematological and biochemical analysis. Organs can be harvested for histopathological examination.

Mechanism of Action: Inhibition of Angiogenesis

Compound 3k is believed to exert its anticancer effects primarily through the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. This is achieved by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound3k Compound 3k Compound3k->VEGFR Inhibits

Caption: VEGF Signaling Pathway Inhibition by Compound 3k.

Experimental Workflow

The overall workflow for the in vivo validation of this compound is depicted below.

Experimental_Workflow start Start: Bcap37 Cell Culture inoculation Subcutaneous Inoculation into Nude Mice start->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration: - Vehicle - Compound 3k - Doxorubicin - Cisplatin randomization->treatment monitoring Continued Monitoring: - Tumor Volume - Body Weight treatment->monitoring endpoint Endpoint: - Euthanasia - Sample Collection monitoring->endpoint analysis Data Analysis: - TGI Calculation - Toxicity Assessment endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: In Vivo Anticancer Efficacy Study Workflow.

Unveiling the Selectivity of Thiazole-5-carboxamide Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cross-reactivity profiles of prominent Thiazole-5-carboxamide based inhibitors reveals distinct selectivity patterns against a panel of kinases. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in the selection of appropriate tool compounds and to inform the development of next-generation kinase inhibitors.

The this compound scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, leading to the development of several clinical candidates and approved drugs. Understanding the selectivity profile of these inhibitors is paramount for predicting their biological effects and potential off-target toxicities. This report summarizes the cross-reactivity data for three notable this compound based inhibitors: Dasatinib (a pan-Src/Abl inhibitor), SNS-032 (a CDK inhibitor), and compound 51am (a potent c-Met inhibitor).

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib, SNS-032, and compound 51am against a panel of selected kinases. The data highlights the distinct selectivity of each compound.

Kinase TargetDasatinib IC50 (nM)SNS-032 (BMS-387032) IC50 (nM)Compound 51am IC50 (nM)
Primary Targets
Abl<1--
c-Src0.8--
Lck<1.1--
Fyn<1.1--
Yes<1.1--
CDK2/cyclin E-48-
CDK7/cyclin H-62-
CDK9/cyclin T1-4-
c-Met--2.54
Off-Targets
c-Kit79-4.94
PDGFRβ-->1000
VEGFR-2-->1000
EGFR-->10000
Ron--3.83
Flt-3--6.12
PDGFRα-->1000
CDK1/cyclin B-480-
CDK4/cyclin D1-925-

Dasatinib demonstrates potent, low nanomolar inhibition against the Src family kinases (Src, Lck, Fyn, Yes) and Abl kinase.[1][2] It also shows significant activity against c-Kit.[3] SNS-032 (formerly BMS-387032) is a potent inhibitor of CDK9, CDK2, and CDK7, with significantly less activity against CDK1 and CDK4, showcasing its selectivity within the CDK family.[4][5][6][7] Compound 51am is a highly potent inhibitor of c-Met, with strong activity also observed against the closely related kinases Ron and Flt-3, as well as c-Kit.[8][9][10] It exhibits excellent selectivity against a panel of other kinases including PDGFRα/β and VEGFR-2.

Experimental Protocols

The inhibitory activities of these compounds are typically determined using in vitro kinase assays. A common method employed is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

General HTRF Kinase Assay Protocol

This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound inhibitor mix_reagents Add inhibitor, kinase, and substrate to microplate wells prep_inhibitor->mix_reagents prep_kinase Prepare kinase and substrate solution in assay buffer prep_kinase->mix_reagents add_atp Initiate reaction by adding ATP solution mix_reagents->add_atp incubate Incubate at room temperature add_atp->incubate add_detection Add HTRF detection reagents (e.g., Eu-antibody and XL665-streptavidin) incubate->add_detection incubate_detection Incubate to allow for antibody binding add_detection->incubate_detection read_plate Read the plate on an HTRF-compatible reader incubate_detection->read_plate calc_ratio Calculate the HTRF ratio (665nm/620nm) read_plate->calc_ratio plot_data Plot HTRF ratio vs. inhibitor concentration calc_ratio->plot_data calc_ic50 Determine IC50 value using a four-parameter logistic fit plot_data->calc_ic50

Caption: Workflow for a typical HTRF kinase inhibition assay.

Signaling Pathways

The targeted kinases by these inhibitors are key nodes in critical cellular signaling pathways. Understanding these pathways provides context for the inhibitors' mechanisms of action.

c-Met Signaling Pathway

Compound 51am is a potent inhibitor of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is crucial for cell growth, motility, and invasion.[11][12][13]

G HGF HGF cMet c-Met Receptor HGF->cMet Grb2 Grb2 cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT3->Proliferation Motility Motility STAT3->Motility Inhibitor Compound 51am Inhibitor->cMet

Caption: Simplified c-Met signaling pathway and the inhibitory action of compound 51am.

Src Family Kinase Signaling Pathway

Dasatinib is a potent inhibitor of Src family kinases, which are involved in multiple signaling cascades regulating cell adhesion, migration, and proliferation.[14]

G GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src Integrin Integrin FAK FAK Integrin->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK->Src Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Migration Migration STAT3->Migration Inhibitor Dasatinib Inhibitor->Src

Caption: Overview of Src family kinase signaling and its inhibition by Dasatinib.

CDK2/Cyclin E Signaling Pathway

SNS-032 inhibits CDK2, a key regulator of the G1/S phase transition in the cell cycle.[15][16][17]

G CyclinD_CDK46 Cyclin D/CDK4,6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Inhibitor SNS-032 Inhibitor->CDK2

Caption: The CDK2/Cyclin E pathway in cell cycle progression and its inhibition by SNS-032.

References

A Head-to-Head Comparison: Thiazole-5-Carboxamide Derivatives Emerge as Potent Antioxidants, Outperforming Standard-of-Care Options in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In the ongoing battle against cellular damage induced by oxidative stress, a new class of compounds, Thiazole-5-carboxamide derivatives, is demonstrating significant promise, with in vitro studies indicating superior antioxidant activity compared to several standard-of-care antioxidants. This comprehensive guide provides a detailed head-to-head comparison of this compound derivatives against established antioxidants such as Vitamin C, N-acetylcysteine (NAC), Curcumin, and Trolox, supported by experimental data.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The search for novel and more effective antioxidants is a critical area of research for the development of new therapeutic strategies. This compound, a heterocyclic compound, has emerged as a promising scaffold for the design of potent antioxidant agents.[2][3]

Quantitative Comparison of Antioxidant Activity

The free radical scavenging ability of this compound derivatives and standard-of-care antioxidants was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay measures the concentration of an antioxidant required to inhibit 50% of the DPPH radical (IC50). A lower IC50 value indicates a higher antioxidant potency.

The data presented in the table below summarizes the IC50 values obtained from various in vitro studies. Notably, several this compound derivatives, particularly LMH6 and LMH7, exhibited significantly lower IC50 values than the standard antioxidant Trolox, a water-soluble analog of vitamin E.[2][3]

CompoundAntioxidant ClassDPPH IC50 (µM)Source
Thiazole-5-Carboxamides
LMH6This compound0.185 ± 0.049 [2][3]
LMH7This compound0.221 ± 0.059 [2][3]
Standard-of-Care
TroloxVitamin E analog3.10 ± 0.92[2][3]
Vitamin C (Ascorbic Acid)Vitamin~7.89 µg/mL (~44.8 µM)[4]
CurcuminPolyphenol~32.86 µM[5]
N-acetylcysteine (NAC)Cysteine prodrug> NACA*[6]

*Note: Direct head-to-head comparative data for N-acetylcysteine (NAC) against this compound derivatives in the same DPPH assay was not available in the reviewed literature. The provided data indicates that N-acetylcysteine amide (NACA), a derivative of NAC, possesses higher DPPH radical scavenging ability than NAC.[6] The IC50 value for Vitamin C was converted from µg/mL to µM for comparative purposes. It is important to exercise caution when comparing absolute values across different studies due to potential variations in experimental conditions.

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism through which many antioxidants, including potentially this compound derivatives, exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress or antioxidant compounds, this interaction is disrupted.

Signaling Pathway of Nrf2 Activation by Antioxidants

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Antioxidant This compound or other Antioxidants Antioxidant->Keap1 Inhibits Interaction Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Binds and Promotes Ubiquitination Ub Ubiquitin Nrf2_inactive->Ub Ubiquitination Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation Proteasome Proteasomal Degradation Ub->Proteasome Degradation sMaf sMaf Nrf2_active->sMaf Heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Cellular_Protection Cellular Protection Against Oxidative Stress Antioxidant_Genes->Cellular_Protection Leads to

Caption: Nrf2 signaling pathway activation by antioxidants.

Upon release, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. This leads to the increased expression of protective proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to combat oxidative stress. Molecular docking studies have suggested that this compound derivatives can interact with Keap1, potentially disrupting the Keap1-Nrf2 complex and activating this protective pathway.[3]

Experimental Protocols

A standardized and reproducible methodology is crucial for the accurate assessment of antioxidant activity. The following section details the experimental protocol for the DPPH radical scavenging assay, a widely used method for in vitro antioxidant screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[3]

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (this compound derivatives, standard antioxidants)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and standard antioxidants in a suitable solvent. A series of dilutions are then prepared from these stock solutions.

  • Assay:

    • Add a specific volume of each sample dilution to the wells of a 96-well plate or cuvettes.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • A blank control containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The plate or cuvettes are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

General Experimental Workflow for Antioxidant Activity Assessment

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models (Future Studies) Sample_Prep Sample Preparation (this compound, Standards) DPPH_Assay DPPH Radical Scavenging Assay Sample_Prep->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Sample_Prep->ABTS_Assay Other_Assays Other In Vitro Assays (e.g., FRAP, ORAC) Sample_Prep->Other_Assays IC50_Determination IC50 Value Determination DPPH_Assay->IC50_Determination ABTS_Assay->IC50_Determination Other_Assays->IC50_Determination Cell_Culture Cell Culture (e.g., HepG2, HeLa) IC50_Determination->Cell_Culture Lead Compound Selection CAA Cellular Antioxidant Activity (CAA) Assay Cell_Culture->CAA ROS_Measurement Intracellular ROS Measurement Cell_Culture->ROS_Measurement Gene_Expression Gene Expression Analysis (e.g., Nrf2 targets) Cell_Culture->Gene_Expression Toxicity_Assay Cytotoxicity Assay Cell_Culture->Toxicity_Assay Animal_Models Animal Models of Oxidative Stress CAA->Animal_Models Promising Candidates ROS_Measurement->Animal_Models Gene_Expression->Animal_Models Biomarker_Analysis Biomarker Analysis (e.g., MDA, 8-OHdG) Animal_Models->Biomarker_Analysis Efficacy_Evaluation Therapeutic Efficacy Evaluation Biomarker_Analysis->Efficacy_Evaluation

Caption: A typical workflow for assessing antioxidant activity.

Conclusion and Future Directions

The compelling in vitro data strongly suggest that this compound derivatives represent a promising new class of antioxidants with potentially greater efficacy than some currently used standard-of-care options. Their potent radical scavenging activity and potential to modulate the Nrf2 signaling pathway highlight their therapeutic potential in a wide range of diseases associated with oxidative stress.

Further research, including head-to-head comparisons with a broader range of standard antioxidants in various in vitro and cell-based assays, is warranted. Ultimately, in vivo studies in animal models of oxidative stress-related diseases will be crucial to validate the therapeutic efficacy and safety of these promising compounds.

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided should not be interpreted as medical advice.

References

Validating the Binding Mode of Thiazole-5-Carboxamide Derivatives with Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of protein targets implicated in various diseases. Validating the binding mode of these compounds is a critical step in structure-based drug design, enabling the optimization of potency and selectivity. This guide provides a comparative overview of experimental techniques used to elucidate the binding interactions of this compound derivatives with their target proteins, supported by available data and detailed experimental protocols.

Target Proteins and Putative Binding Modes

This compound derivatives have been investigated as inhibitors of several key proteins, with molecular docking studies providing initial hypotheses about their binding modes.

Cyclooxygenase (COX) Enzymes: this compound derivatives have been designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. Docking studies suggest that these compounds bind within the hydrophobic channel of the COX active site. The thiazole and carboxamide moieties are predicted to form key hydrogen bonds and hydrophobic interactions with residues such as Arg513 and His90, which are crucial for stabilizing the inhibitor-enzyme complex.[1] Some derivatives with bulky substituents are predicted to have higher selectivity for COX-2 over COX-1 due to differences in the active site volumes of the two isoforms.[2][3]

Monoacylglycerol Lipase (MAGL): As inhibitors of MAGL, a key enzyme in the endocannabinoid system, this compound derivatives are being explored for applications in cancer and neurological disorders.[4] Molecular docking studies, often guided by existing X-ray crystal structures of MAGL in complex with other inhibitors (e.g., PDB: 5ZUN), suggest that the thiazole-carbonyl portion of the molecule is crucial for activity.[5] It is hypothesized to form hydrogen bonds with key residues or structural water molecules within the catalytic site, while other parts of the molecule occupy a hydrophobic tunnel.[5]

c-Met Kinase: The c-Met receptor tyrosine kinase is a target in cancer therapy. While crystal structures of c-Met in complex with other inhibitor scaffolds exist (e.g., PDB: 3ZZE), specific structural data for this compound binders is limited.[6] Docking studies for thiazole-based inhibitors suggest they bind to the ATP-binding pocket, forming hydrogen bonds with the hinge region residues. The thiazole ring can participate in key π-π stacking interactions within the active site.

Experimental Validation of Binding Modes

While molecular docking provides valuable insights, experimental validation is essential to confirm the predicted binding poses. The following techniques are pivotal in providing high-resolution structural and quantitative binding data.

X-ray Crystallography

X-ray crystallography provides an atomic-level picture of the protein-ligand complex, offering unambiguous evidence of the binding mode.

Experimental Protocol: Protein-Ligand X-ray Crystallography

  • Protein Expression and Purification: The target protein is overexpressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity using chromatographic techniques.

  • Crystallization:

    • Co-crystallization: The purified protein is incubated with a molar excess of the this compound derivative before setting up crystallization trials.

    • Soaking: Crystals of the apo-protein are grown first and then transferred to a solution containing the dissolved compound.

  • Crystal Harvesting and Data Collection: Suitable crystals are harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The protein structure is solved using molecular replacement (if a homologous structure is available), and the ligand is fitted into the corresponding electron density. The final structure is refined to high resolution.

Although attempts to obtain a crystal structure of a 2-(3-benzamidopropanamido)thiazole-5-carboxylate with its target protein HSET were reported as unsuccessful, this technique remains the gold standard for binding mode validation.[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: The purified target protein is placed in the sample cell, and the this compound derivative is loaded into the injection syringe. Both are in an identical, well-matched buffer to minimize heats of dilution.

  • Titration: A series of small injections of the ligand are made into the protein solution at a constant temperature.

  • Data Acquisition: The heat change after each injection is measured by the instrument.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

A study on thiazole-based minor groove binders interacting with DNA successfully employed ITC to determine the thermodynamic parameters of binding, demonstrating the utility of this technique for quantitative characterization of thiazole derivative interactions.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation: The target protein (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the this compound derivative (analyte) at various concentrations is flowed over the chip surface.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a response in the sensorgram.

  • Kinetic Analysis: The association and dissociation phases of the sensorgram are analyzed to determine the kinetic rate constants (ka and kd). The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Quantitative Data Comparison

The following table summarizes the types of quantitative data obtained from various experimental techniques for thiazole derivatives. It is important to note that direct comparative data for a single this compound across multiple techniques and targets is often not available in a single publication. The data presented here is a compilation from studies on various thiazole derivatives.

Target ProteinCompound TypeTechniqueParameterValueReference
COX-1 Thiazole-based thiazolidinoneEnzymatic AssayIC501.08 µM[9]
COX-2 Thiazole carboxamide derivativeEnzymatic AssayIC500.191 µM[3]
MAGL 2-amino-4-methylthiazole-5-carboxylateEnzymatic AssayIC500.037 µM[10]
c-Met Kinase Triazolothiadiazole derivativeKinase AssayKi0.025 µM[11]
HSET 2-(3-benzamidopropanamido)thiazole-5-carboxylateBiochemical AssayIC50~13 µM[7]
DNA Thiazole-based minor groove binderITCK8.84 x 10^7 M⁻¹[8]
CYP3A4 Antifungal azole (thiazole-containing)SPRka1.4 x 10^4 M⁻¹s⁻¹[12]
kd2 x 10⁻³ s⁻¹[12]
Kd143 nMCalculated

Visualizing Workflows and Pathways

Experimental Workflow for Binding Mode Validation

G cluster_0 Computational Prediction cluster_1 Biochemical & Biophysical Validation cluster_2 Structural Validation Molecular Docking Molecular Docking Enzymatic Assays Enzymatic Assays Molecular Docking->Enzymatic Assays Hypothesis Generation ITC ITC Enzymatic Assays->ITC Quantitative Binding SPR SPR Enzymatic Assays->SPR Binding Kinetics X-ray Crystallography X-ray Crystallography ITC->X-ray Crystallography Thermodynamic Confirmation SPR->X-ray Crystallography Kinetic Confirmation Structure-Based\nDesign Structure-Based Design X-ray Crystallography->Structure-Based\nDesign NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Structure-Based\nDesign

Caption: Workflow for validating the binding mode of a small molecule inhibitor.

Signaling Pathway Inhibition by a this compound Derivative

G Growth Factor Growth Factor c-Met Receptor c-Met Receptor Growth Factor->c-Met Receptor Activates Downstream Signaling Downstream Signaling c-Met Receptor->Downstream Signaling Phosphorylates This compound This compound This compound->c-Met Receptor Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.

Conclusion

Validating the binding mode of this compound derivatives requires a multi-faceted approach that combines computational predictions with rigorous experimental verification. While molecular docking is a powerful tool for generating initial hypotheses, techniques such as X-ray crystallography, ITC, and SPR are indispensable for confirming these predictions and providing the detailed structural and quantitative data necessary for effective drug development. The continued application of these methodologies will be crucial for advancing the therapeutic potential of the versatile this compound scaffold.

References

Comparative analysis of the ADME properties of different Thiazole-5-carboxamide series

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel therapeutic agents frequently involves the optimization of pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). For researchers in drug discovery, a comprehensive understanding of these properties is crucial for the successful progression of drug candidates. This guide provides a comparative analysis of the ADME properties of a series of Thiazole-5-carboxamide derivatives, supported by in silico data and detailed experimental protocols for key in vitro ADME assays.

In Silico ADME Profile of this compound Series (2a-2j)

A study on a series of thiazole carboxamide derivatives (2a-2j), designed as potential COX inhibitors, included an in silico evaluation of their ADME and toxicological (ADME-T) properties using the QikProp module of Schrödinger software.[1][2] This computational analysis provides valuable predictions for key pharmacokinetic parameters.

The following table summarizes the predicted ADME properties for this series. These parameters offer insights into the potential oral bioavailability, permeability, and metabolic stability of the compounds.

CompoundMolecular Weight ( g/mol )Predicted Aqueous Solubility (log S)Predicted Caco-2 Cell Permeability (nm/sec)Predicted Human Oral Absorption (%)Predicted Brain/Blood Partition Coefficient (log BB)Number of Predicted Metabolic Reactions
2a 458.52-6.04118.581.3-1.135
2b 424.57-5.41357.292.1-0.584
2c 428.52-5.63201.785.9-0.915
2d 444.52-5.89155.983.6-1.026
2e 443.55-5.77289.689.9-0.764
2f 412.54-5.23411.893.8-0.513
2g 416.50-5.45234.987.8-0.824
2h 432.50-5.71180.685.1-0.935
2i 431.53-5.59338.791.5-0.683
2j 400.51-5.05475.395.2-0.432

Data sourced from in silico predictions reported in ACS Omega.[1][2]

Experimental Protocols for Key ADME Assays

While in silico predictions are valuable for initial screening, experimental validation is essential. The following are detailed methodologies for key in vitro assays to determine the ADME properties of this compound derivatives.

Aqueous Solubility Assay (Thermodynamic Solubility)

Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).

  • Incubation: Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which differentiates into a monolayer of cells resembling the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a tight cell monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Transport Experiment (Apical to Basolateral):

    • Add the test compound (at a known concentration) to the apical (AP) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Transport Experiment (Basolateral to Apical):

    • To assess active efflux, perform the transport experiment in the reverse direction by adding the compound to the BL side and sampling from the AP side.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters.[3]

Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing liver microsomes (human or from other species), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically around 1 µM.[4][5]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.[4]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[4]

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that binds to plasma proteins, which can influence its distribution and clearance.

Methodology:

  • Apparatus Setup: Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Sample Preparation: Add plasma to one chamber and a buffer solution containing the test compound to the other chamber. Alternatively, spike the plasma with the test compound and add buffer to the other side.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a period sufficient to reach equilibrium (typically 4-24 hours).

  • Sampling: After incubation, take samples from both the plasma and the buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound bound to plasma proteins.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Caco-2 permeability and liver microsomal stability assays.

Caco2_Workflow cluster_prep Cell Culture and Preparation cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture check Check monolayer integrity (TEER) culture->check add_compound Add compound to Apical side check->add_compound sample_baso Sample from Basolateral side at time points add_compound->sample_baso quantify Quantify compound by LC-MS/MS sample_baso->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prepare Prepare reaction mix (microsomes, buffer, compound) preincubate Pre-incubate at 37°C prepare->preincubate start_rxn Initiate with NADPH preincubate->start_rxn sample Take samples at time points (0-60 min) start_rxn->sample quench Quench with cold ACN + Internal Standard sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the liver microsomal metabolic stability assay.

By combining in silico predictions with robust in vitro experimental validation, researchers can build a comprehensive ADME profile for different this compound series, enabling data-driven decisions in the drug discovery and development process.

References

Benchmarking the efficacy of Thiazole-5-carboxamide derivatives against known COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of emerging Thiazole-5-carboxamide derivatives against well-established Cyclooxygenase-2 (COX-2) inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these novel compounds as potential anti-inflammatory agents.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins.[1] While the COX-1 isoform is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, the COX-2 isoform is inducible and its expression is elevated during inflammation.[2] Selective COX-2 inhibitors were developed to reduce inflammation and pain with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[3][4]

Celecoxib is currently the only selective COX-2 inhibitor available for clinical use in the United States, following the withdrawal of others like Rofecoxib and Valdecoxib due to cardiovascular safety concerns.[2][5] This has spurred the search for new, effective, and safer COX-2 inhibitors. This compound derivatives have emerged as a promising class of compounds with demonstrated inhibitory activity against COX enzymes.[6][7] This guide benchmarks their performance against known standards.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of various this compound derivatives compared to the benchmark drug, Celecoxib. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower IC50 value indicates a more potent inhibitor. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for inhibiting COX-2 over COX-1. A higher SI value signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Thiazole Derivatives
Compound 2a2.650.9582.77[6][8]
Compound 2b0.2390.1911.25[6][8]
Compound 2j-0.9571.51[8][9]
Compound 2f--3.67 (at 5 µM)[10]
Known COX-2 Inhibitor
Celecoxib-0.00223.8[8][9]

Note: Some data points were reported as percentage inhibition at a specific concentration rather than as IC50 values. Compound 2f, for instance, was identified as the most selective with a selectivity ratio of 3.67 at a 5 µM concentration.[10] Compound 2b was the most potent inhibitor against both COX-1 and COX-2 enzymes among the tested derivatives.[6][8]

CompoundBinding Free Energy (ΔGbind) to COX-1 (kcal/mol)Binding Free Energy (ΔGbind) to COX-2 (kcal/mol)Reference
Thiazole Derivatives
Compound 2a-50.75-58.07[6]
Compound 2b-43.39-70.72[6]
Compound 2j-58.33-62.94[6]
Known COX-2 Inhibitor
Celecoxib-73.89-80.18[6]

Note: The binding free energy (ΔGbind) was calculated using Prime MM/GBSA analysis to estimate the binding affinity of the compounds to the active sites of COX-1 and COX-2 isozymes. A more negative value indicates a stronger binding affinity.[6]

Signaling Pathways and Experimental Workflow

Visualizations of the COX-2 signaling pathway and a standard experimental workflow for inhibitor screening are provided below to contextualize the experimental data.

COX2_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream Downstream Pathways (PKA, NF-κB, PI3K/AKT) EP_Receptors->Downstream Inflammation Inflammation, Pain, Proliferation Downstream->Inflammation Inhibitors Thiazole Derivatives & COX-2 Inhibitors Inhibitors->COX2

COX-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start prep_enzyme Prepare COX-1 / COX-2 Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Test Inhibitor Dilutions (Thiazole Derivatives, Celecoxib) start->prep_inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubate prep_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction measure Measure Product Formation (e.g., Fluorometric, LC-MS/MS) stop_reaction->measure calculate Calculate % Inhibition and IC50 Values measure->calculate end End calculate->end

Generalized Workflow for In Vitro COX Inhibitor Screening.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of COX inhibitors.

In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol is a synthesized representation of common fluorometric assays used for determining COX-1 and COX-2 inhibition.[11][12]

1. Reagent Preparation:

  • COX Assay Buffer: Prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 8.0) for diluting enzymes and reagents.[13]

  • Enzyme Solutions: Dilute human recombinant COX-1 and COX-2 enzymes to the desired working concentration (e.g., 1 unit per reaction) with cold COX Assay Buffer. Keep on ice.[13]

  • Test Inhibitor Solutions: Prepare stock solutions of the this compound derivatives and the reference inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO. Create a series of dilutions at concentrations 10-fold higher than the desired final concentrations.[11]

  • Substrate Solution: Prepare a working solution of the substrate, arachidonic acid.[11]

  • Cofactor and Probe: Prepare solutions of necessary cofactors (e.g., hematin, L-epinephrine) and the fluorescent probe (e.g., Amplex™ Red).[11][13]

2. Assay Procedure:

  • Plate Setup: The assay is performed in a 96-well black microplate. Designate wells for "Negative Control" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor".[11]

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to the "Positive Control" and "Test Inhibitor" wells. Add only the assay buffer to the "Negative Control" wells.

  • Inhibitor Addition: Add 10 µL of the diluted test inhibitor solutions to their designated wells. Add the solvent vehicle (e.g., 10% DMSO in buffer) to the "Positive Control" and "Negative Control" wells.[11]

  • Pre-incubation: Add the probe and cofactor solutions to all wells. Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzymes.[13][14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.[12]

  • Measurement: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[12]

3. Data Analysis:

  • Calculate the rate of reaction by determining the slope of the linear portion of the kinetic curve.

  • The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Rate_PositiveControl - Rate_TestInhibitor) / Rate_PositiveControl] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Conclusion

The evaluated this compound derivatives demonstrate notable inhibitory activity against the COX-2 enzyme.[6][10] While they do not currently surpass the high potency and selectivity of Celecoxib, compounds like 2b show significant potency against both COX isoforms, and compounds like 2a and 2f exhibit promising selectivity for COX-2.[6][8][10] The favorable binding affinity of these derivatives to the COX-2 active site, as suggested by molecular docking studies, underscores their potential.[6]

These findings suggest that the thiazole-carboxamide scaffold is a viable foundation for the development of new anti-inflammatory agents. Further structural modifications could enhance both the potency and selectivity of these compounds, potentially leading to the discovery of novel COX-2 inhibitors with improved therapeutic profiles. The methodologies and comparative data presented in this guide offer a robust framework for the continued evaluation and optimization of this promising class of molecules.

References

Structure-activity relationship validation of a series of Thiazole-5-carboxamide analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various series of this compound analogues, focusing on their anticancer, c-Met kinase inhibitory, and antioxidant properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The biological evaluation of different series of this compound analogues has revealed key structural features that govern their activity and selectivity. The following sections summarize the quantitative data from various studies, highlighting the impact of substitutions on the thiazole ring and the carboxamide nitrogen.

Anticancer Activity

A series of 2-phenyl-4-trifluoromethyl this compound derivatives were synthesized and evaluated for their in-vitro anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.[1] The results, summarized in Table 1, indicate that the nature and position of substituents on the phenyl ring at the 2-position of the thiazole and on the N-phenyl ring of the carboxamide play a crucial role in determining the cytotoxic potential.

Table 1: Anticancer Activity of 2-Phenyl-4-Trifluoromethyl this compound Derivatives [1]

CompoundR1 (at C2-phenyl)R2 (at N-phenyl)A-549 (% inhibition at 50 µg/mL)Bel7402 (% inhibition at 50 µg/mL)HCT-8 (% inhibition at 50 µg/mL)
8a 2-F4-Cl, 2-CH3354238
8b 4-F4-Cl, 2-CH3283531
8c 2-Cl4-Cl, 2-CH3483945
8d 4-Cl4-Cl, 2-CH3322833
8e 2-CH34-Cl, 2-CH3253127
8f 4-CH34-Cl, 2-CH3222624

Notably, compound 8c , bearing a 2-chlorophenyl group at the C2-position of the thiazole, exhibited the highest inhibitory activity against the A-549 cell line.[1] This suggests that electron-withdrawing groups at the ortho position of the C2-phenyl ring may be favorable for anticancer activity.

c-Met Kinase Inhibition

Thiazole/thiadiazole carboxamide derivatives have been explored as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. A study focused on optimizing a series of these compounds led to the identification of highly potent inhibitors.[2] The SAR of this series is summarized in Table 2, showcasing the importance of the linker and substitutions on the N-phenyl ring.

Table 2: c-Met Kinase Inhibitory Activity of this compound Analogues [2]

CompoundMoiety C (Linker)R1R2c-Met IC50 (nM)MKN-45 IC50 (µM)
51e Thiazole-2-carboxamideHC6H534.48>10
51f Thiazole-2-carboxamideH4-F-C6H429.05>10
51ak Thiazole-2-carboxamide3-F4-(pyridin-4-yloxy)3.890.12
51am Thiazole-2-carboxamide3-F4-(1-methyl-1H-pyrazol-4-yl)2.540.08
51an Thiazole-2-carboxamide3-F4-(pyrimidin-2-yloxy)3.730.15

The data reveals that a thiazole-2-carboxamide linker is more favorable than a thiadiazole carboxamide for c-Met inhibition.[2] Furthermore, the introduction of a 3-fluoro substituent on the N-phenyl ring and specific heterocycles at the 4-position significantly enhanced both biochemical and cellular potency, with compound 51am emerging as the most promising inhibitor.[2]

Antioxidant Activity

A series of thiazole-carboxamide derivatives were evaluated for their free radical scavenging potential using the DPPH assay.[3] The results, presented in Table 3, demonstrate that substitutions on the N-phenyl ring dramatically influence the antioxidant capacity.

Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives [3]

CompoundR (at N-phenyl)DPPH IC50 (µM)
LMH1 4-OCH30.316 ± 0.040
LMH3 H> LMH1/LMH4
LMH4 3,5-di-OCH30.251 ± 0.057
LMH6 4-t-butyl0.185 ± 0.049
LMH7 4-isopropyl0.221 ± 0.059
Trolox (Standard)3.10 ± 0.92

Interestingly, bulky alkyl groups at the para position of the N-phenyl ring, such as t-butyl (LMH6 ) and isopropyl (LMH7 ), conferred the most potent antioxidant activity, surpassing the standard antioxidant Trolox.[3] The high lipophilicity of these groups is suggested to enhance interaction with lipid radicals.[3]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target this compound analogues generally involves the amidation of a thiazole-5-carboxylic acid derivative with a corresponding aniline. A common procedure is outlined below:

G cluster_synthesis General Synthesis Workflow reagent1 Thiazole-5-carboxylic acid reaction Amide Coupling Reaction reagent1->reaction reagent2 Substituted Aniline reagent2->reaction coupling Coupling Agent (e.g., EDC, HOBt) coupling->reaction solvent Solvent (e.g., DMF) solvent->reaction purification Purification (Column Chromatography) reaction->purification product This compound Analogue purification->product

General synthetic workflow for Thiazole-5-carboxamides.
In-vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plates treat Treat cells with test compounds start->treat incubate1 Incubate for 48h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso measure Measure absorbance at 570 nm add_dmso->measure analyze Calculate % inhibition measure->analyze

Workflow of the MTT assay for anticancer activity.
c-Met Kinase Activity Assay

The inhibitory activity against c-Met kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate.

G cluster_kinase_assay c-Met Kinase Assay reagents c-Met enzyme, substrate (poly-Glu, Tyr), ATP reaction Kinase Reaction reagents->reaction compound Test Compound compound->reaction detection Detection of Phosphorylation (e.g., ELISA, Luminescence) reaction->detection result IC50 Determination detection->result

Biochemical assay for c-Met kinase inhibition.
DPPH Radical Scavenging Assay

The antioxidant activity is assessed by the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]

G cluster_dpph_assay DPPH Assay Workflow prepare Prepare serial dilutions of test compounds mix Mix compound solution with DPPH solution prepare->mix incubate Incubate in the dark mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate scavenging activity and IC50 measure->calculate

Workflow of the DPPH assay for antioxidant activity.

Structure-Activity Relationship (SAR) Summary

The collective data from these studies allows for the formulation of a preliminary SAR model for this compound analogues.

G cluster_sar SAR of this compound Analogues core R1 R1 (at C2) activity Biological Activity R1->activity e.g., 2-Cl enhances anticancer activity R2 R2 (at C4) R2->activity e.g., CF3 contributes to anticancer activity R3 R3 (on N-phenyl) R3->activity e.g., Bulky alkyl groups enhance antioxidant activity; Substituted heterocycles enhance c-Met inhibition

Key SAR insights for this compound analogues.

Key Takeaways:

  • C2-Position: Substitution on the phenyl ring at the C2-position of the thiazole core significantly impacts anticancer activity. Electron-withdrawing groups, particularly at the ortho position, appear to be beneficial.[1]

  • C4-Position: The presence of a trifluoromethyl group at the C4-position is a common feature in analogues with notable anticancer activity.[1]

  • N-Phenyl Amide: This position is a critical determinant for various biological activities.

    • For c-Met inhibition , specific substitutions, including a 3-fluoro group and heterocyclic moieties at the 4-position, are crucial for high potency.[2]

    • For antioxidant activity , bulky, lipophilic alkyl groups at the para-position lead to the most potent radical scavenging.[3]

This comparative guide highlights the versatility of the this compound scaffold and provides a foundation for the future design of analogues with improved and tailored biological activities. Further investigations, including in-vivo studies and exploration of a wider range of substituents, are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Confirming On-Target Engagement of Thiazole-5-Carboxamide Derivatives in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a molecule engages its intended target within the complex environment of a living cell is a critical step in the validation of novel therapeutics. This guide provides a comparative overview of methodologies for confirming the on-target engagement of Thiazole-5-carboxamide derivatives, a versatile scaffold found in numerous potent and selective inhibitors of various cellular targets.

This document will focus on a case study of a this compound derivative developed as an inhibitor of the human kinesin HSET (KIFC1), a motor protein involved in mitosis. We will compare a targeted, probe-based method for confirming cellular engagement with a more general, label-free approach, the Cellular Thermal Shift Assay (CETSA).

Comparison of Cellular Target Engagement Methods

The selection of an appropriate method for confirming target engagement depends on several factors, including the availability of reagents, the nature of the target protein, and the desired throughput. Below is a comparison of two widely used techniques.

FeatureProbe-Based Competitive Displacement AssayCellular Thermal Shift Assay (CETSA)
Principle A fluorescently-labeled version of the inhibitor is used. Unlabeled inhibitor competes with the probe for binding to the target protein. A decrease in the fluorescent signal associated with the target indicates engagement by the unlabeled compound.Based on the principle that binding of a ligand increases the thermal stability of the target protein. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified. An increase in soluble protein at higher temperatures indicates target engagement.
Compound Modification Requires the synthesis of a tagged (e.g., fluorescent) version of the compound of interest.No modification of the test compound is required, which is a significant advantage.[1]
Throughput Can be adapted for high-throughput screening formats.Can be performed in a high-throughput manner using techniques like AlphaLISA or enzyme complementation strategies.[1]
Generality Specific to the compound series for which a probe is developed.A general method applicable to a wide range of soluble proteins without the need for specific probes.
Information Provided Provides a direct measure of binding to the target and allows for the determination of cellular EC50 values.Provides evidence of target engagement and can be used to determine a cellular thermal shift, which is a proxy for binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

Probe-Based Competitive Displacement Assay for HSET Engagement

This protocol is adapted from a study that developed this compound inhibitors of HSET.[2]

  • Cell Culture and Seeding: HeLa cells are cultured in appropriate media and seeded into multi-well plates suitable for imaging.

  • Compound Treatment: Cells are treated with a dilution series of the unlabeled this compound inhibitor for a specified period.

  • Probe Addition: A fluorescently-tagged this compound probe (e.g., TCO-tagged probe with subsequent tetrazine-Cy5 click reaction) is added to the cells at a fixed concentration and incubated.[2]

  • Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunofluorescence Staining: The target protein (HSET) is stained with a specific primary antibody, followed by a secondary antibody conjugated to a different fluorophore. DNA is counterstained with a nuclear stain like DAPI.

  • Imaging and Analysis: Cells are imaged using a high-content imaging system. The intensity of the probe's fluorescence co-localized with the target protein is quantified. A decrease in this signal with increasing concentrations of the unlabeled inhibitor indicates competitive displacement and on-target engagement.[2]

Cellular Thermal Shift Assay (CETSA)

This is a general protocol for performing a CETSA experiment.[1]

  • Cell Culture and Treatment: A cell line endogenously expressing the target protein is cultured and treated with the this compound derivative or a vehicle control.

  • Heating Step: The cell suspensions are divided into aliquots and heated to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed by freeze-thaw cycles or other methods that do not denature the proteins.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Target Protein: The supernatant containing the soluble proteins is collected. The amount of the target protein is quantified by a method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: The amount of soluble target protein at each temperature is plotted for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target stabilization and engagement.

Signaling Pathways and Experimental Workflows

Visualizing the logic and flow of experiments and the biological context is essential for understanding the data.

G cluster_0 Probe-Based Competitive Displacement Assay A HeLa cells treated with unlabeled this compound B Addition of fluorescently-tagged this compound probe A->B C Fixation, Permeabilization, and Staining for HSET B->C D High-Content Imaging and Co-localization Analysis C->D E Quantification of Probe Signal at HSET Location D->E F Determination of Cellular EC50 E->F

Probe-Based Competitive Displacement Workflow

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow G Cells treated with this compound or vehicle H Heating of cell suspension to a range of temperatures G->H I Cell Lysis H->I J Centrifugation to separate soluble and aggregated proteins I->J K Quantification of soluble target protein J->K L Generation of melting curves and determination of thermal shift K->L

Cellular Thermal Shift Assay (CETSA) Workflow

G cluster_2 HSET Inhibition and Mitotic Arrest M This compound N HSET (Kinesin Motor Protein) M->N Inhibits O Microtubule Organization at Mitotic Spindle N->O Regulates R Mitotic Arrest/Apoptosis N->R Leads to P Proper Chromosome Segregation O->P Q Cell Cycle Progression P->Q

Simplified HSET Signaling Pathway

Conclusion

Both probe-based competitive displacement assays and Cellular Thermal Shift Assays are powerful techniques for confirming the on-target engagement of this compound derivatives in cellular models. The choice between these methods will depend on the specific research question and available resources. For validating a lead compound and determining its cellular potency, a probe-based assay can provide direct and quantitative evidence of target binding.[2] Conversely, for initial hit validation or when a chemical probe is not available, CETSA offers a versatile and label-free alternative to confirm target engagement.[1] The integration of these cellular target engagement assays into the drug discovery pipeline is essential for making informed decisions and advancing promising therapeutic candidates.

References

Safety Operating Guide

Navigating the Disposal of Thiazole-5-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Thiazole-5-carboxamide, a compound utilized in various research applications, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including this compound, is governed by stringent regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative to treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified safety professional.[3] Disposal into regular trash or down the sanitary sewer is strictly prohibited without prior written consent from your institution's Environmental Health and Safety (EHS) department.[1][4][5]

Safety Data Sheet (SDS): Your Primary Source of Information

Before handling or disposing of this compound, always consult its Safety Data Sheet (SDS). The SDS provides comprehensive information regarding the chemical's physical and health hazards, handling precautions, and emergency procedures. For this compound, the GHS classification indicates it is harmful if swallowed (H302) and causes serious eye irritation (H319).[6] It is also classified as a combustible solid.[6]

Step-by-Step Disposal Procedures for this compound

The following procedural guidance is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific protocols.

1. Waste Identification and Segregation:

  • Identify: Clearly identify the waste as this compound. If it is mixed with other chemicals, all components must be identified.[1]

  • Segregate: Do not mix this compound waste with incompatible materials. Store it separately from strong acids, bases, and oxidizers to prevent dangerous chemical reactions.[7]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container for waste collection.[2][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Labeling: The waste container must be clearly labeled with a hazardous waste tag provided by your EHS department.[1][9] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]

    • The concentration and quantity of the waste.

    • The date of waste generation.[1]

    • The name and contact information of the principal investigator.[1]

    • The words "Hazardous Waste".[1]

    • Appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).[1][6]

3. Waste Accumulation and Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel and clearly marked as a hazardous waste storage area.[2][8]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[5]

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a spill.[5]

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[1][3] Do not transport hazardous waste yourself.[3]

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures.[1][9]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, if you are trained and have the appropriate personal protective equipment (PPE) and spill cleanup materials, you may clean it up. The cleanup materials must also be disposed of as hazardous waste.[3]

  • For large spills or if you are uncertain, evacuate the area and contact your institution's EHS or emergency response team.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

PropertyValueSource
CAS Number 74411-19-1[6]
Molecular Formula C₄H₄N₂OS[6]
Molecular Weight 128.15 g/mol [6]
GHS Hazard Codes H302 (Acute Toxicity, Oral), H319 (Eye Irritation)[6]
Storage Class 11 (Combustible Solids)[6]

Experimental Protocol: General Chemical Waste Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, which is applicable to this compound.

G General Chemical Waste Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Containerization & Labeling cluster_2 Storage & Accumulation cluster_3 Disposal & Pickup A Generate Chemical Waste (e.g., this compound) B Consult Safety Data Sheet (SDS) for Hazard Information A->B C Identify All Waste Components B->C D Select Chemically Compatible, Leak-Proof Container C->D E Affix Hazardous Waste Label D->E F Complete Label Information: - Chemical Name - Hazards - Date - PI Information E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Use Secondary Containment G->I J Container is Full or Waste is No Longer Needed H->J I->J K Contact Environmental Health & Safety (EHS) J->K L Schedule Hazardous Waste Pickup K->L M EHS Transports for Final Disposal L->M

Caption: Workflow for the safe disposal of laboratory chemical waste.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Thiazole-5-carboxamide. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense against potential exposure. The following equipment is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact and irritation.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against eye irritation from dust particles or splashes.[1]
Skin and Body Protection Laboratory coat or chemical-resistant apron.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.Minimizes inhalation of potentially irritating particles.[1][2]
Hazard Identification and Immediate First Aid

This compound is classified with the following hazards:

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

In the event of exposure, immediate action is critical:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Occupational Exposure Limits:

AgencyLimit
OSHA PEL Not available
NIOSH REL Not available
ACGIH TLV Not available

It is important to note that specific occupational exposure limits for this compound have not been established.[3] Therefore, it is crucial to handle this compound with a high degree of caution and to minimize exposure through engineering controls and personal protective equipment.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting: Conduct these operations in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After use, thoroughly clean the work area. Wash hands and any exposed skin with soap and water.

Storage Requirements
  • Store in a tightly sealed container to prevent moisture absorption and contamination.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound."

  • Disposal: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[1]

Emergency Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Small Spills (Solid)
  • Restrict Access: Cordon off the area to prevent further contamination.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully sweep the absorbed material into a labeled hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Large Spills
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and institutional safety office.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Restrict Access: Prevent entry to the contaminated area.

  • Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Emergency Spill A Review SDS B Verify Emergency Equipment (Eyewash, Safety Shower) A->B C Don Appropriate PPE B->C D Weighing/Aliquoting (in Ventilated Enclosure) C->D Proceed to Handling E Experimentation D->E F Decontaminate Work Area E->F Experiment Complete S1 Evacuate & Alert E->S1 If Spill Occurs G Segregate & Label Waste F->G H Dispose via Hazardous Waste Program G->H S2 Contain Spill S1->S2 S3 Clean & Decontaminate S2->S3 S4 Dispose of Spill Waste S3->S4

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。